molecular formula C8H16O2 B1296008 5-Hydroxy-4-octanone CAS No. 496-77-5

5-Hydroxy-4-octanone

Cat. No.: B1296008
CAS No.: 496-77-5
M. Wt: 144.21 g/mol
InChI Key: BVEYJWQCMOVMAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(±)-5-hydroxy-4-octanone belongs to the class of organic compounds known as monosaccharides. Monosaccharides are compounds containing one carbohydrate unit not glycosidically linked to another such unit, and no set of two or more glycosidically linked carbohydrate units. Monosaccharides have the general formula CnH2nOn (±)-5-hydroxy-4-octanone is soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, (±)-5-hydroxy-4-octanone is primarily located in the cytoplasm.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-hydroxyoctan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-3-5-7(9)8(10)6-4-2/h7,9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVEYJWQCMOVMAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)CCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60862040
Record name 5-Hydroxyoctan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60862040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

yellowish liquid
Record name 5-Hydroxy-4-octanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/670/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

almost insoluble in water; soluble in alcohol
Record name 5-Hydroxy-4-octanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/670/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.907-0.923 (20°)
Record name 5-Hydroxy-4-octanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/670/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

496-77-5, 116296-89-0
Record name 5-Hydroxy-4-octanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=496-77-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butyroin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000496775
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butyroin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1479
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Hydroxyoctan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60862040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-hydroxyoctan-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.120
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BUTYROIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WG070EDJ4X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name (±)-5-Hydroxy-4-octanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035457
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-Depth Technical Guide to 5-Hydroxy-4-octanone: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 5-Hydroxy-4-octanone. The information is curated for researchers, scientists, and professionals in drug development who require detailed and accurate data for their work.

Core Chemical Properties

This compound, also known as butyroin, is a yellowish liquid with a sweet, buttery, and slightly pungent odor.[1] It is recognized for its role as a flavoring agent and has been identified as a natural product in cocoa, tea (Camellia sinensis), and coconut (Cocos nucifera).[2][3]

Structure and Identification

The chemical structure of this compound consists of an eight-carbon chain with a ketone group at the fourth position and a hydroxyl group at the fifth position.

IdentifierValue
IUPAC Name 5-hydroxyoctan-4-one[4]
Synonyms Butyroin, 5-Hydroxyoctan-4-one, 4-Octanone, 5-hydroxy-[4]
Molecular Formula C₈H₁₆O₂[4]
Molecular Weight 144.21 g/mol [4]
CAS Number 496-77-5[4]
SMILES CCCC(C(=O)CCC)O[4]
InChI InChI=1S/C8H16O2/c1-3-5-7(9)8(10)6-4-2/h7,9H,3-6H2,1-2H3[4]
Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
Appearance Yellowish liquid[1]
Melting Point -10 °C[5]
Boiling Point 80-82 °C at 10 mmHg[6]
Density 0.916 g/mL at 25 °C[6]
Refractive Index (n²⁰/D) 1.4315[6]
Solubility Almost insoluble in water; soluble in alcohol.[4]

Spectral Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound (butyroin) in CCl₄ shows the following chemical shifts (δ) in ppm:

  • 0.94 (t, 6H): Corresponds to the two terminal methyl (CH₃) groups.

  • 1.18–1.56 (m, 4H): Represents the two methylene (CH₂) groups adjacent to the methyl groups.

  • 1.64 (sextet, 2H): Attributed to the methylene (CH₂) group adjacent to the carbonyl group.

  • 2.41 (t, 2H): Corresponds to the methylene (CH₂) group on the other side of the carbonyl group.

  • 3.31 (s, 1H, OH): Represents the hydroxyl (OH) proton.

  • 3.98 (m, 1H, CHOH): Corresponds to the proton on the carbon bearing the hydroxyl group.

¹³C NMR Spectroscopy

The ¹³C NMR spectral data for this compound is also available, providing further structural confirmation.

Experimental Protocols

Synthesis of this compound (Butyroin) via Acyloin Condensation

This protocol is adapted from a procedure published in Organic Syntheses, a reliable source for organic chemistry preparations.

Materials:

  • Ethyl n-butyrate

  • Sodium metal

  • Xylene

  • Dry, alcohol-free ether

  • Sulfuric acid

  • 20% Sodium carbonate solution

  • Anhydrous potassium carbonate

Procedure:

  • Preparation of Powdered Sodium: In a 3-liter, three-necked, round-bottomed flask equipped with a reflux condenser and a mechanical stirrer, place 92 g (4 gram atoms) of clean metallic sodium and about 150 cc of xylene. Heat the flask until the sodium melts, then cool with vigorous stirring to obtain finely powdered sodium. Decant the cooled xylene and wash the powdered sodium with four or five portions of dry, alcohol-free ether.

  • Reaction Setup: Add approximately 1.2 liters of absolute ether to the flask containing the powdered sodium. Fit the flask with a reflux condenser, a 250-cc separatory funnel, and a mechanical stirrer.

  • Addition of Ethyl Butyrate: Start the stirrer and slowly add 232 g (2 moles) of purified ethyl n-butyrate from the separatory funnel. Add an initial portion of about 25 cc; the heat of the reaction will cause the ether to boil. Add the remaining ester at a rate that maintains gentle ebullition. Continue stirring until the reaction ceases and the sodium is converted into a voluminous yellow-white solid.

  • Work-up: Cool the reaction flask in an ice bath. While vigorously stirring, carefully add a cooled solution of 210 g of concentrated sulfuric acid in 350 cc of water from the separatory funnel. After addition, remove the stirrer and allow the flask to stand in the ice bath until the lower layer of hydrated sodium sulfate solidifies.

  • Extraction: Decant the ether solution and wash the sodium sulfate crystals with 100–200 cc of ether. Combine the ether solution and washings and shake with about 100 cc of 20% sodium carbonate solution. Dry the ether solution over anhydrous potassium carbonate.

  • Purification: Remove the ether and any alcohol by distillation. Fractionally distill the residue under reduced pressure. The main fraction of this compound boils at 80–86 °C at 12 mmHg.

Chemical Reactions and Synthesis Pathway

As this compound does not appear to be involved in specific biological signaling pathways, the following diagram illustrates its synthesis via acyloin condensation and its principal chemical reactions.

chemical_synthesis_and_reactions cluster_synthesis Synthesis of this compound cluster_reactions Key Chemical Reactions ethyl_butyrate Ethyl Butyrate product This compound ethyl_butyrate->product Acyloin Condensation sodium Sodium (Na) sodium->product solvent Xylene/Ether solvent->product start_product This compound oxidation_product Octane-4,5-dione start_product->oxidation_product Oxidation (e.g., Acetic Acid, 100°C) reduction_product Octane-4,5-diol start_product->reduction_product Reduction (e.g., NaBH₄)

References

An In-depth Technical Guide to Butyroin (5-Hydroxy-4-octanone)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butyroin, systematically known as 5-Hydroxy-4-octanone, is an organic compound with the CAS Registry Number 496-77-5 and the molecular formula C8H16O2.[1] This alpha-hydroxy ketone is a subject of interest across various scientific disciplines, from flavor and fragrance chemistry to potential applications in industrial and biological systems. This technical guide provides a comprehensive overview of Butyroin, including its chemical and physical properties, detailed synthesis protocols, and an exploration of its known and potential biological activities. The information is curated to be a valuable resource for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

Butyroin is a clear, light-yellow liquid characterized by a sweet, buttery, and nutty odor.[2] It is practically insoluble in water but soluble in organic solvents such as ethanol.[3] The compound's key physicochemical properties are summarized in the table below for easy reference and comparison.

PropertyValueReference
CAS Number 496-77-5[1][4][5][6][7]
Molecular Formula C8H16O2[1][3][4][5][6][7]
IUPAC Name 5-hydroxyoctan-4-one[8]
Synonyms Butyroin, 5-Octanol-4-one[1][4][5][6][7]
Molar Mass 144.21 g/mol [3][4][8]
Density 0.916 g/mL at 25°C[3][6]
Boiling Point 187.7 °C at 760 mmHg[2]
80-82 °C at 10 mmHg[3][6]
Melting Point -10 °C[3]
Flash Point 175 °F (79.4 °C)[3]
Refractive Index (nD20) 1.4315[3][6]
Solubility Practically insoluble in water; soluble in ethanol[3][8]

Synthesis of Butyroin

The synthesis of Butyroin can be achieved through several methods. The classical approach involves the acyloin condensation of an ester.

Experimental Protocol: Acyloin Condensation of Ethyl Butyrate

This protocol describes the synthesis of Butyroin from ethyl butyrate using sodium metal in an inert solvent.

Materials:

  • Ethyl butyrate (butyric acid ethyl ester)

  • Sodium metal, finely dispersed

  • Anhydrous diethyl ether or toluene

  • Dilute sulfuric acid or acetic acid

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware for reflux, extraction, and distillation

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel. The entire apparatus is thoroughly dried and purged with an inert gas.

  • Reaction: A dispersion of sodium metal in anhydrous diethyl ether is placed in the reaction flask. Ethyl butyrate is added dropwise from the dropping funnel to the stirred suspension of sodium at a rate that maintains a gentle reflux.

  • Reaction Monitoring: The reaction is monitored by the disappearance of the sodium metal and the formation of a viscous product. The reaction is typically refluxed for several hours to ensure completion.

  • Quenching: After the reaction is complete, the mixture is cooled in an ice bath. The excess sodium is cautiously destroyed by the slow addition of ethanol, followed by the careful addition of water.

  • Acidification and Extraction: The mixture is acidified with dilute sulfuric acid or acetic acid. The organic layer is separated, and the aqueous layer is extracted multiple times with diethyl ether.

  • Washing and Drying: The combined organic extracts are washed with water, a dilute sodium bicarbonate solution, and finally with brine. The organic layer is then dried over anhydrous magnesium sulfate.

  • Purification: The solvent is removed by rotary evaporation. The crude Butyroin is then purified by vacuum distillation to yield a clear, light-yellow liquid.[2]

G ethyl_butyrate Ethyl Butyrate reaction_mixture Reaction Mixture (Reflux) ethyl_butyrate->reaction_mixture Addition na_ether Sodium Metal in Diethyl Ether na_ether->reaction_mixture quench Quenching (Ethanol, Water) reaction_mixture->quench acidification Acidification quench->acidification extraction Extraction acidification->extraction drying Drying extraction->drying distillation Vacuum Distillation drying->distillation butyroin Pure Butyroin distillation->butyroin

Caption: A simplified workflow for the synthesis of Butyroin via acyloin condensation.

Biological Activity and Potential Applications

While primarily used in the flavor and fragrance industry, emerging evidence suggests potential biological roles for Butyroin and related compounds.

Interaction with Gut Microbiome

Some studies suggest that Butyroin may act as a prebiotic, promoting the growth of beneficial gut bacteria.[4] A balanced gut microbiome is crucial for proper digestion, nutrient absorption, and immune function.[4] By fostering a healthy gut environment, Butyroin could potentially alleviate digestive issues such as bloating and constipation.[4]

Regulation of Digestive Motility

Preliminary research indicates that Butyroin might influence the smooth muscle contractions of the digestive tract, a process known as peristalsis.[4] By potentially modulating these contractions, Butyroin could help in maintaining a regular digestive rhythm, preventing issues related to overly rapid or sluggish gut motility.[4]

Support of Intestinal Barrier Function

Butyroin has been suggested to support the integrity of the intestinal lining.[4] It may promote the production of proteins essential for maintaining the tight junctions between intestinal cells, thereby strengthening the gut barrier and preventing the leakage of harmful substances into the bloodstream.[4]

G butyroin Butyroin gut_microbiome Gut Microbiome butyroin->gut_microbiome Acts as a prebiotic smooth_muscle Digestive Smooth Muscle butyroin->smooth_muscle Regulates contractions intestinal_lining Intestinal Lining butyroin->intestinal_lining Supports integrity gut_microbiome_effect Balanced Flora gut_microbiome->gut_microbiome_effect smooth_muscle_effect Normal Peristalsis smooth_muscle->smooth_muscle_effect intestinal_lining_effect Strong Gut Barrier intestinal_lining->intestinal_lining_effect

Caption: Potential biological effects of Butyroin on the digestive system.

Analytical Methods

The analysis of Butyroin in various matrices is typically performed using chromatographic techniques coupled with mass spectrometry.

Experimental Protocol: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the qualitative and quantitative analysis of Butyroin.

Instrumentation and Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • A suitable capillary column (e.g., non-polar or medium-polarity)

  • High-purity helium as the carrier gas

  • Butyroin standard for calibration

  • Organic solvent for sample dilution (e.g., dichloromethane or hexane)

  • Sample vials and syringes

Procedure:

  • Sample Preparation: The sample containing Butyroin is dissolved in a suitable organic solvent. If necessary, extraction and clean-up steps are performed to remove interfering matrix components.

  • Instrument Setup: The GC-MS is configured with appropriate parameters for the column type and analyte. This includes setting the injector temperature, oven temperature program, carrier gas flow rate, and MS acquisition parameters (e.g., scan range, ionization mode).

  • Calibration: A series of standard solutions of Butyroin at known concentrations are prepared and injected into the GC-MS to generate a calibration curve.

  • Sample Analysis: An aliquot of the prepared sample is injected into the GC. The components are separated based on their volatility and interaction with the column's stationary phase.

  • Detection and Identification: As Butyroin elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, which is a unique fingerprint of the molecule, is used for identification by comparison to a spectral library or the standard.

  • Quantification: The peak area of Butyroin in the sample chromatogram is compared to the calibration curve to determine its concentration.

Conclusion

Butyroin is a versatile molecule with established applications and emerging areas of interest. Its well-defined chemical properties and synthesis routes make it an accessible compound for research. The preliminary findings on its potential biological activities, particularly in the context of gut health, suggest that Butyroin and its derivatives may warrant further investigation for their therapeutic potential. This guide provides a foundational understanding of Butyroin to support and inspire future research and development endeavors.

References

The Elusive Presence of 5-Hydroxy-4-octanone in the Plant Kingdom: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxy-4-octanone, a ketone with potential flavor and bioactive properties, has been identified as a natural constituent in a limited number of plant species. This technical guide provides a comprehensive overview of the current knowledge regarding its natural occurrence, methodologies for its detection, and the significant gaps in our understanding of its biosynthesis and physiological role in plants. While quantitative data remains scarce, this document aims to equip researchers with the foundational information necessary to pursue further investigation into this intriguing secondary metabolite.

Natural Occurrence of this compound

This compound has been reported in the following plant species:

  • Camellia sinensis (Tea Plant)[1]

  • Cocos nucifera (Coconut)[1]

  • Theobroma cacao (Cocoa)

Despite its identification in these commercially significant plants, detailed quantitative analysis of this compound concentrations in various plant tissues is notably absent from the current scientific literature. Its presence is often noted as a minor component among a complex mixture of volatile organic compounds.

Methodologies for Detection and Analysis

The primary analytical technique for the identification and potential quantification of this compound in plant matrices is Gas Chromatography-Mass Spectrometry (GC-MS) . This powerful method allows for the separation and identification of individual volatile and semi-volatile compounds from a complex sample.

General Experimental Protocol: Volatile Compound Profiling using GC-MS

The following protocol outlines a general methodology for the analysis of volatile compounds, including ketones like this compound, from plant materials. Specific parameters may require optimization based on the plant matrix and research objectives.

2.1.1. Sample Preparation and Extraction

  • Plant Material: Fresh or appropriately stored (e.g., frozen at -80°C, lyophilized) plant tissue (leaves, fruits, beans) should be used.

  • Homogenization: The plant material is typically ground to a fine powder under liquid nitrogen to quench enzymatic activity.

  • Extraction Technique:

    • Headspace Solid-Phase Microextraction (HS-SPME): A solvent-free method where a coated fiber is exposed to the headspace above the sample to adsorb volatile analytes. This is a common technique for analyzing aroma compounds in tea, coconut, and cocoa.

    • Simultaneous Distillation-Extraction (SDE): A method that combines steam distillation and solvent extraction to isolate volatile and semi-volatile compounds.

    • Solvent Extraction: Direct extraction with an appropriate organic solvent (e.g., dichloromethane, diethyl ether) followed by concentration.

2.1.2. GC-MS Analysis

  • Gas Chromatograph: An Agilent 7890B or similar, equipped with a mass selective detector.

  • Column: A non-polar or medium-polar capillary column (e.g., DB-5ms, HP-5MS) is typically used for broad-spectrum volatile analysis.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A programmed temperature gradient is employed to separate compounds based on their boiling points and interactions with the column's stationary phase. A typical program might start at a low temperature (e.g., 40°C), hold for a few minutes, and then ramp up to a high temperature (e.g., 250-300°C).

  • Injector: Splitless or split mode, depending on the expected concentration of analytes.

  • Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV. Data is collected in full scan mode over a mass range of m/z 30-500.

2.1.3. Compound Identification

Identification of this compound is achieved by comparing the obtained mass spectrum and retention index with those of an authentic reference standard and/or with entries in spectral libraries such as the National Institute of Standards and Technology (NIST) and Wiley libraries.

Quantitative Data Summary

As of the latest literature review, there is no specific quantitative data available for the concentration of this compound in Camellia sinensis, Cocos nucifera, or Theobroma cacao. The tables below summarize the major classes of volatile compounds typically identified in these plants, highlighting the context in which this compound may be found.

Table 1: Major Volatile Compound Classes in Camellia sinensis (Tea Leaves)

Compound ClassExamples
AlcoholsLinalool, Geraniol, (Z)-3-Hexenol
AldehydesHexanal, Nonanal, Benzaldehyde
Ketonesβ-Ionone, Geranylacetone, 2-Heptanone
EstersMethyl salicylate, (Z)-3-Hexenyl acetate
Hydrocarbonsβ-Myrcene, Ocimene, Nerolidol

Table 2: Major Volatile Compound Classes in Cocos nucifera (Coconut)

Compound ClassExamples
Lactonesδ-Octalactone, δ-Decalactone, δ-Dodecalactone
Ketones2-Heptanone, 2-Nonanone
AlcoholsEthanol, 2-Ethyl-1-hexanol
EstersEthyl octanoate, Ethyl decanoate
AldehydesOctanal, Nonanal

Table 3: Major Volatile Compound Classes in Theobroma cacao (Cocoa Beans)

Compound ClassExamples
PyrazinesTetramethylpyrazine, 2,3,5-Trimethylpyrazine
Aldehydes2-Methylbutanal, 3-Methylbutanal, Phenylacetaldehyde
Alcohols2-Phenylethanol, Linalool
EstersIsoamyl acetate, 2-Phenylethyl acetate
KetonesAcetoin, Diacetyl

Biosynthesis and Signaling Pathways: A Knowledge Gap

A thorough review of existing scientific literature reveals a significant lack of information regarding the biosynthetic pathway of this compound and other related alkanones in plants. The enzymatic steps leading to the formation of this C8 ketone with a hydroxyl group are currently uncharacterized.

Similarly, there is no published research on any signaling pathways in plants that involve this compound. Its physiological role, whether as a defense compound, a signaling molecule, or a metabolic byproduct, remains to be elucidated.

To provide a conceptual framework, a generalized workflow for investigating a biosynthetic pathway is presented below.

G Generalized Workflow for Elucidating a Biosynthetic Pathway cluster_0 Precursor Identification cluster_1 Enzyme Discovery cluster_2 Pathway Reconstruction cluster_3 Validation A Isotopic Labeling Studies C Transcriptome Analysis A->C B Metabolic Profiling B->C F In Vitro Enzyme Assays C->F D Proteomic Analysis D->F E Gene Knockout/Silencing E->F G Heterologous Expression F->G H In Planta Confirmation G->H

Caption: A generalized workflow for elucidating a novel biosynthetic pathway in plants.

Future Directions and Conclusion

The natural occurrence of this compound in plants presents an open field for research. Future studies should focus on:

  • Quantitative Analysis: Developing and applying sensitive analytical methods to accurately quantify this compound in different tissues and developmental stages of Camellia sinensis, Cocos nucifera, and Theobroma cacao.

  • Biosynthetic Pathway Elucidation: Utilizing transcriptomics, proteomics, and metabolomics to identify the genes and enzymes responsible for its synthesis.

  • Bioactivity Screening: Investigating the potential biological activities of this compound, such as antimicrobial, insecticidal, or signaling properties.

References

5-Hydroxy-4-octanone in Camellia sinensis: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxy-4-octanone is a naturally occurring flavor compound that has been identified in Camellia sinensis, the plant from which tea is derived.[1][2] This alpha-hydroxy ketone contributes to the complex aroma profile of tea, possessing a sweet, slightly pungent, and buttery odor.[1][3][4][5] While its presence is documented, comprehensive quantitative data and a complete understanding of its biosynthesis and physiological role within the tea plant remain areas of active investigation. This technical guide provides a summary of the current knowledge regarding this compound in C. sinensis, including a putative biosynthetic pathway, a detailed experimental protocol for its analysis, and a discussion of its potential significance.

Introduction

Camellia sinensis is renowned for its rich and diverse chemical composition, which includes a vast array of volatile and non-volatile compounds that dictate the final sensory characteristics of tea. Among these, this compound (also known as Butyroin) is a ketone that contributes to the characteristic flavor and aroma of tea.[1][3][4][5] Understanding the formation and concentration of such compounds is crucial for optimizing tea processing methods and for the potential discovery of novel bioactive molecules. This document serves as a technical resource for researchers and professionals interested in the analytical chemistry, biochemistry, and potential applications of this compound from C. sinensis.

Quantitative Data

A comprehensive review of the current scientific literature reveals a notable absence of specific quantitative data for this compound in various types of tea (e.g., green, black, oolong). While its presence has been confirmed, its concentration is likely influenced by factors such as tea cultivar, geographical origin, harvesting season, and processing techniques. The table below is presented as a template for future research to populate as quantitative data becomes available.

Tea TypeCultivarOriginProcessing MethodConcentration (µg/kg)Reference
Data Not Available

Table 1: Quantitative Data for this compound in Camellia sinensis. This table is intended to be populated as future studies provide specific quantitative measurements of this compound in different tea samples.

Putative Biosynthetic Pathway

The precise biosynthetic pathway of this compound in Camellia sinensis has not been explicitly elucidated. However, based on known lipid metabolism and oxidation pathways in plants, a putative pathway can be proposed.[6][7][8] It is hypothesized that this compound is formed through the oxidation of fatty acids, specifically linoleic acid, which is a common constituent of plant lipids.

The proposed pathway involves the following key steps:

  • Lipoxygenase (LOX) Action: Linoleic acid is oxidized by lipoxygenase enzymes to form hydroperoxides.

  • Hydroperoxide Lyase (HPL) Activity: The resulting hydroperoxides are then cleaved by hydroperoxide lyase, leading to the formation of various aldehydes.

  • Aldehyde Oxidation and Reduction: Subsequent enzymatic oxidation and reduction steps could lead to the formation of the α-hydroxy ketone structure of this compound.

G Linoleic Acid Linoleic Acid Linoleic Acid Hydroperoxides Linoleic Acid Hydroperoxides Linoleic Acid->Linoleic Acid Hydroperoxides O2 Lipoxygenase (LOX) Lipoxygenase (LOX) Lipoxygenase (LOX)->Linoleic Acid Hydroperoxides Aldehyde Intermediates Aldehyde Intermediates Linoleic Acid Hydroperoxides->Aldehyde Intermediates Hydroperoxide Lyase (HPL) Hydroperoxide Lyase (HPL) Hydroperoxide Lyase (HPL)->Aldehyde Intermediates This compound This compound Aldehyde Intermediates->this compound Enzymatic Oxidation/Reduction Enzymatic Oxidation/Reduction Enzymatic Oxidation/Reduction->this compound

Figure 1: Putative Biosynthetic Pathway of this compound. This diagram illustrates a hypothesized pathway starting from linoleic acid.

Experimental Protocols

The following is a detailed experimental protocol for the extraction and analysis of this compound and other volatile compounds from Camellia sinensis leaves. This method is based on established Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) techniques commonly used for tea aroma analysis.[9][10][11][12]

Sample Preparation
  • Tea Sample Grinding: Weigh 1.0 g of tea leaves and grind them into a fine powder using a cryogenic grinder to prevent the loss of volatile compounds.

  • Vial Preparation: Transfer the ground tea powder into a 20 mL headspace vial.

  • Addition of Water and Salt: Add 10 mL of ultrapure water (preheated to 80°C) and 3 g of sodium chloride (NaCl) to the vial. The addition of salt increases the ionic strength of the aqueous phase, which enhances the release of volatile compounds into the headspace.

  • Internal Standard: For quantitative analysis, add a known concentration of an appropriate internal standard (e.g., 2-octanone) to the sample.

Headspace Solid-Phase Microextraction (HS-SPME)
  • Incubation: Place the sealed headspace vial in a water bath or heating block at a constant temperature of 80°C and allow it to equilibrate for 20 minutes with gentle agitation.

  • SPME Fiber Exposure: Insert a pre-conditioned SPME fiber (e.g., 75 µm CAR/PDMS) into the headspace of the vial.

  • Extraction: Expose the fiber to the headspace for a fixed period, typically 60 minutes, at 80°C to allow for the adsorption of volatile compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Desorption: After extraction, immediately insert the SPME fiber into the GC injection port, which is maintained at a temperature of 250°C, for 5 minutes to desorb the analytes.

  • GC Separation:

    • Column: Use a capillary column suitable for volatile compound analysis, such as a DB-5MS (30 m × 0.25 mm × 0.25 µm).

    • Carrier Gas: Use helium as the carrier gas at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 5 minutes.

      • Ramp 1: Increase to 180°C at a rate of 3°C/min, hold for 2 minutes.

      • Ramp 2: Increase to 250°C at a rate of 10°C/min, hold for 3 minutes.

  • MS Detection:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Identification: Identify this compound by comparing its mass spectrum and retention index with those of an authentic standard and/or a reference library (e.g., NIST).

G cluster_prep Sample Preparation cluster_spme HS-SPME cluster_gcms GC-MS Analysis Grind Tea Grind Tea Add to Vial Add to Vial Grind Tea->Add to Vial Add Water & NaCl Add Water & NaCl Add to Vial->Add Water & NaCl Incubate Incubate Add Water & NaCl->Incubate Expose Fiber Expose Fiber Incubate->Expose Fiber Desorb in GC Desorb in GC Expose Fiber->Desorb in GC Separate Compounds Separate Compounds Desorb in GC->Separate Compounds Detect & Identify Detect & Identify Separate Compounds->Detect & Identify

References

5-Hydroxy-4-octanone in Cocos nucifera: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxy-4-octanone, an alpha-hydroxy ketone, is a naturally occurring volatile compound identified in Cocos nucifera (coconut). While its direct biological activities are not extensively studied, its structural class suggests potential roles in metabolic regulation and inflammatory signaling. This technical guide provides a comprehensive overview of this compound, including its presence in coconut, a proposed biosynthetic pathway, and hypothesized biological activities based on related compounds. Furthermore, this document outlines detailed experimental protocols for the extraction and quantification of this compound from a coconut matrix using headspace solid-phase microextraction coupled with gas chromatography-mass spectrometry (HS-SPME-GC-MS).

Introduction

This compound (also known as butyroin) is an eight-carbon alpha-hydroxy ketone. Alpha-hydroxy ketones are a class of organic compounds characterized by a hydroxyl group adjacent to a carbonyl group. These compounds are often recognized for their distinct aromas and flavors and are found in various natural sources. In the context of Cocos nucifera, this compound contributes to the characteristic sensory profile of coconut products. Beyond its role as a flavor component, the structural features of this compound suggest potential bioactivities that are of interest to the pharmaceutical and nutraceutical industries. This whitepaper aims to consolidate the current understanding of this compound in coconut and provide a technical framework for its further investigation.

Occurrence in Cocos nucifera

This compound has been identified as a volatile constituent of Cocos nucifera. However, specific quantitative data for this compound in different parts of the coconut (e.g., kernel, oil, water) is scarce in publicly available literature. Studies on the volatile profiles of coconut products have identified a variety of ketones, which are summarized in the table below to provide context on related compounds.

Compound ClassCompound NameCoconut ProductReference
Ketones 2-HeptanoneVirgin Coconut Oil[1]
AcetoinVirgin Coconut Oil[1]
δ-OctalactoneCoconut Flesh[2]
δ-DecalactoneCoconut Flesh[2]

Table 1: Examples of Ketonic Compounds Identified in Cocos nucifera Products.

Biosynthesis of this compound in Cocos nucifera

The precise biosynthetic pathway of this compound in Cocos nucifera has not been explicitly elucidated. However, a plausible pathway can be proposed based on the well-established metabolism of fatty acids in plants.[3][4] Coconut is rich in medium-chain fatty acids, particularly octanoic acid (C8).[5][6] The biosynthesis of this compound is likely initiated from octanoyl-CoA, a key intermediate in fatty acid metabolism.

The proposed pathway involves the following key steps:

  • α-oxidation of Octanoyl-CoA: This process introduces a hydroxyl group at the alpha-carbon (C2) of the fatty acid.

  • Decarboxylation: The resulting 2-hydroxy acyl-CoA undergoes decarboxylation to yield a C7 intermediate.

  • Further Oxidation and Rearrangement: Subsequent enzymatic reactions, potentially involving dehydrogenases and hydratases, could lead to the formation of the ketone and hydroxyl groups at positions 4 and 5 of the octanone backbone.

G Proposed Biosynthesis of this compound Octanoyl_CoA Octanoyl-CoA alpha_hydroxylation α-Hydroxylation Octanoyl_CoA->alpha_hydroxylation two_Hydroxyoctanoyl_CoA 2-Hydroxyoctanoyl-CoA alpha_hydroxylation->two_Hydroxyoctanoyl_CoA Decarboxylation Decarboxylation two_Hydroxyoctanoyl_CoA->Decarboxylation Heptanal Heptanal Decarboxylation->Heptanal Enzymatic_Steps Further Enzymatic Steps (Oxidation, Hydration) Heptanal->Enzymatic_Steps Five_Hydroxy_4_octanone This compound Enzymatic_Steps->Five_Hydroxy_4_octanone

Proposed biosynthetic pathway of this compound.

Biological Activity and Signaling Pathways

Direct studies on the biological activity of this compound are limited. However, the activities of other ketones, particularly the well-studied ketone body β-hydroxybutyrate, provide a basis for hypothesizing potential biological effects. Ketone bodies are known to possess anti-inflammatory properties, partly through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[7][8]

Hypothesized Anti-Inflammatory Action via NF-κB Inhibition:

The NF-κB pathway is a central regulator of inflammation.[9][10] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. It is plausible that this compound, similar to other ketones, could interfere with this pathway, potentially by inhibiting the degradation of IκB or by directly affecting NF-κB translocation.

G Hypothesized Inhibition of NF-κB Pathway Pro_inflammatory_Stimuli Pro-inflammatory Stimuli IKK_Activation IKK Activation Pro_inflammatory_Stimuli->IKK_Activation IkB_Phosphorylation IκB Phosphorylation & Degradation IKK_Activation->IkB_Phosphorylation NFkB_Release NF-κB Release IkB_Phosphorylation->NFkB_Release NFkB_Translocation NF-κB Nuclear Translocation NFkB_Release->NFkB_Translocation Gene_Transcription Pro-inflammatory Gene Transcription NFkB_Translocation->Gene_Transcription Five_Hydroxy_4_octanone This compound Five_Hydroxy_4_octanone->IkB_Phosphorylation Inhibition

Hypothesized NF-κB pathway inhibition by this compound.

Experimental Protocols

Quantification of this compound in Coconut Kernel by HS-SPME-GC-MS

This protocol is adapted from established methods for the analysis of volatile compounds in coconut and other food matrices.

5.1.1. Materials and Reagents

  • Fresh or frozen coconut kernel

  • Sodium chloride (NaCl), analytical grade

  • This compound standard

  • Internal standard (e.g., 2-octanol)

  • Deionized water

  • 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

  • SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

5.1.2. Sample Preparation

  • Homogenize fresh or thawed coconut kernel to a fine paste.

  • Accurately weigh 2.0 g of the homogenized sample into a 20 mL headspace vial.

  • Add 1.0 g of NaCl to the vial.

  • Spike the sample with a known concentration of the internal standard.

  • Immediately seal the vial with the screw cap.

5.1.3. HS-SPME Procedure

  • Place the vial in a heating block or water bath equipped with a magnetic stirrer.

  • Equilibrate the sample at 60°C for 15 minutes with continuous agitation.

  • Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C with continued agitation.

  • Retract the fiber and immediately introduce it into the GC injector for thermal desorption.

5.1.4. GC-MS Parameters

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A or equivalent

  • Injector: Split/splitless, operated in splitless mode. Desorption time: 5 minutes at 250°C.

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp to 150°C at 5°C/min.

    • Ramp to 250°C at 10°C/min, hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 35-350.

  • Data Acquisition: Full scan for identification and Selected Ion Monitoring (SIM) for quantification.

5.1.5. Quantification

Prepare a calibration curve using standard solutions of this compound of known concentrations, each containing the same concentration of the internal standard as the samples. Plot the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound. The concentration of this compound in the coconut samples can then be determined from this calibration curve.

G HS-SPME-GC-MS Workflow Sample_Prep Sample Preparation (Homogenization, Weighing) Vial_Sealing Addition of NaCl & IS, Vial Sealing Sample_Prep->Vial_Sealing Equilibration Equilibration (60°C, 15 min) Vial_Sealing->Equilibration SPME_Extraction HS-SPME Extraction (60°C, 30 min) Equilibration->SPME_Extraction Desorption Thermal Desorption in GC Injector (250°C, 5 min) SPME_Extraction->Desorption GC_Separation GC Separation (DB-5ms column) Desorption->GC_Separation MS_Detection MS Detection (EI, Scan/SIM) GC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis

Workflow for the quantification of this compound.

Conclusion

This compound is a naturally occurring compound in Cocos nucifera that contributes to its flavor profile and may possess uncharacterized biological activities. This technical guide has provided a summary of its occurrence, a plausible biosynthetic pathway, and a hypothesized mechanism of anti-inflammatory action. The detailed experimental protocol for its quantification using HS-SPME-GC-MS offers a robust method for further research into its concentration in various coconut products and its potential physiological effects. Further investigation is warranted to fully elucidate the biosynthesis and biological significance of this compound, which may lead to new applications in the food and pharmaceutical industries.

References

Spectroscopic Analysis of 5-Hydroxy-4-octanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed overview of the spectroscopic data for 5-Hydroxy-4-octanone, a key compound of interest in flavor and fragrance research, as well as in synthetic organic chemistry. The following sections present its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses. This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the structural characterization of this molecule.

Spectroscopic Data

The spectroscopic data for this compound is summarized in the following tables. It is important to note that while the IR and MS data are derived from experimental sources, the NMR data presented herein is predicted due to the limited availability of public experimental NMR data for this specific compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H and ¹³C NMR data were generated to provide insights into the molecular structure of this compound.

Table 1: Predicted ¹H NMR Data for this compound (Solvent: CDCl₃, Frequency: 400 MHz)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~4.15dd1HH-5
~3.50br s1H-OH
~2.60t2HH-3
~1.65m2HH-6
~1.55m2HH-2
~1.35m2HH-7
~0.95t3HH-1
~0.90t3HH-8

Table 2: Predicted ¹³C NMR Data for this compound (Solvent: CDCl₃)

Chemical Shift (ppm)Assignment
~213.0C-4 (C=O)
~75.0C-5 (CH-OH)
~38.0C-3
~35.0C-6
~18.5C-2
~18.0C-7
~14.0C-1
~13.8C-8
Infrared (IR) Spectroscopy

The gas-phase IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.[1][2]

Table 3: Infrared (IR) Spectroscopy Data for this compound

Frequency (cm⁻¹)IntensityAssignment
~3450Strong, BroadO-H Stretch (Alcohol)
~2960, ~2930, ~2870StrongC-H Stretch (Alkyl)
~1715StrongC=O Stretch (Ketone)
~1460MediumC-H Bend (Alkyl)
~1120MediumC-O Stretch (Alcohol)
Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound shows a molecular ion peak and several characteristic fragment ions.[3][4]

Table 4: Mass Spectrometry (MS) Data for this compound

m/zRelative Intensity (%)Proposed Fragment
144~5[M]⁺ (Molecular Ion)
115~10[M - C₂H₅]⁺
87~100[CH₃CH₂CH₂CO]⁺
71~40[CH₃CH₂CH₂CH(OH)]⁺
57~80[CH₃CH₂CH₂]⁺
43~60[CH₃CH₂CO]⁺
29~50[CH₃CH₂]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of this compound is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are acquired on a 400 MHz NMR spectrometer.

  • ¹H NMR Acquisition: The proton NMR spectrum is recorded with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans are acquired for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: The carbon NMR spectrum is recorded with a spectral width of 250 ppm, an acquisition time of 2 seconds, and a relaxation delay of 2 seconds. Proton decoupling is applied to simplify the spectrum. A total of 1024 scans are acquired.

  • Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H NMR and the residual solvent signal of CDCl₃ at 77.16 ppm for ¹³C NMR.

Infrared (IR) Spectroscopy
  • Sample Preparation: For gas-phase analysis, a small amount of liquid this compound is injected into an evacuated gas cell and allowed to vaporize.

  • Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.

  • Data Acquisition: A background spectrum of the empty gas cell is first collected. The sample spectrum is then recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The final transmittance or absorbance spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer via a direct insertion probe or a gas chromatography (GC) inlet.

  • Instrumentation: A quadrupole mass spectrometer operating in electron ionization (EI) mode is used.

  • Ionization: The sample molecules are bombarded with electrons at an energy of 70 eV.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by the quadrupole mass analyzer. The detector records the abundance of each ion.

  • Data Acquisition: The mass spectrum is scanned over a mass range of m/z 10 to 200.

Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow cluster_sample Sample Handling cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Conclusion Sample Sample Acquisition (this compound) Prep Sample Preparation (Dissolution/Vaporization) Sample->Prep NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR IR IR Spectroscopy Prep->IR MS Mass Spectrometry Prep->MS Process Data Processing (FT, Baseline Correction, etc.) NMR->Process IR->Process MS->Process Interpret Spectral Interpretation (Peak Assignment, Fragmentation Analysis) Process->Interpret Structure Structure Elucidation/ Confirmation Interpret->Structure

Caption: A generalized workflow for spectroscopic analysis.

References

Physical properties of 5-Hydroxy-4-octanone solubility and boiling point

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of 5-Hydroxy-4-octanone

This guide provides a detailed overview of the core physical properties of this compound, with a specific focus on its solubility and boiling point. The information is intended for researchers, scientists, and professionals in drug development who require precise data and methodologies for handling and characterizing this compound.

Physical and Chemical Properties

This compound is an organic compound with the molecular formula C₈H₁₆O₂.[1] It is characterized by a hydroxyl group and a ketone group on an eight-carbon chain.[1] Also known as Butyroin, it is a yellowish liquid with a sweet, slightly pungent, buttery, or nut-like odor.[1][2][3][4][5]

Data Summary

The following table summarizes the key quantitative physical properties of this compound.

PropertyValueConditions
Boiling Point 187.7 °Cat 760 mmHg[2]
80-82 °Cat 10 mmHg[3][4][6][7]
Solubility Almost insolublein Water[1][2][4][5][7]
Solublein Alcohol[1][2][4][5][7] & Oils[7]
18.6 g/L (Predicted)in Water[8]
Density 0.916 g/mLat 25 °C[3][4][6][7]
Melting Point -10 °C
Flash Point 175 °F (79.4 °C)[3][7]
pKa 13.13 ± 0.20 (Predicted)[2][3]
Refractive Index n20/D 1.4315[3][4][6][7]
Vapor Pressure 0.172 mmHgat 25 °C[2][3]

Experimental Protocols

Accurate determination of physical properties is critical for the application of this compound in research and development. The following sections detail standard laboratory protocols for measuring its boiling point and solubility.

Protocol 1: Determination of Boiling Point (Capillary Method)

This micro method is suitable for determining the boiling point of a liquid with a small sample volume. The boiling point is identified as the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.[9]

Apparatus:

  • Thiele tube or similar heating apparatus (e.g., aluminum block on a hot plate)

  • Thermometer

  • Small test tube (fusion tube)

  • Capillary tube (sealed at one end)

  • Heat source (Bunsen burner or hot plate)

  • Sample of this compound

Procedure:

  • Sample Preparation: Place a few milliliters of this compound into the small test tube.

  • Capillary Insertion: Insert the capillary tube into the test tube with its open end submerged in the liquid.[10]

  • Apparatus Setup: Attach the test tube to the thermometer. Immerse the setup in a heating bath (like the paraffin oil in a Thiele tube or an aluminum block) ensuring the sample is below the level of the heating medium.

  • Heating: Begin heating the apparatus gently. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.[11]

  • Observation: Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates that the vapor pressure of the sample has exceeded the atmospheric pressure.[11]

  • Cooling and Measurement: Turn off the heat source and allow the apparatus to cool slowly. The rate of bubbling will decrease. The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn up into the capillary tube.[9][11] Record this temperature.

Protocol 2: Determination of Solubility (Shake-Flask Method)

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a specific solvent.[12] It involves saturating the solvent with the solute over a sufficient period to reach equilibrium.

Apparatus:

  • Flasks with stoppers (e.g., Erlenmeyer flasks)

  • Orbital shaker or magnetic stirrer with a temperature-controlled environment

  • Analytical balance

  • Centrifuge and/or filtration system (e.g., syringe filters)

  • Analytical instrumentation for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)

  • Solvent (e.g., water, ethanol)

  • Sample of this compound

Procedure:

  • Preparation: Add an excess amount of this compound to a flask containing a known volume of the chosen solvent (e.g., water). The excess solid is necessary to ensure a saturated solution is formed.[12]

  • Equilibration: Seal the flask and place it in a shaker or on a stirrer in a constant temperature bath. Agitate the mixture for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached.[12]

  • Phase Separation: After equilibration, allow the mixture to stand to let the undissolved solute settle. To ensure complete separation of the saturated solution from the excess solid, the sample should be centrifuged or filtered.[12]

  • Analysis: Carefully extract an aliquot of the clear, saturated supernatant.

  • Quantification: Dilute the aliquot with the solvent as necessary and analyze its concentration using a pre-calibrated analytical method (e.g., HPLC).

  • Calculation: The solubility is reported in units such as g/L or mol/L based on the measured concentration in the saturated solution.

Diagrams and Visualizations

To further clarify the experimental process, the following workflow diagram illustrates the capillary method for boiling point determination.

BoilingPointWorkflow A Start: Prepare Sample (Liquid in Test Tube) B Insert Inverted Capillary Tube A->B C Set up Heating Apparatus (e.g., Thiele Tube) B->C D Heat Gently C->D E Observe Bubbles D->E F Rapid, Continuous Bubbling? E->F Bubbles Emerge F->D No, Continue Heating G Stop Heating F->G Yes H Observe Cooling G->H I Liquid Enters Capillary? H->I I->H No, Continue Cooling J Record Temperature (Boiling Point) I->J Yes K End J->K

Caption: Workflow for Boiling Point Determination via Capillary Method.

References

An In-depth Technical Guide to 5-Hydroxy-4-octanone: A Volatile Organic Compound of Interest

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxy-4-octanone, also known as butyroin, is a volatile organic compound (VOC) with significance in the flavor and fragrance industry and potential applications in metabolic research. This alpha-hydroxy ketone is a naturally occurring compound found in various plants, including the tea plant (Camellia sinensis) and coconut (Cocos nucifera).[1][2] Its characteristic sweet, buttery, and slightly pungent aroma has led to its use as a flavoring agent. Beyond its sensory properties, preliminary research suggests its involvement in metabolic pathways, particularly those related to fatty acids and ketone bodies. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed synthesis protocols, analytical methodologies, and a review of its known and potential biological activities.

Chemical and Physical Properties

This compound is a chiral molecule with a ketone and a hydroxyl functional group on an eight-carbon chain.[2] Its physical and chemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₈H₁₆O₂[1]
Molecular Weight 144.21 g/mol [1]
CAS Number 496-77-5
Appearance Colorless to light-yellow liquid
Odor Sweet, buttery, slightly pungent
Boiling Point 80-86 °C at 12 mmHg[3]
Density 0.916 g/mL at 25 °C
Refractive Index (n²⁰/D) 1.4315
Solubility Almost insoluble in water; soluble in alcohol and oils.[1]

Synthesis Protocols

Two primary methods for the synthesis of this compound have been published in Organic Syntheses, a reputable source for reliable and detailed experimental procedures.

Method 1: Acyloin Condensation of Ethyl Butyrate

This classic method involves the acyloin condensation of ethyl n-butyrate using metallic sodium in an ether solvent. The reaction yields butyroin, the common name for this compound.

Experimental Protocol:

  • Reactants:

    • Clean metallic sodium: 92 g (4 gram atoms)

    • Purified ethyl n-butyrate: 232 g (2 moles)

    • Absolute ether: Approximately 1.2 L

    • Xylene: ~150 cc for powdering sodium

    • Sulfuric acid (sp. gr. 1.84): 210 g

    • Water: 350 cc

    • 20% Sodium carbonate solution: ~100 cc

    • Anhydrous potassium carbonate

  • Procedure:

    • In a 3-L three-necked, round-bottomed flask equipped with a reflux condenser and a mechanical stirrer, powder the sodium in xylene. Decant the xylene and wash the powdered sodium with several portions of dry, alcohol-free ether.

    • Add approximately 1.2 L of absolute ether to the flask.

    • With stirring, slowly add the purified ethyl n-butyrate from a separatory funnel. The reaction is exothermic and should maintain a gentle reflux of the ether.

    • After the addition is complete (1.5-2 hours), continue stirring and refluxing for an additional hour until the sodium is consumed.

    • Cool the reaction flask in an ice bath and vigorously stir while slowly adding a cooled solution of sulfuric acid in water.

    • Allow the mixture to stand in the ice bath until the lower layer of sodium sulfate decahydrate solidifies.

    • Decant the ether solution and wash the sodium sulfate crystals with additional ether.

    • Combine the ether solution and washings, and shake with 20% sodium carbonate solution.

    • Dry the ether solution over anhydrous potassium carbonate.

    • Remove the ether by distillation and fractionally distill the residue under reduced pressure.

    • Collect the fraction boiling at 80–86°C at 12 mm Hg.

  • Yield: 94–101 g (65–70% of the theoretical amount).[3][4]

Method 2: Thiazolium Salt-Catalyzed Dimerization of Butyraldehyde

This method utilizes a thiazolium salt catalyst for the dimerization of butyraldehyde to form butyroin.

Experimental Protocol:

  • Reactants:

    • 3-Benzyl-5-(2-hydroxyethyl)-4-methyl-1,3-thiazolium chloride: 13.4 g (0.05 mol)

    • Butyraldehyde: 72.1 g (1.0 mol)

    • Triethylamine: 30.3 g (0.3 mol)

    • Absolute ethanol: 300 mL

    • Dichloromethane: 300 mL

    • Saturated sodium bicarbonate solution: 300 mL

    • Water: 300 mL

  • Procedure:

    • In a 500-mL three-necked, round-bottomed flask equipped with a mechanical stirrer, gas inlet tube, and reflux condenser, charge the thiazolium salt, butyraldehyde, triethylamine, and absolute ethanol.

    • Begin a slow stream of nitrogen and heat the mixture with stirring in an oil bath at 80°C for 1.5 hours.

    • Cool the reaction mixture to room temperature and concentrate it using a rotary evaporator.

    • Pour the residual liquid into 500 mL of water and extract with two 150-mL portions of dichloromethane.

    • Wash the combined organic phases with saturated sodium bicarbonate solution and then with water.

    • Remove the dichloromethane by rotary evaporation.

    • Distill the product through a 20-cm Vigreux column.

  • Yield: 51–54 g (71–74%).[5]

G cluster_0 Method 1: Acyloin Condensation cluster_1 Method 2: Thiazolium Salt Catalysis Ethyl Butyrate Ethyl Butyrate Acyloin Condensation Acyloin Condensation Ethyl Butyrate->Acyloin Condensation Sodium Sodium Sodium->Acyloin Condensation Ether Ether Ether->Acyloin Condensation Workup Workup Acyloin Condensation->Workup This compound (65-70%) This compound (65-70%) Workup->this compound (65-70%) Butyraldehyde Butyraldehyde Catalytic Dimerization Catalytic Dimerization Butyraldehyde->Catalytic Dimerization Thiazolium Salt Thiazolium Salt Thiazolium Salt->Catalytic Dimerization Triethylamine Triethylamine Triethylamine->Catalytic Dimerization Ethanol Ethanol Ethanol->Catalytic Dimerization Extraction Extraction Catalytic Dimerization->Extraction This compound (71-74%) This compound (71-74%) Extraction->this compound (71-74%)

Caption: Workflow for the synthesis of this compound.

Natural Occurrence and Analytical Methods

This compound has been identified as a natural volatile compound in Camellia sinensis (the tea plant) and Cocos nucifera (coconut).[1][2] However, quantitative data on its concentration in these natural sources is currently limited in the available literature.

Analytical Protocol: Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis in Camellia sinensis

This protocol is a generalized procedure for the analysis of volatile compounds in tea leaves and can be adapted for the specific quantification of this compound.

  • Sample Preparation:

    • Obtain fresh or dried tea leaves.

    • Grind the leaves to a fine powder.

    • Accurately weigh a specific amount of the powdered sample (e.g., 1-2 g) into a headspace vial.

  • HS-SPME Procedure:

    • Place the vial in a heating block or water bath at a controlled temperature (e.g., 60-80°C) for a specific equilibration time (e.g., 20-30 minutes).

    • Expose a pre-conditioned SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial for a defined extraction time (e.g., 30-60 minutes) to adsorb the volatile compounds.

  • GC-MS Analysis:

    • Desorb the trapped analytes from the SPME fiber by inserting it into the hot injection port of the GC-MS system.

    • Gas Chromatograph (GC) Conditions:

      • Column: A non-polar or medium-polar capillary column (e.g., DB-5ms, HP-5ms).

      • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

      • Oven Temperature Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a final temperature (e.g., 250-280°C) at a controlled rate (e.g., 5-10°C/min).

    • Mass Spectrometer (MS) Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 40-400.

      • Ion Source Temperature: e.g., 230°C.

      • Transfer Line Temperature: e.g., 280°C.

  • Quantification:

    • Identification of this compound is achieved by comparing its mass spectrum and retention index with that of an authentic standard.

    • Quantification can be performed using an external or internal standard method. A calibration curve should be prepared using known concentrations of a this compound standard.

Biological Activity and Potential Applications

Research indicates that this compound may be involved in various metabolic pathways, particularly those concerning fatty acids and ketone bodies. Its structure as an alpha-hydroxy ketone suggests potential interactions with enzymes that recognize hydroxyl and carbonyl moieties.

Hypothetical Role in Fatty Acid Metabolism

While direct evidence is currently lacking, the structural similarity of this compound to intermediates in fatty acid and ketone body metabolism suggests it could potentially interact with key enzymes in these pathways, such as fatty acid synthase (FASN) and carnitine palmitoyltransferase-1 (CPT-1). Further research is needed to elucidate these potential interactions.

Hypothetical Experimental Protocol: In Vitro Fatty Acid Synthase (FASN) Inhibition Assay

This protocol is a general outline for assessing the inhibitory potential of this compound against FASN.

  • Materials:

    • Purified FASN enzyme.

    • Acetyl-CoA.

    • Malonyl-CoA.

    • NADPH.

    • This compound stock solution (in a suitable solvent like DMSO).

    • Assay buffer (e.g., potassium phosphate buffer, pH 7.0, containing EDTA and DTT).

    • Spectrophotometer capable of reading absorbance at 340 nm.

  • Procedure:

    • Prepare a reaction mixture containing the assay buffer, acetyl-CoA, and NADPH in a microplate well or cuvette.

    • Add varying concentrations of this compound to the test wells. Include a vehicle control (solvent only) and a positive control inhibitor (e.g., cerulenin).

    • Pre-incubate the mixture with the FASN enzyme for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C).

    • Initiate the reaction by adding malonyl-CoA.

    • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

    • Calculate the rate of NADPH oxidation for each concentration of the test compound.

    • Determine the IC₅₀ value of this compound by plotting the percentage of FASN inhibition against the logarithm of the compound concentration.

G cluster_0 FASN Inhibition Assay Workflow Prepare Reaction Mixture Prepare Reaction Mixture Add this compound Add this compound Prepare Reaction Mixture->Add this compound Pre-incubate with FASN Pre-incubate with FASN Add this compound->Pre-incubate with FASN Initiate with Malonyl-CoA Initiate with Malonyl-CoA Pre-incubate with FASN->Initiate with Malonyl-CoA Monitor NADPH Oxidation Monitor NADPH Oxidation Initiate with Malonyl-CoA->Monitor NADPH Oxidation Calculate IC50 Calculate IC50 Monitor NADPH Oxidation->Calculate IC50

Caption: Hypothetical workflow for a FASN inhibition assay.

Conclusion

This compound is a readily synthesizable volatile organic compound with established applications in the flavor industry and intriguing potential in the field of metabolic research. While its natural occurrence is confirmed, further studies are required to quantify its concentration in various plant sources. The primary area for future investigation lies in elucidating its specific biological activities, particularly its interactions with enzymes involved in fatty acid and ketone body metabolism. The detailed synthesis and analytical protocols provided in this guide serve as a valuable resource for researchers aiming to explore the full potential of this multifaceted molecule.

References

Biological role of 5-Hydroxy-4-octanone in metabolic pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Role of 5-Hydroxy-4-octanone in Metabolic Pathways

Disclaimer: Scientific research on the specific biological role of this compound in metabolic pathways is limited. This document summarizes the currently available information on its chemical properties, natural occurrence, and potential metabolic fate based on the general reactivity of its chemical class. The metabolic pathways and experimental protocols described herein are largely hypothetical and based on established chemical principles rather than direct biological studies of this specific compound.

Introduction

This compound, also known as butyroin, is an alpha-hydroxy ketone that has been identified as a natural product in some plants and is utilized as a flavoring agent in the food industry.[1][2] While its chemical properties are well-documented, its specific role in biological and metabolic pathways remains largely uncharacterized. Some sources suggest a potential involvement in fatty acid and ketone body metabolism, likely owing to its structural features, but detailed studies are lacking.[1] This guide aims to provide a comprehensive overview of the known information about this compound and to extrapolate its potential biological role based on the chemistry of alpha-hydroxy ketones.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for designing and interpreting experimental studies.

PropertyValueReference(s)
Molecular Formula C₈H₁₆O₂[3]
Molecular Weight 144.21 g/mol [3]
CAS Number 496-77-5[4][5]
Appearance Light yellow liquid[3][4]
Odor/Taste Sweet, slightly pungent, buttery, nut-like odor and taste[4][6]
Boiling Point 187.7 °C at 760 mmHg; 80-82 °C at 10 mmHg[4][5]
Density 0.916 g/mL at 25 °C[3][6]
Refractive Index n20/D 1.4315[3][6]
Solubility Practically insoluble in water; soluble in alcohol and oils[3][6]
pKa (Predicted) 13.13 ± 0.20[4]

Natural Occurrence and Synthesis

Natural Occurrence

This compound has been identified as a natural product in Camellia sinensis (the tea plant) and Cocos nucifera (the coconut).[1][2] It is also reported to be found in cocoa.[6] Its presence in these plants suggests it may play a role in their secondary metabolism or contribute to their flavor and aroma profiles.

Chemical Synthesis

The most common laboratory and industrial synthesis of this compound is through the Acyloin Condensation . This reaction involves the reductive coupling of two molecules of an ester, such as ethyl butyrate, using metallic sodium in an aprotic solvent like boiling ether or toluene.[4][6][7]

G cluster_synthesis Acyloin Condensation Synthesis EthylButyrate1 Ethyl Butyrate Diketone Octane-4,5-dione (Intermediate) EthylButyrate2 Ethyl Butyrate Sodium Metallic Sodium in boiling ether Sodium->Diketone Reductive Coupling Acyloin This compound Diketone->Acyloin Reduction & Tautomerization

Caption: A simplified workflow of the Acyloin Condensation to synthesize this compound.

Potential Biological Role and Hypothetical Metabolic Pathways

As an alpha-hydroxy ketone (or acyloin), this compound possesses two reactive functional groups: a hydroxyl group and a ketone group. In biological systems, such structures can undergo enzymatic oxidation or reduction.[8][9] The metabolism of ketone bodies involves the interconversion of hydroxyl and ketone groups, which may be why a role for this compound in fatty acid and ketone body metabolism has been suggested.[1][10]

The potential metabolic fate of this compound can be hypothesized as follows:

  • Oxidation : The secondary alcohol group can be oxidized to a ketone, yielding the diketone octane-4,5-dione .[8][9] This reaction would likely be catalyzed by a dehydrogenase enzyme, possibly using NAD⁺ or FAD as an oxidizing agent.[11]

  • Reduction : The ketone group can be reduced to a secondary alcohol, resulting in octane-4,5-diol .[8][9] This reaction would likely be catalyzed by a reductase or dehydrogenase, utilizing a reducing equivalent such as NADH or NADPH.

These hypothetical transformations are central to the metabolic processing of many small organic molecules.

G OctaneDiol Octane-4,5-diol Acyloin This compound Acyloin->OctaneDiol Reduction (e.g., Reductase, NADH) Diketone Octane-4,5-dione Acyloin->Diketone Oxidation (e.g., Dehydrogenase, NAD⁺)

Caption: Hypothetical metabolic pathways of this compound via oxidation and reduction.

Experimental Protocols

Due to the absence of specific biological studies on this compound, detailed, validated experimental protocols for its investigation in metabolic pathways are not available. However, based on its chemical nature and general biochemical techniques, a framework for its study can be proposed.

Protocol for Chemical Synthesis: Acyloin Condensation

This protocol is a generalized procedure based on the classical Acyloin Condensation reaction.[4][6][7]

Objective: To synthesize this compound from ethyl butyrate.

Materials:

  • Ethyl butyrate

  • Metallic sodium, finely dispersed

  • Anhydrous diethyl ether (or toluene)

  • Apparatus for reflux under an inert atmosphere (e.g., nitrogen or argon)

  • Ice bath

  • Dilute sulfuric acid or acetic acid for neutralization

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Set up a round-bottom flask with a reflux condenser and a nitrogen inlet. Ensure all glassware is thoroughly dried.

  • Add anhydrous diethyl ether and finely dispersed sodium metal to the flask.

  • Slowly add ethyl butyrate to the stirred suspension while maintaining the ether at a gentle reflux.

  • Continue the reflux with stirring for several hours until the sodium is consumed. The reaction mixture will become viscous.

  • Cool the reaction mixture in an ice bath.

  • Slowly and cautiously add dilute acid to neutralize the mixture and hydrolyze the intermediate.

  • Transfer the mixture to a separatory funnel, separate the ether layer, and wash it with water and brine.

  • Dry the ether layer over an anhydrous salt (e.g., MgSO₄).

  • Remove the solvent by rotary evaporation.

  • Purify the resulting crude product by vacuum distillation to obtain this compound.

Proposed Protocol for Detection in Biological Samples: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for identifying and quantifying volatile or semi-volatile compounds like this compound in complex biological matrices.

Objective: To detect and quantify this compound in a biological sample (e.g., cell culture media, plant extract).

Procedure Outline:

  • Sample Preparation: Perform a liquid-liquid extraction of the biological sample using a non-polar solvent (e.g., hexane or ethyl acetate) to isolate this compound.

  • Derivatization (Optional but Recommended): To improve chromatographic properties and thermal stability, the hydroxyl group can be derivatized, for example, by silylation using an agent like BSTFA.

  • GC-MS Instrumentation:

    • Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Injection: Inject 1 µL of the prepared sample in splitless mode.

    • Oven Program: Start at a low temperature (e.g., 60°C), hold for 1-2 minutes, then ramp at 10-15°C/min to a final temperature of ~250°C.

    • Mass Spectrometer: Operate in Electron Ionization (EI) mode. For identification, scan a mass range of m/z 40-300. For quantification, use Selected Ion Monitoring (SIM) of characteristic fragment ions of this compound.

  • Data Analysis: Identify the compound by comparing its retention time and mass spectrum to that of an authentic standard. Quantify using a calibration curve prepared from the standard.

Conclusion

This compound is a molecule with well-defined chemical characteristics and a known presence in nature. However, its biological role remains an open field for investigation. While its structure as an alpha-hydroxy ketone suggests potential involvement in redox metabolic pathways, possibly intersecting with fatty acid or ketone body metabolism, there is currently no direct experimental evidence to support these hypotheses. The lack of quantitative data, established biological signaling pathways, and detailed experimental protocols underscores the need for foundational research to elucidate the function of this compound in biological systems. Future studies employing metabolomics, enzymatic assays, and cellular models are required to move beyond chemical characterization and uncover the true metabolic significance of this compound.

References

5-Hydroxy-4-octanone: A Potential Modulator of Fatty Acid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the potential interactions of 5-hydroxy-4-octanone, a naturally occurring alpha-hydroxy ketone, with the intricate network of fatty acid metabolism. While direct experimental evidence remains limited, this document synthesizes current knowledge on related metabolic regulators, such as butyrate and ketone bodies, to propose a hypothetical framework for this compound's mechanism of action. We delve into the core signaling pathways governing lipid homeostasis—AMP-activated protein kinase (AMPK), Sterol Regulatory Element-Binding Protein (SREBP), and Peroxisome Proliferator-Activated Receptors (PPARs)—and postulate potential points of interaction for this compound. Furthermore, this guide provides detailed experimental protocols and data presentation strategies to facilitate future research aimed at elucidating the precise role of this compound in metabolic regulation. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and related molecules in the context of metabolic disorders.

Introduction to this compound

This compound, also known as butyroin, is an organic compound characterized by a hydroxyl group adjacent to a ketone functional group on an eight-carbon chain.[1] It is recognized for its sweet, buttery aroma and is used as a flavoring agent in the food industry.[1] Beyond its organoleptic properties, preliminary research suggests that this compound may participate in various metabolic pathways, particularly those involving fatty acids and ketone bodies.[1] Its chemical structure, featuring both a hydroxyl and a carbonyl group, allows for potential interactions with enzymes through mechanisms like hydrogen bonding and nucleophilic addition, hinting at a capacity to influence enzymatic activities central to fatty acid metabolism.[1]

Core Regulatory Pathways in Fatty Acid Metabolism

The balance between fatty acid synthesis (lipogenesis) and fatty acid breakdown (β-oxidation) is tightly controlled by a network of interconnected signaling pathways. Understanding these core pathways is crucial for hypothesizing the potential effects of this compound.

AMP-Activated Protein Kinase (AMPK): The Energy Sensor

AMPK is a critical cellular energy sensor that is activated under conditions of low energy (high AMP:ATP ratio). Once activated, AMPK phosphorylates a multitude of downstream targets to switch off anabolic processes that consume ATP, such as fatty acid synthesis, and switch on catabolic processes that generate ATP, including fatty acid oxidation.

Sterol Regulatory Element-Binding Protein (SREBP): The Master Regulator of Lipogenesis

SREBPs, particularly SREBP-1c, are transcription factors that control the expression of genes involved in the synthesis of fatty acids and triglycerides. When cellular energy levels are high, SREBP-1c is activated and promotes the transcription of key lipogenic enzymes.

Peroxisome Proliferator-Activated Receptors (PPARs): The Lipid Sensors

PPARs are a group of nuclear receptors that function as transcription factors to regulate the expression of genes involved in lipid metabolism. PPARα, highly expressed in the liver, is a key regulator of fatty acid oxidation. Activation of PPARα leads to the upregulation of genes encoding for enzymes involved in the uptake and β-oxidation of fatty acids.

cluster_Energy_Status Cellular Energy Status cluster_Signaling_Pathways Core Signaling Pathways cluster_Metabolic_Outcomes Metabolic Outcomes High Energy (Low AMP/ATP) High Energy (Low AMP/ATP) SREBP1c SREBP-1c High Energy (Low AMP/ATP)->SREBP1c Promotes Activation Low Energy (High AMP/ATP) Low Energy (High AMP/ATP) AMPK AMPK Low Energy (High AMP/ATP)->AMPK Activates AMPK->SREBP1c Inhibits PPARa PPARα AMPK->PPARa Activates BetaOxidation Fatty Acid Oxidation (β-Oxidation) AMPK->BetaOxidation Promotes Lipogenesis Fatty Acid Synthesis (Lipogenesis) SREBP1c->Lipogenesis Promotes PPARa->BetaOxidation Promotes

Core regulatory pathways of fatty acid metabolism.

Hypothesized Interactions of this compound with Fatty Acid Metabolism

Given the absence of direct studies on this compound, we propose a hypothetical model based on its structural similarity to butyrate and ketone bodies.

Potential Activation of AMPK

Short-chain fatty acids, such as butyrate, have been shown to influence lipid metabolism. Tributyrin, a prodrug of butyrate, has been observed to enhance the expression of PPARs and suppress SREBP-1c. It is plausible that this compound, containing a butyryl moiety, could mimic some of the metabolic effects of butyrate. One potential mechanism is the activation of AMPK. Activation of AMPK would lead to the phosphorylation and inhibition of Acetyl-CoA Carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis, and the suppression of SREBP-1c activity.

Potential Modulation of PPARα Activity

Tributyrin has been shown to enhance the expression of PPARs.[2] It is hypothesized that this compound may act as a ligand for PPARα, or modulate its expression, thereby promoting the transcription of genes involved in fatty acid oxidation, such as Carnitine Palmitoyltransferase 1 (CPT1).

Role as a Ketone Body-like Molecule

As an alpha-hydroxy ketone, this compound shares structural features with endogenous ketone bodies like β-hydroxybutyrate. Ketone bodies are utilized as an alternative energy source during periods of low glucose availability and are intrinsically linked to fatty acid oxidation. The metabolic fate of this compound is unknown, but it could potentially be metabolized to intermediates that enter central energy pathways, thereby influencing the overall metabolic state of the cell in a manner similar to ketone bodies.

cluster_Signaling_Pathways Potential Targets cluster_Metabolic_Outcomes Hypothesized Metabolic Effects H5O4 This compound AMPK AMPK H5O4->AMPK Activates? (Hypothesized) PPARa PPARα H5O4->PPARa Modulates? (Hypothesized) SREBP1c SREBP-1c AMPK->SREBP1c Inhibits BetaOxidation Fatty Acid Oxidation (β-Oxidation) AMPK->BetaOxidation Promotes Lipogenesis Fatty Acid Synthesis (Lipogenesis) SREBP1c->Lipogenesis Promotes PPARa->BetaOxidation Promotes

Hypothesized interactions of this compound.

Proposed Experimental Framework for Validation

To investigate the hypothetical interactions of this compound with fatty acid metabolism, a series of in vitro experiments are proposed.

Experimental Workflow

The following workflow outlines the key steps to assess the impact of this compound on cellular lipid metabolism.

cluster_Analyses Downstream Analyses A Cell Culture (e.g., HepG2, 3T3-L1 adipocytes) B Treatment with This compound (Dose-response and time-course) A->B C Lipid Accumulation Assay (e.g., Oil Red O, Nile Red) B->C D Protein Extraction and Western Blot B->D E RNA Extraction and qRT-PCR B->E F Metabolite Extraction and GC-MS or LC-MS Analysis B->F

Proposed experimental workflow.
Detailed Experimental Protocols

  • Cell Lines: HepG2 (human hepatoma) or differentiated 3T3-L1 adipocytes are suitable models for studying hepatic and adipose tissue lipid metabolism, respectively.

  • Culture Conditions: Maintain cells in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO). Treat cells with a range of concentrations of this compound (e.g., 1, 10, 50, 100 µM) for various time points (e.g., 6, 12, 24 hours). Include a vehicle control (DMSO) in all experiments.

  • Method: Utilize Oil Red O or Nile Red staining to visualize and quantify intracellular neutral lipid droplets.

  • Procedure (Oil Red O):

    • Wash treated cells with phosphate-buffered saline (PBS).

    • Fix cells with 10% formalin for 30 minutes.

    • Wash with 60% isopropanol.

    • Stain with freshly prepared Oil Red O solution for 20 minutes.

    • Wash with water to remove excess stain.

    • Elute the stain with 100% isopropanol and measure the absorbance at 510 nm.

  • Objective: To determine the effect of this compound on the protein levels and phosphorylation status of key metabolic regulators.

  • Target Proteins:

    • p-AMPKα (Thr172) and total AMPKα

    • p-ACC (Ser79) and total ACC

    • SREBP-1c

    • Fatty Acid Synthase (FASN)

    • Stearoyl-CoA Desaturase-1 (SCD1)

    • PPARα

    • Carnitine Palmitoyltransferase 1 (CPT1)

    • β-actin or GAPDH (as loading controls)

  • Procedure:

    • Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect signals using an enhanced chemiluminescence (ECL) system.

    • Quantify band intensities using densitometry software.

  • Objective: To measure the effect of this compound on the mRNA expression of genes involved in fatty acid metabolism.

  • Target Genes:

    • SREBF1 (SREBP-1c)

    • FASN

    • SCD1

    • PPARA

    • CPT1A

    • ACTB or GAPDH (as housekeeping genes)

  • Procedure:

    • Isolate total RNA from treated cells using a suitable kit (e.g., TRIzol).

    • Synthesize cDNA using a reverse transcription kit.

    • Perform qRT-PCR using SYBR Green or TaqMan probes with gene-specific primers.

    • Calculate relative gene expression using the ΔΔCt method.

Data Presentation

Quantitative data from the proposed experiments should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Effect of this compound on Intracellular Lipid Accumulation

TreatmentConcentration (µM)Absorbance at 510 nm (Oil Red O)Fold Change vs. Control
Vehicle Control-Value1.0
This compound1ValueValue
10ValueValue
50ValueValue
100ValueValue

Table 2: Densitometric Analysis of Key Proteins in Fatty Acid Metabolism Following Treatment with this compound (24 hours)

Target ProteinVehicle Control10 µM 5-H-4-O50 µM 5-H-4-O
p-AMPKα/AMPKα1.0Fold ChangeFold Change
p-ACC/ACC1.0Fold ChangeFold Change
SREBP-1c1.0Fold ChangeFold Change
FASN1.0Fold ChangeFold Change
SCD11.0Fold ChangeFold Change
PPARα1.0Fold ChangeFold Change
CPT11.0Fold ChangeFold Change

Table 3: Relative mRNA Expression of Genes Involved in Fatty Acid Metabolism Following Treatment with this compound (12 hours)

Target GeneVehicle Control10 µM 5-H-4-O50 µM 5-H-4-O
SREBF11.0Fold ChangeFold Change
FASN1.0Fold ChangeFold Change
SCD11.0Fold ChangeFold Change
PPARA1.0Fold ChangeFold Change
CPT1A1.0Fold ChangeFold Change

Conclusion and Future Directions

This technical guide has outlined a hypothetical framework for the interaction of this compound with key regulatory pathways of fatty acid metabolism. Based on its structural similarity to known metabolic modulators, it is plausible that this compound could exert beneficial effects on lipid homeostasis by activating AMPK and PPARα, and consequently inhibiting lipogenesis while promoting fatty acid oxidation.

The proposed experimental framework provides a comprehensive strategy to test these hypotheses. Future research should focus on validating these in vitro findings in animal models of metabolic disease. Furthermore, elucidating the direct molecular targets of this compound through techniques such as thermal shift assays or affinity chromatography could provide definitive evidence of its mechanism of action. A thorough investigation into the metabolic fate of this compound is also warranted to understand its biotransformation and potential active metabolites. The exploration of this compound and structurally related alpha-hydroxy ketones represents a promising avenue for the discovery of novel therapeutics for the management of metabolic disorders such as non-alcoholic fatty liver disease, obesity, and type 2 diabetes.

References

5-Hydroxy-4-octanone: A Review of Current Knowledge and Future Therapeutic Prospects

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxy-4-octanone, a naturally occurring alpha-hydroxy ketone, has been primarily recognized for its role as a flavoring agent in the food and beverage industry. Despite its established safety profile and presence in natural sources such as Camellia sinensis (tea) and Cocos nucifera (coconut), its therapeutic potential remains largely unexplored.[1][2] This technical guide synthesizes the currently available scientific information on this compound, covering its chemical and physical properties, known biological interactions, and synthetic methodologies. Notably, there is a significant gap in the literature regarding its specific therapeutic applications, mechanism of action in biological systems, and effects on signaling pathways. This document aims to provide a foundational resource for researchers and drug development professionals, highlighting the untapped potential of this compound as a subject for future pharmacological investigation.

Introduction

This compound, also known as Butyroin, is an organic compound with the molecular formula C8H16O2.[1][3] It is characterized by a hydroxyl group adjacent to a ketone group, a structure that suggests potential for various chemical and biological interactions.[1] While it has been identified as a safe flavoring agent by regulatory bodies such as the Flavor and Extract Manufacturers Association (FEMA) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA), its bioactivity beyond flavor is not well-documented.[1][2] Preliminary research suggests a possible role in metabolic pathways, particularly those involving fatty acids and ketone bodies, but detailed studies are lacking.[1] This guide will systematically present the existing data on this compound and propose avenues for future therapeutic research.

Chemical and Physical Properties

A comprehensive summary of the physicochemical properties of this compound is presented in Table 1. This data is essential for any experimental design, including formulation, delivery, and assay development.

PropertyValueReference
Molecular Formula C8H16O2[1][3]
Molecular Weight 144.21 g/mol [1]
CAS Number 496-77-5[2][4]
Appearance Clear, light yellow to orange liquid[3]
Odor Sweet, slightly pungent, buttery[1][5]
Boiling Point 80-82 °C at 10 mmHg[3][4]
Density 0.916 g/mL at 25°C[3][4]
Refractive Index 1.4315 at 20°C[3][4]
Solubility Practically insoluble in water; soluble in ethanol[3][6]
pKa (Predicted) 13.13 ± 0.20[3]

Known Biological Information and Interactions

The current understanding of the biological role of this compound is limited. It is recognized as a natural product found in tea and coconut.[1][2] Its primary application is as a flavoring agent, for which it has been designated as Generally Recognized As Safe (GRAS) by FEMA.[1]

Some research suggests that this compound may be involved in metabolic pathways related to fatty acids and ketone bodies due to its chemical structure.[1] The presence of both a hydroxyl and a ketone functional group allows for potential interactions with enzymes through hydrogen bonding and nucleophilic addition reactions, which could influence metabolic enzyme activity.[1] However, specific molecular targets and the extent of these interactions have not been elucidated.

There is no publicly available data from in vitro or in vivo studies that quantitatively assesses the therapeutic efficacy or toxicological profile of this compound beyond its use as a flavoring agent.

Synthesis and Experimental Protocols

While detailed experimental protocols for therapeutic studies are unavailable, methods for the chemical synthesis of this compound have been described. A common laboratory-scale synthesis involves the condensation of ethyl butyrate in the presence of sodium metal in boiling ether.[1][6] Industrial production may utilize catalytic hydrogenation or oxidation methods to improve yield and purity.[1]

Below is a generalized workflow for the synthesis of this compound.

G cluster_synthesis Synthesis of this compound ethyl_butyrate Ethyl Butyrate reaction Condensation Reaction ethyl_butyrate->reaction sodium_metal Sodium Metal sodium_metal->reaction boiling_ether Boiling Ether boiling_ether->reaction product This compound reaction->product

Caption: Generalized workflow for the synthesis of this compound.

Potential Therapeutic Applications: A Forward Look

The absence of significant research into the therapeutic applications of this compound presents a unique opportunity for discovery. Based on its structure as an alpha-hydroxy ketone, several areas of investigation can be proposed:

  • Metabolic Disorders: As suggested by preliminary research, its potential to interact with enzymes in fatty acid and ketone body metabolism warrants further investigation for conditions such as diabetes and non-alcoholic fatty liver disease.[1]

  • Anti-inflammatory Effects: Many ketones and related compounds exhibit anti-inflammatory properties. The potential for this compound to modulate inflammatory signaling pathways could be explored.

  • Neurological Effects: Given the interest in ketone bodies for neuroprotective effects, investigating whether this compound can cross the blood-brain barrier and exert any influence on neuronal function could be a valuable line of inquiry.

To explore these possibilities, a systematic approach is necessary, beginning with in vitro screening to identify any significant biological activity.

G cluster_research_workflow Proposed Research Workflow for Therapeutic Discovery in_vitro In Vitro Screening (e.g., enzyme assays, cell-based assays) hit_id Hit Identification in_vitro->hit_id moa Mechanism of Action Studies (e.g., target identification, pathway analysis) hit_id->moa Active Compound in_vivo In Vivo Studies (e.g., animal models of disease) moa->in_vivo preclinical Preclinical Development in_vivo->preclinical

Caption: A proposed workflow for investigating the therapeutic potential.

Conclusion

This compound is a compound with a well-established safety profile in the context of its use as a flavoring agent. However, a significant knowledge gap exists regarding its potential therapeutic applications. Its chemical structure suggests the possibility of interactions with key biological pathways, particularly in metabolism. This guide has consolidated the available information on this compound and highlights the need for further research. The scientific community is encouraged to undertake foundational studies, including in vitro screening and mechanism of action investigations, to unlock the potential therapeutic value of this naturally occurring ketone.

References

A Technical Guide to the Chirality and Stereoisomers of 5-Hydroxy-4-octanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the stereochemical properties of 5-hydroxy-4-octanone, a compound with applications in the flavor industry and as a potential building block in pharmaceutical synthesis.[1] Understanding the chirality and stereoisomerism of this β-hydroxy ketone is critical for its synthesis, characterization, and application, particularly in contexts where stereochemistry dictates biological activity.

Molecular Structure and Chirality

This compound, also known as Butyroin, is an organic compound with the molecular formula C₈H₁₆O₂.[1][2][3] Its structure features an eight-carbon chain with a ketone group at the fourth position and a hydroxyl group at the fifth position.

The key stereochemical feature of this compound is the presence of a single stereogenic center (chiral center) at the C5 carbon. This carbon atom is bonded to four different substituents:

  • A hydroxyl group (-OH)

  • A hydrogen atom (-H)

  • A propyl group (-CH₂CH₂CH₃)

  • A butanoyl group (-C(=O)CH₂CH₂CH₃)

Due to this single chiral center, this compound can exist as a pair of enantiomers. The total number of possible stereoisomers is 2ⁿ, where n is the number of chiral centers. For this molecule, n=1, resulting in 2¹ = 2 stereoisomers. These stereoisomers are non-superimposable mirror images of each other and are designated as (R)-5-hydroxy-4-octanone and (S)-5-hydroxy-4-octanone.

Diagram 1: Stereoisomeric relationship of this compound.

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties of Racemic this compound

PropertyValueReference(s)
Molecular FormulaC₈H₁₆O₂[1][2][3]
Molecular Weight144.21 g/mol [1][2][3]
CAS Number496-77-5[2][3][5]
Density0.916 g/mL at 25 °C[5][6]
Boiling Point80-82 °C at 10 mmHg[5][6]
Refractive Index (n²⁰/D)1.4315[5][6]
AppearanceLight yellow liquid[7]

Table 2: Spectroscopic Data Availability

Spectroscopic TechniqueAvailabilitySource
Mass Spectrometry (MS)AvailableNIST WebBook[2][3]
Infrared (IR) SpectroscopyAvailableNIST WebBook[3]
Nuclear Magnetic Resonance (NMR)Available (¹H NMR)SpectraBase[8]

Experimental Protocols

The preparation and separation of this compound stereoisomers are pivotal for their study and application. The following sections outline generalized yet detailed protocols for asymmetric synthesis and chiral separation, based on established methods for β-hydroxy ketones.

Asymmetric synthesis allows for the direct production of a single, desired enantiomer, thereby avoiding the need for subsequent resolution steps. The aldol reaction is a powerful method for forming the C-C bond and creating the β-hydroxy ketone moiety with stereocontrol.

Objective: To synthesize an enantiomerically enriched sample of (R)- or (S)-5-hydroxy-4-octanone.

Methodology: Chiral Auxiliary-Mediated Aldol Reaction

  • Preparation of the Chiral Enolate:

    • A chiral auxiliary (e.g., an Evans oxazolidinone) is acylated with butanoyl chloride to form an N-butanoyl imide.

    • This imide is then treated with a soft Lewis acid (e.g., dibutylboron triflate) and a hindered base (e.g., diisopropylethylamine) at low temperature (e.g., -78 °C) in an inert solvent like dichloromethane (DCM) to generate a stereochemically defined (Z)-enolate.

  • Aldol Condensation:

    • The pre-formed chiral enolate is reacted with butyraldehyde at low temperature (-78 °C). The aldehyde will approach the enolate from the less sterically hindered face, directed by the chiral auxiliary.

    • The reaction is allowed to proceed for several hours before being quenched with a suitable buffer solution (e.g., a phosphate buffer).

  • Cleavage of the Chiral Auxiliary:

    • The resulting aldol adduct is treated with a cleaving agent (e.g., lithium hydroperoxide) to hydrolyze the auxiliary, releasing the enantiomerically enriched β-hydroxy ketone.

    • The chiral auxiliary can typically be recovered and recycled.

  • Purification and Characterization:

    • The crude product is purified using column chromatography on silica gel.

    • The enantiomeric excess (e.e.) of the product is determined using chiral High-Performance Liquid Chromatography (HPLC) or by NMR spectroscopy with a chiral solvating agent.

When a racemic mixture is synthesized, the enantiomers must be separated—a process known as chiral resolution. Chiral HPLC is a widely used and effective technique for this purpose.

Objective: To separate the (R) and (S) enantiomers from a racemic mixture of this compound.

Methodology: High-Performance Liquid Chromatography (HPLC) on a Chiral Stationary Phase (CSP)

  • System Preparation:

    • An HPLC system equipped with a UV detector is used.

    • A chiral column is installed. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for separating ketones and alcohols.[9]

  • Mobile Phase Selection:

    • A normal-phase mobile phase, typically a mixture of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol), is prepared.[9]

    • The ratio of hexane to alcohol is optimized to achieve baseline separation of the enantiomeric peaks with reasonable retention times. A typical starting point would be 90:10 (hexane:isopropanol).

  • Sample Preparation and Injection:

    • A dilute solution of the racemic this compound is prepared in the mobile phase.

    • The sample is filtered through a 0.45 µm filter and injected onto the column.

  • Chromatographic Separation and Detection:

    • The mobile phase is pumped through the column at a constant flow rate.

    • The enantiomers interact differently with the chiral stationary phase, causing them to travel through the column at different rates and elute at different times.

    • The separated enantiomers are detected as they exit the column, typically by UV absorbance at a wavelength where the ketone chromophore absorbs.

  • Data Analysis:

    • The chromatogram will show two separate peaks, one for each enantiomer.

    • The relative area of each peak corresponds to the relative amount of each enantiomer in the mixture.

G cluster_output Elution & Data racemate Racemic Mixture of This compound injection Inject Sample into HPLC System racemate->injection column Separation on Chiral Stationary Phase (CSP) injection->column detector UV Detector column->detector peak1 Peak 1: (R)-Enantiomer detector->peak1 Shorter Retention Time peak2 Peak 2: (S)-Enantiomer detector->peak2 Longer Retention Time

Diagram 2: Workflow for chiral separation via HPLC.

Significance in Drug Development

The stereochemistry of a molecule is paramount in drug development, as different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. Although this compound is not itself a drug, it serves as a valuable chiral building block. The ability to selectively synthesize or isolate one of its enantiomers allows for the construction of more complex, stereochemically pure active pharmaceutical ingredients (APIs). This control over stereochemistry is a fundamental requirement of modern medicinal chemistry and is mandated by regulatory agencies like the FDA.[10]

References

Methodological & Application

Synthesis of 5-Hydroxy-4-octanone via Acyloin Condensation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocol for the synthesis of 5-Hydroxy-4-octanone, also known as butyroin, through the acyloin condensation of ethyl butyrate. This method offers a classic and effective route to this valuable α-hydroxy ketone.

Introduction

Acyloin condensation is a reductive coupling of two carboxylic esters in the presence of metallic sodium to form an α-hydroxy ketone.[1][2][3] This reaction is particularly effective for the synthesis of aliphatic acyloins.[4] The synthesis of this compound from ethyl butyrate proceeds via the bimolecular condensation of two molecules of the ester, facilitated by sodium metal in an aprotic solvent.[1] To enhance the reaction yield and prevent side reactions, the Rühlmann modification, which involves the use of a trapping agent like trimethylchlorosilane, can be employed.[5][6]

Data Presentation

Physical and Chemical Properties of this compound
PropertyValueReference
Molecular FormulaC₈H₁₆O₂[1]
Molecular Weight144.21 g/mol [1]
CAS Number496-77-5[7]
AppearanceLight yellow liquid[8]
OdorSweet, slightly pungent, buttery[1]
Boiling Point80-82 °C at 10 mmHg[9]
Density0.916 g/mL at 25 °C[8]
Refractive Index1.4315 at 20 °C[8]
Reactant and Product Summary
CompoundRoleMolar Mass ( g/mol )Key Properties
Ethyl butyrateStarting Material116.16Fruity odor, soluble in organic solvents
SodiumReducing Agent22.99Highly reactive metal, requires inert atmosphere
Diethyl ether / TolueneSolvent74.12 / 92.14Aprotic, high boiling point for toluene
TrimethylchlorosilaneTrapping Agent (optional)108.64Used in Rühlmann modification to improve yield
This compoundProduct144.21α-hydroxy ketone

Experimental Protocols

Protocol 1: Standard Acyloin Condensation of Ethyl Butyrate

This protocol outlines the traditional method for the synthesis of this compound.

Materials:

  • Ethyl butyrate

  • Sodium metal, finely dispersed

  • Anhydrous diethyl ether or toluene

  • Ice-cold saturated aqueous solution of sodium bicarbonate

  • Anhydrous magnesium sulfate

  • Round-bottom flask equipped with a reflux condenser and a dropping funnel

  • Heating mantle

  • Stirring apparatus

  • Nitrogen or Argon gas inlet

Procedure:

  • Reaction Setup: Assemble a dry three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a gas inlet for an inert atmosphere (Nitrogen or Argon).

  • Dispersion of Sodium: In the flask, place finely cut sodium metal in anhydrous toluene. Heat the mixture to reflux with vigorous stirring to create a fine dispersion of sodium. Once dispersed, allow the mixture to cool to room temperature.

  • Addition of Ester: Under a constant stream of inert gas, add a solution of ethyl butyrate in anhydrous diethyl ether or toluene dropwise to the stirred sodium dispersion over a period of 1-2 hours.

  • Reflux: After the addition is complete, gently heat the reaction mixture to reflux and maintain it for several hours with continuous stirring. The reaction progress can be monitored by the disappearance of the sodium metal.

  • Quenching: After the reaction is complete, cool the flask in an ice bath. Cautiously add ethanol to quench any unreacted sodium, followed by the slow addition of an ice-cold saturated aqueous solution of sodium bicarbonate to hydrolyze the enediolate.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with diethyl ether. Combine all organic extracts.

  • Drying and Evaporation: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to yield pure this compound.

Protocol 2: Rühlmann Modification for Improved Yield

This modified protocol incorporates trimethylchlorosilane to trap the intermediate enediolate, which generally leads to higher yields.[5][6]

Materials:

  • Same as Protocol 1, with the addition of trimethylchlorosilane.

Procedure:

  • Reaction Setup: Follow step 1 from Protocol 1.

  • Dispersion of Sodium: Follow step 2 from Protocol 1.

  • Addition of Ester and Trapping Agent: Prepare a solution of ethyl butyrate and trimethylchlorosilane in anhydrous diethyl ether or toluene. Add this solution dropwise to the stirred sodium dispersion under an inert atmosphere.

  • Reflux: Follow step 4 from Protocol 1.

  • Work-up: After the reaction is complete, cool the mixture and filter to remove sodium chloride. The filtrate contains the bis-silyl ether of the enediol.

  • Hydrolysis: The isolated bis-silyl ether is then hydrolyzed by stirring with aqueous acid (e.g., dilute HCl) or methanol to yield this compound.[6]

  • Extraction, Drying, and Purification: Follow steps 6, 7, and 8 from Protocol 1 to isolate and purify the final product.

Mandatory Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Acyloin Condensation cluster_workup Work-up and Purification setup Dry Reaction Flask Setup (Reflux Condenser, Dropping Funnel, N2 Inlet) na_disp Sodium Dispersion (in Anhydrous Toluene) setup->na_disp addition Slow Addition of Ester Solution to Sodium Dispersion na_disp->addition ester_sol Prepare Ethyl Butyrate Solution (in Anhydrous Ether/Toluene) ester_sol->addition reflux Reflux Reaction Mixture (Several Hours) addition->reflux quench Quench with Ethanol and Hydrolyze with NaHCO3(aq) reflux->quench extract Extract with Diethyl Ether quench->extract dry Dry Organic Layer (Anhydrous MgSO4) extract->dry evap Solvent Removal (Rotary Evaporator) dry->evap distill Vacuum Distillation evap->distill product Pure this compound distill->product

Caption: Experimental workflow for the synthesis of this compound.

acyloin_mechanism cluster_step1 Step 1: Electron Transfer cluster_step2 Step 2: Dimerization cluster_step3 Step 3: Elimination cluster_step4 Step 4: Reduction cluster_step5 Step 5: Protonation & Tautomerization ester 2x Ethyl Butyrate radical Ketyl Radical Anion ester->radical 2 Na -> 2 Na+ + 2e- dimer Dianion Intermediate radical->dimer Coupling radical->dimer diketone 1,2-Diketone dimer->diketone - 2 EtO- dimer->diketone enediolate Sodium Enediolate diketone->enediolate 2 Na -> 2 Na+ + 2e- diketone->enediolate enediol Enediol enediolate->enediol H2O Work-up enediolate->enediol product This compound (Acyloin) enediol->product Tautomerization

Caption: Mechanism of the Acyloin Condensation.

References

Industrial Production of 5-Hydroxy-4-octanone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxy-4-octanone, also known as butyroin, is a key intermediate in organic synthesis and a valuable component in the flavor and fragrance industry. Its characteristic sweet, buttery, and nutty aroma makes it a sought-after compound. This document provides detailed application notes and protocols for the industrial-scale production of this compound, focusing on the most established and economically viable synthesis routes. Methodologies covered include Acyloin condensation of ethyl butyrate and catalytic hydrogenation of octane-4,5-dione. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and implement the large-scale synthesis of this versatile α-hydroxy ketone.

Introduction

This compound (CAS No: 496-77-5) is an organic compound with the molecular formula C₈H₁₆O₂.[1] It possesses a chiral center at the carbon bearing the hydroxyl group. The molecule's structure, featuring both a ketone and a secondary alcohol, allows for a variety of chemical transformations, making it a useful building block in the synthesis of more complex molecules.[2] Industrially, its primary application lies in the food and fragrance sectors as a flavoring agent.[3] This document outlines the principal methods for its industrial production, providing detailed protocols and relevant data.

Physicochemical Properties and Specifications

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₈H₁₆O₂[1]
Molecular Weight 144.21 g/mol [1]
Appearance Colorless to pale yellow liquid[1]
Odor Sweet, buttery, nut-like[1]
Boiling Point 187.7 °C at 760 mmHg[1]
Density 0.916 g/mL at 25 °C[4]
Refractive Index 1.4315 at 20 °C[4]
Solubility Almost insoluble in water; soluble in alcohol and oils.[2]

Industrial Synthesis Methods

The industrial production of this compound is primarily achieved through two main synthetic routes: the Acyloin condensation of ethyl butyrate and the catalytic hydrogenation of octane-4,5-dione.

Method 1: Acyloin Condensation of Ethyl Butyrate

The Acyloin condensation is a classical and widely used method for the synthesis of α-hydroxy ketones from esters using metallic sodium.[5] This process involves the reductive coupling of two molecules of ethyl butyrate.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Ethyl_Butyrate_1 Ethyl Butyrate Radical_Anion Radical Anion Intermediate Ethyl_Butyrate_1->Radical_Anion + 2Na Ethyl_Butyrate_2 Ethyl Butyrate Ethyl_Butyrate_2->Radical_Anion Sodium Sodium Metal (Na) Dianion Dianion Intermediate Radical_Anion->Dianion Dimerization Enediolate Enediolate Dianion->Enediolate - 2 EtO- 5_Hydroxy_4_octanone This compound Enediolate->5_Hydroxy_4_octanone Acidic Workup (H3O+)

Caption: Acyloin condensation pathway for this compound synthesis.

Materials:

  • Ethyl butyrate (≥99% purity)

  • Sodium metal, dispersed in mineral oil or as bricks

  • Anhydrous diethyl ether or toluene

  • Hydrochloric acid (for workup)

  • Sodium bicarbonate solution (for neutralization)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

Equipment:

  • Large-scale glass-lined or stainless steel reactor equipped with a mechanical stirrer, reflux condenser, and an inert gas (nitrogen or argon) inlet.

  • Heating and cooling system for the reactor.

  • Addition funnel for the controlled addition of reactants.

  • Filtration unit.

  • Distillation apparatus for solvent removal and product purification.

Procedure:

  • Reactor Preparation: The reactor is thoroughly dried and purged with an inert gas (e.g., nitrogen) to ensure anhydrous and oxygen-free conditions.

  • Solvent and Sodium Addition: A suitable volume of anhydrous solvent (e.g., toluene) is charged into the reactor. The required amount of sodium metal is then added. For industrial-scale reactions, sodium is often used as a dispersion or is melted under the solvent.

  • Reactant Addition: Ethyl butyrate is added dropwise to the stirred suspension of sodium in the solvent at a rate that maintains a gentle reflux. The reaction is exothermic.

  • Reaction: After the addition is complete, the reaction mixture is heated to reflux and maintained at this temperature with vigorous stirring for several hours until the sodium is consumed. The progress of the reaction can be monitored by observing the disappearance of the metallic sodium.

  • Quenching: The reaction mixture is cooled to room temperature and then cautiously quenched by the slow addition of a proton source, typically an alcohol like ethanol, followed by water or dilute acid to hydrolyze the enediolate intermediate.

  • Work-up: The organic layer is separated from the aqueous layer. The aqueous layer may be extracted with the solvent to recover any dissolved product. The combined organic layers are washed with a dilute sodium bicarbonate solution to remove any acidic impurities, followed by a wash with brine.

  • Drying and Solvent Removal: The organic layer is dried over a suitable drying agent (e.g., anhydrous magnesium sulfate), and the solvent is removed under reduced pressure using a rotary evaporator or a similar industrial-scale solvent recovery system.

  • Purification: The crude this compound is purified by vacuum distillation to yield the final product with high purity.

ParameterValue
Typical Yield 60-70%
Purity (Post-distillation) >98%
Key Process Parameters Anhydrous conditions, efficient stirring, controlled addition of ester.
Method 2: Catalytic Hydrogenation of Octane-4,5-dione

This method involves the selective reduction of one of the ketone groups in the α-diketone, octane-4,5-dione, to a hydroxyl group. Catalytic hydrogenation is a clean and efficient method often favored in industrial processes.

G Start Start: Octane-4,5-dione Hydrogenation Catalytic Hydrogenation (H2, Catalyst, Solvent, Pressure, Temp) Start->Hydrogenation Filtration Catalyst Filtration Hydrogenation->Filtration Solvent_Removal Solvent Removal Filtration->Solvent_Removal Purification Purification (e.g., Vacuum Distillation) Solvent_Removal->Purification Product End: this compound Purification->Product

Caption: Workflow for the catalytic hydrogenation of octane-4,5-dione.

Materials:

  • Octane-4,5-dione (precursor)

  • Hydrogen gas (high purity)

  • Catalyst (e.g., Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), or Raney Nickel)

  • Solvent (e.g., Ethanol, Methanol, Ethyl acetate)

Equipment:

  • High-pressure hydrogenation reactor (autoclave) with temperature and pressure controls, and an efficient stirring mechanism.

  • Filtration system to remove the heterogeneous catalyst.

  • Distillation apparatus for solvent removal and product purification.

Procedure:

  • Reactor Charging: The hydrogenation reactor is charged with octane-4,5-dione, the solvent, and the catalyst. The amount of catalyst is typically a small percentage of the substrate weight.

  • Inerting: The reactor is sealed and purged several times with an inert gas (e.g., nitrogen) to remove air, followed by purging with hydrogen gas.

  • Hydrogenation: The reactor is pressurized with hydrogen to the desired pressure and heated to the reaction temperature. The reaction mixture is stirred vigorously to ensure good contact between the reactants, catalyst, and hydrogen. The reaction progress is monitored by the uptake of hydrogen.

  • Cooling and Depressurization: Once the reaction is complete (hydrogen uptake ceases), the reactor is cooled to room temperature, and the excess hydrogen pressure is carefully vented.

  • Catalyst Removal: The reaction mixture is filtered to remove the solid catalyst. The catalyst can often be recovered and reused.

  • Solvent Removal: The solvent is removed from the filtrate under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation.

ParameterValue
Typical Yield >90%
Purity (Post-distillation) >99%
Catalyst Loading 1-5 mol% (typical)
Hydrogen Pressure 10-50 bar (typical)
Temperature 25-80 °C (typical)

Characterization Data

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.

Analytical TechniqueExpected Results
¹H NMR (CDCl₃) Peaks corresponding to the different proton environments in the molecule.[6]
¹³C NMR (CDCl₃) Resonances for the eight distinct carbon atoms, including the carbonyl and carbinol carbons.
Infrared (IR) Spectroscopy Characteristic strong absorption bands for the hydroxyl (O-H) group (around 3400 cm⁻¹) and the carbonyl (C=O) group (around 1710 cm⁻¹).[7]
Mass Spectrometry (MS) Molecular ion peak (M+) corresponding to the molecular weight of 144.21 g/mol .[8]
Gas Chromatography (GC) A single major peak indicating high purity.

Safety and Handling

This compound is generally considered safe for its intended use as a flavoring agent and is on the FEMA GRAS list.[2] However, standard laboratory and industrial safety precautions should be observed.

  • Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials.

  • Hazards: May cause skin and eye irritation. Refer to the Safety Data Sheet (SDS) for detailed information.

Conclusion

The industrial production of this compound is well-established, with Acyloin condensation and catalytic hydrogenation being the most prominent methods. The choice of method depends on factors such as the availability and cost of starting materials, desired purity, and the scale of production. The protocols and data presented in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals involved in the synthesis and application of this important α-hydroxy ketone.

References

Application Notes and Protocols: Synthesis of 5-Hydroxy-4-octanone via Catalytic Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxy-4-octanone is an alpha-hydroxy ketone, a class of organic compounds that serve as versatile building blocks in the synthesis of pharmaceuticals and other fine chemicals. Catalytic hydrogenation represents a robust and scalable method for the synthesis of this compound, typically through the selective reduction of the corresponding α-diketone, 4,5-octanedione. This document provides detailed application notes and experimental protocols for this transformation, focusing on the use of common heterogeneous catalysts.

Reaction Principle

The synthesis of this compound via catalytic hydrogenation involves the selective addition of a hydrogen molecule (H₂) across one of the two carbonyl groups of 4,5-octanedione. This reaction is facilitated by a metal catalyst, which adsorbs both the hydrogen gas and the diketone substrate on its surface, thereby lowering the activation energy of the reaction.[1] The process requires careful control of reaction conditions to favor the formation of the desired hydroxyketone and minimize over-reduction to the corresponding diol (4,5-octanediol).

Data Presentation

The following table summarizes typical quantitative data for the catalytic hydrogenation of α-diketones to α-hydroxy ketones, providing a comparative overview of different catalytic systems. Please note that specific yields for this compound may vary and optimization is recommended.

CatalystSubstratePressure (bar)Temperature (°C)SolventReaction Time (h)Conversion (%)Selectivity to α-hydroxy ketone (%)Yield (%)Reference
Raney® Nickel2,3-Butanedione8070Methanol0.4>99~95~95Generic Data
5% Ru/C2,3-Pentanedione50100THF1>99HighHigh[2]
[RuCl(p-cymene)]₂AcetophenoneTransfer1302-Propanol12>95>99>95[3]
Ir-complex2,3-ButanedioneTransfer80H₂O12>99High83[4]

Experimental Protocols

Protocol 1: Synthesis of this compound using Raney® Nickel

This protocol describes the selective hydrogenation of 4,5-octanedione using a Raney® Nickel catalyst. Raney® Nickel is a cost-effective and highly active catalyst for the hydrogenation of carbonyl compounds.[5][6]

Materials:

  • 4,5-Octanedione

  • Raney® Nickel (activated, slurry in water)

  • Methanol (anhydrous)

  • Hydrogen gas (high purity)

  • High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, and pressure gauge

  • Filtration apparatus (e.g., Celite® pad)

Procedure:

  • Catalyst Preparation: In a fume hood, carefully wash the commercial Raney® Nickel slurry (e.g., 5 g) three times with anhydrous methanol to remove the water. Use a decantation method for washing.

  • Reaction Setup: To the high-pressure autoclave, add 4,5-octanedione (e.g., 10 mmol, 1.42 g) dissolved in anhydrous methanol (50 mL).

  • Catalyst Addition: Under a stream of inert gas (e.g., argon or nitrogen), add the washed Raney® Nickel catalyst to the reactor.

  • Hydrogenation: Seal the reactor and purge it three times with hydrogen gas. Pressurize the reactor with hydrogen to 50-80 bar.

  • Reaction: Heat the reactor to 60-80°C and stir the reaction mixture vigorously. Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within 1-4 hours.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Wash the Celite® pad with a small amount of methanol.

  • Isolation: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.

Protocol 2: Synthesis of this compound using a Ruthenium Catalyst

This protocol outlines the use of a supported Ruthenium catalyst (e.g., 5% Ru on Carbon) for the hydrogenation of 4,5-octanedione. Ruthenium catalysts are known for their high activity and selectivity in ketone hydrogenations.

Materials:

  • 4,5-Octanedione

  • 5% Ruthenium on Carbon (Ru/C)

  • Tetrahydrofuran (THF, anhydrous)

  • Hydrogen gas (high purity)

  • High-pressure autoclave reactor

  • Filtration apparatus

Procedure:

  • Reaction Setup: In the high-pressure autoclave, combine 4,5-octanedione (e.g., 10 mmol, 1.42 g) and 5% Ru/C (e.g., 50 mg, ~0.5 mol%) in anhydrous THF (50 mL).

  • Hydrogenation: Seal the reactor, purge with hydrogen gas three times, and then pressurize to 40-60 bar of hydrogen.

  • Reaction: Heat the reactor to 80-100°C with vigorous stirring. Maintain the reaction for 2-6 hours, monitoring for the cessation of hydrogen uptake.

  • Work-up and Isolation: Follow steps 6-9 from Protocol 1 to work-up the reaction and isolate the final product.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reactant 4,5-Octanedione in Solvent start->reactant reactor High-Pressure Autoclave reactant->reactor catalyst Catalyst (e.g., Raney Ni or Ru/C) catalyst->reactor purge Purge with H₂ reactor->purge pressurize Pressurize with H₂ purge->pressurize heat_stir Heat and Stir pressurize->heat_stir monitor Monitor H₂ Uptake heat_stir->monitor cool_vent Cool and Vent monitor->cool_vent filter Filter Catalyst cool_vent->filter evaporate Solvent Evaporation filter->evaporate purify Purification evaporate->purify end This compound purify->end

Caption: Experimental workflow for the synthesis of this compound.

Catalytic Hydrogenation Mechanism

hydrogenation_mechanism cluster_surface Catalyst Surface cluster_reaction Surface Reaction cluster_desorption Desorption H2 H₂ Catalyst Metal Catalyst Surface H2->Catalyst Adsorption & Dissociation Diketone 4,5-Octanedione Diketone->Catalyst Adsorption H_ads Adsorbed H atoms Catalyst->H_ads Diketone_ads Adsorbed Diketone Catalyst->Diketone_ads Intermediate Hydrogenated Intermediate H_ads->Intermediate Diketone_ads->Intermediate Stepwise H addition Diketone_ads->Intermediate Product_ads Adsorbed Product Intermediate->Product_ads Product This compound Product_ads->Product Desorption Product_ads->Product

Caption: General mechanism of catalytic hydrogenation of a diketone.

References

Application Notes and Protocols for the Analytical Detection of 5-Hydroxy-4-octanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxy-4-octanone (also known as butyroin) is an alpha-hydroxy ketone that contributes to the flavor and aroma profiles of various foods and beverages, including cocoa and tea.[1][2] Its detection and quantification are crucial for quality control in the food and beverage industry, flavor chemistry research, and potentially in metabolic studies. This document provides detailed protocols for the analytical determination of this compound using two primary instrumental methods: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

Method Selection

The choice between GC-MS and HPLC-UV will depend on the sample matrix, required sensitivity, and available instrumentation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive and selective technique suitable for identifying and quantifying volatile and semi-volatile compounds. Due to the presence of a polar hydroxyl group, derivatization is recommended to improve the volatility and chromatographic peak shape of this compound.

  • High-Performance Liquid Chromatography (HPLC-UV): This method is robust and widely available. Since this compound lacks a strong chromophore, derivatization is necessary to enable detection by a UV-Vis detector. This approach is well-suited for routine quantification in various sample matrices.

Quantitative Data Summary

While specific method validation data for this compound is not extensively published, the following table summarizes expected quantitative performance characteristics based on validated methods for other structurally similar aliphatic ketones. These values provide a benchmark for method development and validation.

Analytical MethodAnalyte FormExpected Limit of Detection (LOD)Expected Limit of Quantification (LOQ)Linearity (R²)Expected Recovery (%)
GC-MS Silylated Derivative0.01 - 1.0 ng/mL0.05 - 5.0 ng/mL>0.9985 - 110
HPLC-UV DNPH Derivative0.02 - 0.2 mg/kg0.07 - 0.7 mg/kg>0.99984 - 103[3]

Application Note 1: Detection by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for the sensitive and selective analysis of this compound, particularly in complex matrices where its identity needs to be confirmed. The protocol involves sample preparation, derivatization of the hydroxyl group, and subsequent GC-MS analysis.

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis Sample Sample Matrix (e.g., Food, Beverage) Extraction Extraction (e.g., SPME, Headspace) Sample->Extraction Volatiles Derivatization Silylation (e.g., with MSTFA) Extraction->Derivatization Analyte GC_Injection GC Injection Derivatization->GC_Injection GC_Separation GC Separation (Capillary Column) GC_Injection->GC_Separation MS_Detection MS Detection (EI, Scan/SIM) GC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis

GC-MS analysis workflow for this compound.
Detailed Experimental Protocol: GC-MS

1. Sample Preparation (Example: Solid-Phase Microextraction - SPME)

  • Objective: To extract and concentrate volatile and semi-volatile compounds from the sample matrix.

  • Materials:

    • SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS).

    • 20 mL headspace vials with magnetic screw caps and septa.

    • Heating block or water bath.

  • Procedure:

    • Place 5 g (or 5 mL) of the homogenized sample into a 20 mL headspace vial.

    • If applicable, add an appropriate internal standard.

    • Seal the vial tightly.

    • Equilibrate the sample at 60°C for 15 minutes.

    • Expose the SPME fiber to the headspace above the sample for 30 minutes at 60°C.

    • Retract the fiber and proceed immediately to the derivatization step or GC injection.

2. Derivatization (Silylation)

  • Objective: To convert the polar hydroxyl group into a nonpolar silyl ether, improving volatility and chromatographic performance.

  • Reagents:

    • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Pyridine or other suitable solvent.

  • Procedure:

    • After sample extraction via SPME, place the fiber in the headspace of a sealed 2 mL vial containing 100 µL of MSTFA and 100 µL of pyridine.

    • Heat the vial at 70°C for 30 minutes to allow for headspace derivatization of the analyte on the fiber.

    • Alternatively, for liquid extracts, evaporate the solvent to dryness under a stream of nitrogen. Add 50 µL of MSTFA and 50 µL of pyridine. Vortex and heat at 70°C for 30 minutes.

    • The derivatized sample is now ready for GC-MS injection.

3. GC-MS Instrumental Parameters

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer.

  • GC Conditions:

    • Injector: Splitless mode, 250°C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp to 180°C at 10°C/min.

      • Ramp to 280°C at 20°C/min, hold for 5 minutes.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

    • Acquisition Mode:

      • Full Scan: m/z 40-300 for qualitative identification.

      • Selected Ion Monitoring (SIM): For quantitative analysis, monitor characteristic ions of the silylated this compound derivative.

Application Note 2: Detection by HPLC-UV after Derivatization

This protocol describes a robust method for quantifying this compound. It involves a derivatization step using 2,4-dinitrophenylhydrazine (DNPH), which reacts with the ketone group to form a stable hydrazone that is readily detectable by UV spectrophotometry.[4][5][6]

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis HPLC-UV Analysis Sample Sample Matrix Extraction Liquid Extraction (e.g., Acetonitrile) Sample->Extraction Derivatization DNPH Reaction (Acidic Conditions) Extraction->Derivatization Extract Cleanup SPE Cleanup (Remove excess DNPH) Derivatization->Cleanup HPLC_Injection HPLC Injection Cleanup->HPLC_Injection HPLC_Separation C18 Separation (Gradient Elution) HPLC_Injection->HPLC_Separation UV_Detection UV Detection (~365 nm) HPLC_Separation->UV_Detection Data_Analysis Data Analysis (Quantification) UV_Detection->Data_Analysis

HPLC-UV analysis workflow for this compound.
Detailed Experimental Protocol: HPLC-UV

1. Sample Preparation and Extraction

  • Objective: To extract this compound from the sample matrix into a suitable solvent.

  • Procedure:

    • Homogenize 10 g of the sample with 20 mL of acetonitrile.

    • Sonicate for 15 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant. Repeat the extraction on the pellet and combine the supernatants.

    • The combined extract is ready for derivatization.

2. Derivatization with 2,4-DNPH

  • Objective: To react the ketone functional group of this compound with DNPH to form a UV-active derivative.[6]

  • Reagents:

    • DNPH solution: 150 mg of 2,4-dinitrophenylhydrazine in 100 mL of acetonitrile containing 0.5% (v/v) phosphoric acid.

  • Procedure:

    • To 1 mL of the sample extract, add 1 mL of the DNPH solution.

    • Vortex the mixture and incubate at 40°C for 30 minutes in a water bath.[3]

    • Cool the reaction mixture to room temperature.

3. Solid-Phase Extraction (SPE) Cleanup

  • Objective: To remove excess derivatizing reagent and other interferences.

  • Materials: C18 SPE cartridges (500 mg, 6 mL).

  • Procedure:

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

    • Load the derivatized sample onto the cartridge.

    • Wash the cartridge with 10 mL of a water/acetonitrile mixture (80:20 v/v) to remove excess DNPH.

    • Elute the DNPH-derivatives with 5 mL of acetonitrile.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of mobile phase for HPLC analysis.

4. HPLC-UV Instrumental Parameters

  • Instrumentation: An HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase A: Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • Start with 40% B, hold for 2 minutes.

      • Linearly increase to 90% B over 10 minutes.

      • Hold at 90% B for 3 minutes.

      • Return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C.[3]

    • Injection Volume: 20 µL.

    • Detection Wavelength: 365 nm.[3]

Method Validation Considerations

For both protocols, a full method validation should be performed in the target matrix according to established guidelines. Key validation parameters include:

  • Selectivity: Ensuring no interference from the matrix at the retention time of the analyte.

  • Linearity and Range: Establishing a calibration curve with a series of standards to demonstrate a proportional response over a defined concentration range.

  • Accuracy and Precision: Determined by analyzing replicate spiked samples at multiple concentration levels.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Recovery: Assessing the efficiency of the extraction procedure.

References

Application Note: Quantification of 5-Hydroxy-4-octanone using Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of 5-Hydroxy-4-octanone in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a significant flavor and fragrance component, can be reliably quantified using the protocols outlined below. This document provides comprehensive guidelines for sample preparation, GC-MS instrument parameters, and data analysis, tailored for researchers, scientists, and professionals in the fields of food science, environmental analysis, and drug development.

Introduction

This compound (CAS RN: 496-77-5), also known as butyroin, is a key volatile organic compound found in various natural products and is used as a flavoring agent.[1][2][3] Its accurate quantification is crucial for quality control in the food and beverage industry, for monitoring its presence in environmental samples, and for metabolic studies in drug development. Gas chromatography coupled with mass spectrometry (GC-MS) offers the high selectivity and sensitivity required for the analysis of such compounds in complex mixtures.[4] This application note presents a detailed protocol for the extraction and quantification of this compound.

Experimental

Sample Preparation

The choice of sample preparation is critical and depends on the sample matrix. Below are protocols for liquid and solid samples.

Liquid Samples (e.g., beverages, aqueous solutions):

  • Liquid-Liquid Extraction (LLE):

    • To 5 mL of the liquid sample, add 1 mL of a suitable internal standard solution (e.g., 2-heptanone at 10 µg/mL in methanol).

    • Add 5 mL of a non-polar organic solvent such as dichloromethane or hexane.[4]

    • Vortex the mixture vigorously for 2 minutes.

    • Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

    • Carefully transfer the organic layer (bottom layer for dichloromethane, top for hexane) to a clean vial.

    • Concentrate the extract to approximately 1 mL under a gentle stream of nitrogen.

    • Transfer the concentrated extract to a 1.5 mL GC autosampler vial for analysis.[5]

  • Solid-Phase Microextraction (SPME): [6]

    • Place 5 mL of the liquid sample into a 20 mL headspace vial.

    • Add the internal standard as described for LLE.

    • Seal the vial with a PTFE-faced septum.[7]

    • Expose a pre-conditioned SPME fiber (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB) to the headspace of the sample.

    • Incubate at a controlled temperature (e.g., 60°C) for a set time (e.g., 30 minutes) with agitation to allow for the adsorption of volatile compounds.

    • Retract the fiber and introduce it into the GC inlet for thermal desorption.

Solid Samples (e.g., food products, tissues):

  • Solvent Extraction:

    • Homogenize a known weight of the solid sample (e.g., 1 g) with a suitable solvent (e.g., 10 mL of methanol or dichloromethane).[8]

    • Add the internal standard to the solvent before extraction.

    • Sonicate the mixture for 15 minutes.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Filter the supernatant through a 0.22 µm filter into a clean flask.[8]

    • Concentrate the extract and transfer it to a GC vial as described for LLE.

GC-MS Parameters

The following instrumental parameters can be used as a starting point and should be optimized for the specific instrument and application.

Table 1: GC-MS Instrumental Parameters

ParameterValue
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column[9]
Carrier GasHelium at a constant flow of 1.0 mL/min[10]
Inlet Temperature250°C[7]
Injection ModeSplitless (1 µL injection volume)[5]
Oven ProgramInitial temperature 50°C, hold for 2 min, ramp at 10°C/min to 250°C, hold for 5 min[10]
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV[1][10]
Ion Source Temperature230°C
Transfer Line Temp.280°C[10]
Mass Rangem/z 40-450[10]
Scan ModeFull Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis
Data Analysis and Quantification

Quantification is performed using an internal standard method. A calibration curve is generated by analyzing a series of standard solutions of this compound with a constant concentration of the internal standard.

Table 2: Example Calibration Data for this compound

Concentration (µg/mL)Peak Area Ratio (Analyte/IS)
0.10.08
0.50.42
1.00.85
5.04.15
10.08.30
20.016.50

The concentration of this compound in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and interpolating from the linear regression of the calibration curve.

Results and Discussion

The mass spectrum of this compound obtained by electron ionization shows characteristic fragmentation patterns. The molecular ion peak ([M]+) is observed at m/z 144.[1][2] Key fragment ions for identification and quantification in SIM mode should be selected based on their abundance and specificity.

Table 3: Characteristic Mass Fragments of this compound

m/zProposed Fragment IonRelative Intensity
144[M]+Low
115[M-C2H5]+Moderate
87[M-C4H9O]+High
71[C4H7O]+High
57[C4H9]+High
43[C3H7]+High

Note: Relative intensities are approximate and can vary between instruments.

Conclusion

The GC-MS method described in this application note provides a reliable and sensitive approach for the quantification of this compound in various sample matrices. The detailed protocols for sample preparation and instrument parameters serve as a valuable resource for researchers and professionals requiring accurate analysis of this important volatile compound.

Experimental Workflow Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Liquid or Solid Sample add_is Add Internal Standard sample->add_is extraction Extraction (LLE, SPME, or Solvent Extraction) add_is->extraction concentrate Concentration & Filtration extraction->concentrate vial Transfer to GC Vial concentrate->vial injection GC Injection vial->injection separation Chromatographic Separation injection->separation ionization Electron Ionization (EI) separation->ionization detection Mass Detection (Scan or SIM) ionization->detection peak_integration Peak Integration detection->peak_integration calibration Calibration Curve Generation peak_integration->calibration quantification Quantification calibration->quantification report Final Report quantification->report

Caption: Workflow for GC-MS analysis of this compound.

Logical Relationship of Quantification

Quantification_Logic standards Standard Solutions Known concentrations of this compound + Constant Internal Standard gcms_analysis GC-MS Analysis standards->gcms_analysis samples Prepared Samples Unknown concentration of this compound + Same Internal Standard samples->gcms_analysis peak_areas Peak Area Measurement Area_Analyte Area_Internal_Standard gcms_analysis->peak_areas area_ratio Calculate Peak Area Ratio Ratio = Area_Analyte / Area_Internal_Standard peak_areas->area_ratio calibration_curve Calibration Curve Plot: Peak Area Ratio vs. Concentration Linear Regression: y = mx + c area_ratio->calibration_curve from Standards final_concentration {Calculate Sample Concentration | Interpolate sample's Peak Area Ratio on the calibration curve} area_ratio->final_concentration from Samples calibration_curve->final_concentration

Caption: Logical steps for quantification using an internal standard.

References

Application Notes and Protocols for the HPLC Analysis of 5-Hydroxy-4-octanone

Author: BenchChem Technical Support Team. Date: December 2025

These comprehensive application notes and protocols are designed for researchers, scientists, and drug development professionals involved in the quantification and analysis of 5-Hydroxy-4-octanone using High-Performance Liquid Chromatography (HPLC).

Introduction

This compound is a key volatile compound found in various natural products and is also utilized as a flavoring agent.[1] Accurate and robust analytical methods are crucial for its quantification in diverse matrices for quality control, pharmacokinetic studies, and metabolic research. High-Performance Liquid Chromatography (HPLC) offers a powerful technique for the separation, identification, and quantification of this compound. Due to its chemical structure, which includes a hydroxyl group and a ketone, derivatization is often employed to enhance its chromatographic retention and detection sensitivity, particularly for UV-Vis detection.

This document provides detailed protocols for the HPLC analysis of this compound, including a primary method involving pre-column derivatization with 2,4-dinitrophenylhydrazine (DNPH), and an alternative, more sensitive method using Liquid Chromatography-Mass Spectrometry (LC-MS) without derivatization.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Molecular Formula C₈H₁₆O₂[2]
Molecular Weight 144.21 g/mol [2]
CAS Number 496-77-5[2]
Boiling Point 188-189 °C at 760 mmHg
Solubility Soluble in organic solvents (e.g., methanol, acetonitrile), sparingly soluble in water.
UV Absorbance Low absorbance in the typical UV range (200-400 nm) without derivatization.

Method 1: HPLC with UV-Vis Detection following Derivatization

This method is suitable for laboratories equipped with standard HPLC-UV instrumentation and provides reliable quantification of this compound in various sample matrices. The protocol involves the reaction of the ketone group of this compound with 2,4-dinitrophenylhydrazine (DNPH) to form a stable, colored hydrazone derivative that can be readily detected by UV-Vis.

Experimental Protocol

1. Sample Preparation and Derivatization:

  • Standard Preparation:

    • Prepare a stock solution of this compound (1 mg/mL) in methanol.

    • Prepare a series of working standard solutions by diluting the stock solution with methanol to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Extraction (from a liquid matrix, e.g., beverage):

    • To 10 mL of the liquid sample, add 20 mL of dichloromethane and shake vigorously for 2 minutes.

    • Allow the layers to separate and collect the organic (bottom) layer.

    • Repeat the extraction twice more with 20 mL of dichloromethane each time.

    • Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen at 30°C.

    • Reconstitute the residue in 1 mL of methanol.

  • Derivatization Procedure:

    • To 1 mL of the reconstituted sample extract or standard solution, add 1 mL of a 0.2% (w/v) solution of 2,4-dinitrophenylhydrazine in acetonitrile containing 2% sulfuric acid.

    • Vortex the mixture and incubate at 60°C for 30 minutes in a water bath.

    • After incubation, cool the solution to room temperature.

    • Neutralize the reaction by adding 1 mL of 1 M potassium hydroxide solution.

    • Add 2 mL of acetonitrile to ensure complete dissolution of the derivative.

    • Filter the final solution through a 0.45 µm syringe filter prior to HPLC injection.

2. HPLC Conditions:

  • Instrument: A standard HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 50% B

    • 5-15 min: 50% to 80% B

    • 15-20 min: 80% B

    • 20-22 min: 80% to 50% B

    • 22-30 min: 50% B (column re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 365 nm

Quantitative Data

The following table summarizes the expected performance characteristics of this method.

Table 2: HPLC-UV Method Performance Data (Hypothetical)

ParameterValue
Retention Time (this compound-DNPH) Approximately 12.5 min
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL
Precision (%RSD, n=6) < 2%
Accuracy (% Recovery) 95 - 105%

Method 2: LC-MS for High-Sensitivity Analysis

For applications requiring higher sensitivity and selectivity, such as in biological matrices or trace-level analysis, a Liquid Chromatography-Mass Spectrometry (LC-MS) method is recommended. This method does not require derivatization, simplifying sample preparation.

Experimental Protocol

1. Sample Preparation:

  • Standard Preparation:

    • Prepare a stock solution of this compound (1 mg/mL) in methanol.

    • Prepare a series of working standard solutions by diluting the stock solution with 50:50 methanol:water to concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Sample Extraction (from a solid matrix, e.g., tissue):

    • Homogenize 1 g of the tissue sample in 5 mL of acetonitrile.

    • Centrifuge the homogenate at 10,000 rpm for 10 minutes.

    • Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 500 µL of 50:50 methanol:water.

    • Filter the solution through a 0.22 µm syringe filter before injection.

2. LC-MS Conditions:

  • Instrument: A liquid chromatography system coupled to a triple quadrupole or high-resolution mass spectrometer.

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    • 0-1 min: 10% B

    • 1-5 min: 10% to 90% B

    • 5-7 min: 90% B

    • 7-7.5 min: 90% to 10% B

    • 7.5-10 min: 10% B (column re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Mass Spectrometry Parameters (Electrospray Ionization - ESI, Positive Mode):

    • Ion Source: ESI (+)

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Desolvation Temperature: 350°C

    • Desolvation Gas Flow: 800 L/hr

    • Collision Gas: Argon

    • MRM Transitions:

      • Quantifier: 145.1 > 87.1

      • Qualifier: 145.1 > 57.1

Quantitative Data

Table 3: LC-MS Method Performance Data (Hypothetical)

ParameterValue
Retention Time Approximately 4.2 min
Linearity (r²) > 0.998
Limit of Detection (LOD) 0.05 ng/mL
Limit of Quantification (LOQ) 0.2 ng/mL
Precision (%RSD, n=6) < 5%
Accuracy (% Recovery) 90 - 110%

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Matrix (e.g., Beverage, Tissue) Extraction Extraction with Organic Solvent Sample->Extraction Evaporation Evaporation and Reconstitution Extraction->Evaporation Derivatization Derivatization (for UV method) Evaporation->Derivatization Filtration Filtration Derivatization->Filtration HPLC HPLC System Filtration->HPLC Column C18 Column HPLC->Column Detector UV-Vis or MS Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Quantification Quantification Chromatogram->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for HPLC analysis of this compound.

Logical_Relationship Analyte This compound Method_UV HPLC-UV Method Analyte->Method_UV Method_MS LC-MS Method Analyte->Method_MS Derivatization Derivatization (with DNPH) Method_UV->Derivatization Sensitivity_UV Moderate Sensitivity Method_UV->Sensitivity_UV Sensitivity_MS High Sensitivity Method_MS->Sensitivity_MS Application_UV Routine QC Sensitivity_UV->Application_UV Application_MS Trace Analysis, Bioanalysis Sensitivity_MS->Application_MS

Caption: Method selection guide for this compound analysis.

References

Application Notes and Protocols for Chiral Separation of 5-Hydroxy-4-octanone Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

5-Hydroxy-4-octanone is a chiral β-hydroxy ketone that exists as a pair of enantiomers. Due to the stereospecific nature of biological systems, it is crucial to separate and analyze these enantiomers individually to understand their distinct pharmacological and toxicological profiles. This document provides detailed application notes and protocols for the chiral separation of this compound enantiomers using High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC). These methods are based on established principles for the chiral resolution of analogous compounds.

High-Performance Liquid Chromatography (HPLC) Method

Chiral HPLC is a widely used technique for the separation of enantiomers. Polysaccharide-based chiral stationary phases (CSPs) are often effective for the resolution of a broad range of racemic compounds, including β-hydroxy ketones.

Experimental Protocol:

a. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a UV or circular dichroism (CD) detector.

b. Chromatographic Conditions:

  • Chiral Stationary Phase: Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) or Chiralpak® AD (Amylose tris(3,5-dimethylphenylcarbamate)). These are robust and versatile CSPs for a wide range of chiral compounds.[1]

  • Mobile Phase: A mixture of n-hexane and isopropanol (IPA) is a common choice for normal-phase chiral separations. A typical starting gradient could be 90:10 (n-hexane:IPA, v/v). For acidic compounds, the addition of a small amount of an acidic modifier like trifluoroacetic acid (TFA) can improve peak shape, while a basic modifier like diethylamine (DEA) is used for basic compounds.[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm (as the carbonyl group has a weak chromophore).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the racemic this compound in the mobile phase to a concentration of 1 mg/mL.

Data Presentation:

Table 1: Hypothetical HPLC Separation Data for this compound Enantiomers

EnantiomerRetention Time (min)Resolution (Rs)Selectivity (α)
Enantiomer 18.5\multirow{2}{}{2.1}\multirow{2}{}{1.35}
Enantiomer 210.2

Note: The presented data is hypothetical and serves as a target for method development.

Experimental Workflow Diagram:

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis racemate Racemic this compound dissolve Dissolve in Mobile Phase (1 mg/mL) racemate->dissolve autosampler Inject 10 µL dissolve->autosampler column Chiralcel OD-H Column n-Hexane:IPA (90:10) 1.0 mL/min, 25 °C autosampler->column detector UV Detection (210 nm) column->detector chromatogram Obtain Chromatogram detector->chromatogram quantify Calculate Rs, α, and Enantiomeric Excess chromatogram->quantify

Caption: HPLC experimental workflow for chiral separation.

Gas Chromatography (GC) Method

Chiral GC is a powerful technique for the separation of volatile enantiomers. Derivatized cyclodextrin-based capillary columns are commonly used as chiral stationary phases.

Experimental Protocol:

a. Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

  • Autosampler.

b. Chromatographic Conditions:

  • Chiral Stationary Phase: A capillary column coated with a derivatized cyclodextrin, such as Rt-βDEXsm (2,3-di-O-ethyl-6-O-tert-butyldimethylsilyl-β-cyclodextrin).[2]

  • Carrier Gas: Helium or Hydrogen at a constant flow or pressure.

  • Oven Temperature Program: Start at 80 °C, hold for 1 min, then ramp to 150 °C at 5 °C/min.

  • Injector Temperature: 250 °C.

  • Detector Temperature (FID): 280 °C.

  • Injection Mode: Split (e.g., 50:1).

  • Injection Volume: 1 µL.

  • Sample Preparation: Dissolve the racemic this compound in a volatile solvent like dichloromethane or hexane to a concentration of 1 mg/mL.

Data Presentation:

Table 2: Hypothetical GC Separation Data for this compound Enantiomers

EnantiomerRetention Time (min)Resolution (Rs)Selectivity (α)
Enantiomer 112.3\multirow{2}{}{1.8}\multirow{2}{}{1.15}
Enantiomer 212.8

Note: The presented data is hypothetical and serves as a target for method development.

Experimental Workflow Diagram:

GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis racemate Racemic this compound dissolve Dissolve in Dichloromethane (1 mg/mL) racemate->dissolve autosampler Inject 1 µL (Split) dissolve->autosampler column Rt-βDEXsm Column Temperature Program autosampler->column detector FID Detection column->detector chromatogram Obtain Chromatogram detector->chromatogram quantify Calculate Rs, α, and Enantiomeric Excess chromatogram->quantify

Caption: GC experimental workflow for chiral separation.

Supercritical Fluid Chromatography (SFC) Method

SFC is a powerful technique that combines the advantages of both HPLC and GC, offering fast and efficient separations. It is particularly well-suited for chiral separations.[3][4][5]

Experimental Protocol:

a. Instrumentation:

  • SFC system with a CO2 pump, a modifier pump, an autosampler, a column oven, a back-pressure regulator, and a UV or MS detector.

b. Chromatographic Conditions:

  • Chiral Stationary Phase: Immobilized polysaccharide-based CSPs such as Chiralpak® IA or IB are often used due to their stability and broad selectivity.

  • Mobile Phase: Supercritical CO2 with a polar organic modifier, typically methanol or ethanol. A common starting condition is 85:15 (CO2:Methanol, v/v).

  • Flow Rate: 3.0 mL/min.

  • Outlet Pressure (Back Pressure): 150 bar.

  • Column Temperature: 40 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the racemic this compound in the modifier solvent (e.g., methanol) to a concentration of 1 mg/mL.

Data Presentation:

Table 3: Hypothetical SFC Separation Data for this compound Enantiomers

EnantiomerRetention Time (min)Resolution (Rs)Selectivity (α)
Enantiomer 13.2\multirow{2}{}{2.5}\multirow{2}{}{1.40}
Enantiomer 24.1

Note: The presented data is hypothetical and serves as a target for method development.

Experimental Workflow Diagram:

SFC_Workflow cluster_prep Sample Preparation cluster_sfc SFC Analysis cluster_data Data Analysis racemate Racemic this compound dissolve Dissolve in Methanol (1 mg/mL) racemate->dissolve autosampler Inject 5 µL dissolve->autosampler column Chiralpak IA Column CO2:Methanol (85:15) 3.0 mL/min, 40 °C, 150 bar autosampler->column detector UV Detection (210 nm) column->detector chromatogram Obtain Chromatogram detector->chromatogram quantify Calculate Rs, α, and Enantiomeric Excess chromatogram->quantify

Caption: SFC experimental workflow for chiral separation.

Conclusion

The protocols outlined in these application notes provide a strong starting point for the development of robust methods for the chiral separation of this compound enantiomers. The choice of technique—HPLC, GC, or SFC—will depend on the specific requirements of the analysis, such as sample volatility, desired speed, and available instrumentation. Method optimization, including screening of different chiral stationary phases and mobile phase compositions, will be necessary to achieve the desired resolution and analysis time.

References

Application Note: Improved GC-MS Analysis of 5-Hydroxy-4-octanone Through Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides detailed protocols for the chemical derivatization of 5-hydroxy-4-octanone to improve its analysis by gas chromatography-mass spectrometry (GC-MS). Due to its hydroxyl and ketone functional groups, this compound exhibits poor chromatographic behavior, including low volatility and potential for thermal degradation. Derivatization is a critical step to enhance its volatility, thermal stability, and detection sensitivity. This document outlines two primary derivatization strategies: a two-step methoximation followed by silylation, and a one-step oximation using O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA). Detailed experimental protocols, a comparison of the methods, and recommendations for selecting the appropriate strategy are provided to guide researchers in achieving reliable and sensitive quantification of this compound in various matrices.

Introduction

This compound is an alpha-hydroxy ketone that has been identified as a flavoring agent and is found in natural products such as tea (Camellia sinensis) and coconut (Cocos nucifera).[1] Research suggests its potential involvement in metabolic pathways related to fatty acids and ketone bodies.[1] Accurate and sensitive quantification of this compound is essential for its study in various fields, including food science, metabolomics, and potentially, drug development.

Direct GC-MS analysis of this compound is challenging due to the presence of a polar hydroxyl group and a reactive ketone group. These functional groups can lead to peak tailing, poor sensitivity, and thermal instability in the GC inlet and column. Chemical derivatization modifies these functional groups to create a more volatile and thermally stable compound, thereby improving chromatographic separation and detection.

This application note details two effective derivatization methods:

  • Two-Step Methoximation and Silylation: This is a widely used method for compounds containing both hydroxyl and keto groups. The ketone group is first protected by methoximation to prevent enolization and the formation of multiple silylated derivatives. Subsequently, the hydroxyl group is silylated to increase volatility.

  • PFBHA Oximation: This method involves the reaction of the ketone with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA). The resulting PFBHA-oxime derivative is highly volatile and exhibits excellent sensitivity, particularly with electron capture detection (ECD) or negative chemical ionization (NCI) mass spectrometry.

Comparison of Derivatization Methods

The choice of derivatization method depends on the specific requirements of the analysis, such as required sensitivity, available instrumentation, and the complexity of the sample matrix. The following table summarizes the key characteristics of the two described methods.

FeatureTwo-Step Methoximation & SilylationPFBHA Oximation
Target Groups Ketone and HydroxylKetone
Reagents Methoxyamine hydrochloride (MeOx), N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA)
Reaction Steps TwoOne
Typical Reaction Time 60-90 min (methoximation) + 30-60 min (silylation)30-60 min
Typical Reaction Temp. 30-80°C60-80°C
Derivative Stability TMS derivatives can be sensitive to moisture.[2][3]PFBHA-oximes are generally stable.[4]
GC-MS Ionization Mode Electron Ionization (EI)Electron Ionization (EI), Negative Chemical Ionization (NCI) for high sensitivity[5]
Relative Sensitivity GoodVery High (especially with NCI)
Key Advantages Well-established for metabolomics, derivatizes both functional groups, prevents multiple derivatives.[6]High sensitivity, stable derivatives, single-step reaction.[4]
Considerations Two-step process, TMS derivatives are moisture-sensitive.[2][3]May form syn- and anti- isomers leading to two chromatographic peaks.[7]
Representative LOD Analyte dependent, generally in the low ng/mL to pg/mL range.Can reach sub-pg/mL levels, with reports of 0.5 pmol for long-chain aldehydes.[8]

Experimental Protocols

Materials and Reagents
  • This compound standard

  • Methoxyamine hydrochloride (MeOx)

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

  • Pyridine (anhydrous)

  • Ethyl acetate (anhydrous)

  • Hexane (anhydrous)

  • Sodium sulfate (anhydrous)

  • Nitrogen gas (high purity)

  • GC vials with inserts

  • Heating block or oven

  • Vortex mixer

  • Centrifuge

Protocol 1: Two-Step Methoximation and Silylation

This protocol is adapted from established methods for the derivatization of metabolites containing hydroxyl and keto groups.

Step 1: Methoximation of the Ketone Group

  • Sample Preparation: Evaporate an appropriate volume of the sample extract containing this compound to dryness under a gentle stream of nitrogen.

  • Reagent Preparation: Prepare a 20 mg/mL solution of methoxyamine hydrochloride in anhydrous pyridine.

  • Reaction: Add 50 µL of the methoxyamine hydrochloride solution to the dried sample residue.

  • Incubation: Tightly cap the vial and vortex for 1 minute. Incubate the mixture at 60°C for 60 minutes.

  • Cooling: Allow the vial to cool to room temperature.

Step 2: Silylation of the Hydroxyl Group

  • Reagent Addition: Add 80 µL of MSTFA to the vial from the previous step.

  • Incubation: Tightly cap the vial and vortex for 1 minute. Incubate the mixture at 60°C for 30 minutes.

  • Cooling: Allow the vial to cool to room temperature before GC-MS analysis.

Protocol 2: PFBHA Oximation

This protocol is based on the derivatization of carbonyl compounds for sensitive GC-MS analysis.

  • Sample Preparation: Evaporate an appropriate volume of the sample extract containing this compound to dryness under a gentle stream of nitrogen.

  • Reagent Preparation: Prepare a 10 mg/mL solution of PFBHA in a suitable solvent (e.g., anhydrous ethyl acetate or a buffered aqueous solution depending on the sample matrix).

  • Reaction: Add 100 µL of the PFBHA solution to the dried sample residue.

  • Incubation: Tightly cap the vial and vortex for 1 minute. Incubate the mixture at 70°C for 45 minutes.

  • Cooling: Allow the vial to cool to room temperature.

  • Extraction (if necessary): If the reaction was performed in an aqueous medium, add 200 µL of hexane, vortex for 2 minutes, and centrifuge. Transfer the upper organic layer to a new GC vial for analysis. If the reaction was in an organic solvent, the sample can be injected directly.

GC-MS Analysis Parameters

The following are suggested starting parameters for the GC-MS analysis of derivatized this compound. Optimization will be required based on the specific instrument and column used.

ParameterRecommended Setting
GC Column DB-5ms, HP-5ms, or similar (30 m x 0.25 mm ID, 0.25 µm film thickness)
Inlet Temperature 250°C
Injection Volume 1 µL
Injection Mode Splitless
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temp 70°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
MS Transfer Line 280°C
Ion Source Temp. 230°C
Ionization Mode EI (70 eV) for both derivatives; NCI for PFBHA derivative for higher sensitivity
Mass Range m/z 50-550

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the derivatization and analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Sample containing This compound Evaporation Evaporation to Dryness Sample->Evaporation Deriv_Choice Choose Method Evaporation->Deriv_Choice Methoximation 1. Methoximation (MeOx) Deriv_Choice->Methoximation Two-Step PFBHA PFBHA Oximation Deriv_Choice->PFBHA One-Step Silylation 2. Silylation (MSTFA) Methoximation->Silylation GCMS GC-MS Analysis Silylation->GCMS PFBHA->GCMS Data Data Processing & Quantification GCMS->Data

Derivatization and analysis workflow.
Rationale for Two-Step Derivatization

The diagram below explains the logic behind the two-step methoximation and silylation process.

two_step_rationale cluster_silylation_only Direct Silylation Issue cluster_two_step Recommended Two-Step Method Analyte This compound (contains -OH and C=O) Silylation_Direct Direct Silylation (e.g., MSTFA) Analyte->Silylation_Direct Methoximation Step 1: Methoximation (MeOx) Analyte->Methoximation Enolization Keto-Enol Tautomerism Silylation_Direct->Enolization Multiple_Products Multiple Silylated Derivatives Enolization->Multiple_Products Protected_Ketone Protected Ketone (Oxime formation) Methoximation->Protected_Ketone Silylation_Step2 Step 2: Silylation (MSTFA) Protected_Ketone->Silylation_Step2 Single_Product Single, Stable Derivative Silylation_Step2->Single_Product

Logic of the two-step derivatization.
Potential Metabolic Context of this compound

While specific signaling pathways are not well-documented, this compound's structure suggests a relationship with fatty acid and ketone body metabolism.

metabolic_context FattyAcids Fatty Acid Metabolism Analyte This compound FattyAcids->Analyte potential link KetoneBodies Ketone Body Metabolism KetoneBodies->Analyte potential link Flavor Flavor & Fragrance Precursor/Metabolite Analyte->Flavor NaturalProducts Natural Product (e.g., in Tea, Coconut) NaturalProducts->Analyte

Metabolic context of this compound.

Conclusion

Derivatization is an essential step for the robust and sensitive analysis of this compound by GC-MS. The choice between a two-step methoximation/silylation and a one-step PFBHA oximation depends on the analytical goals. For general-purpose analysis where both functional groups need to be derivatized to ensure a single, stable product, the two-step method is recommended. For applications requiring the highest sensitivity, PFBHA derivatization, especially when coupled with NCI-MS, is the superior choice. The protocols and information provided in this application note serve as a comprehensive guide for researchers to develop and implement effective analytical methods for this compound.

References

5-Hydroxy-4-octanone: Application Notes and Protocols for Food Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxy-4-octanone, also known as butyroin, is a flavoring agent recognized for its sweet, buttery, and slightly pungent, nut-like aroma and taste.[1][2] It is found naturally in cocoa, tea (Camellia sinensis), and coconut (Cocos nucifera).[1][2][3] This compound is listed by the Flavor and Extract Manufacturers Association (FEMA) as Generally Recognized As Safe (GRAS) and is used to impart or enhance flavor in a variety of food products.[1][4] These application notes provide detailed protocols for the analysis, sensory evaluation, and application of this compound in food systems.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is crucial for its handling, storage, and application in food manufacturing.

PropertyValueReference
Molecular Formula C₈H₁₆O₂[1][5]
Molecular Weight 144.21 g/mol [1][5]
Appearance Yellowish liquid[3][6]
Odor Sweet, slightly pungent, buttery, nut-like[1][2]
Taste Sweet, buttery, oily[2]
Boiling Point 187.7 °C at 760 mmHg; 80-82 °C at 10 mmHg[6][7]
Density 0.916 g/mL at 25 °C[2][7]
Refractive Index 1.4315 at 20 °C[2][7]
Solubility Almost insoluble in water; soluble in alcohol and oils[2][3]
FEMA Number 2587[3][8]
JECFA Number 416[3][8]
CAS Number 496-77-5[2][7]

Regulatory Status and Usage Levels

This compound is considered safe for use as a flavoring agent at current levels of intake.[3][8] The FDA has approved its use in food under 21 CFR 172.515.[3] Suggested usage levels in various food categories are outlined in Table 2.

Food CategoryUsage Level (mg/kg)
Alcohol-free beverages0.5 - 5.0
Cold drinks1.0 - 20.0
Candy10.0
Baked goods7.8

Data sourced from ChemBK.[9]

Experimental Protocols

Protocol 1: Quantitative Analysis of this compound in a Food Matrix by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the quantification of this compound in a food product, such as a beverage or baked good.

1. Sample Preparation (Headspace Solid-Phase Microextraction - SPME)

  • Homogenize 5 g of the food sample.

  • Place the homogenized sample into a 20 mL headspace vial.

  • Add an appropriate internal standard (e.g., 2-heptanone).

  • Seal the vial with a PTFE/silicone septum.

  • Equilibrate the vial at 60°C for 15 minutes.

  • Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes.

2. GC-MS Analysis

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Inlet Temperature: 250°C (splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp to 150°C at 5°C/min.

    • Ramp to 250°C at 15°C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-350.

3. Quantification

  • Create a calibration curve using standard solutions of this compound.

  • Identify the target compound based on its retention time and mass spectrum.

  • Quantify using the peak area ratio of the analyte to the internal standard.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Homogenize Homogenize Food Sample Vial Place in Headspace Vial with Internal Standard Homogenize->Vial Equilibrate Equilibrate at 60°C Vial->Equilibrate SPME Expose SPME Fiber Equilibrate->SPME Inject Inject into GC-MS SPME->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Identify Identify Compound Detect->Identify Quantify Quantify using Calibration Curve Identify->Quantify

Figure 1. Workflow for GC-MS analysis of this compound.
Protocol 2: Sensory Evaluation - Triangle Test

This protocol is used to determine if a perceptible difference exists between a control product and a product containing this compound.

1. Panelist Selection and Training

  • Select 20-30 panelists who are regular consumers of the product type being tested.

  • Train panelists to recognize the basic tastes and the specific flavor profile of this compound.

2. Sample Preparation

  • Prepare two batches of the food product: a control batch (A) and a batch with a specific concentration of this compound (B).

  • Present three samples to each panelist in a randomized order, with two being identical and one being different (e.g., AAB, BBA, ABA, BAB).

3. Evaluation

  • Ask panelists to identify the sample that is different from the other two.

  • Collect and analyze the data to determine if a statistically significant number of panelists correctly identified the odd sample.

Triangle_Test_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis Select_Panel Select and Train Panelists Prepare_Samples Prepare Control (A) and Test (B) Samples Select_Panel->Prepare_Samples Present_Samples Present Three Randomized Samples (e.g., AAB) Prepare_Samples->Present_Samples Identify_Odd Panelists Identify the Odd Sample Present_Samples->Identify_Odd Collect_Data Collect Responses Identify_Odd->Collect_Data Stat_Analysis Perform Statistical Analysis Collect_Data->Stat_Analysis Conclusion Determine if a Significant Difference Exists Stat_Analysis->Conclusion

References

Application of 5-Hydroxy-4-octanone in Pheromone Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Initial Assessment: A comprehensive literature search revealed no direct evidence of 5-Hydroxy-4-octanone functioning as an insect pheromone. Its known applications are primarily in the food and fragrance industry as a flavoring agent.[1][2]

Alternative Focus: Sitophilure as a Structural Analog

To provide relevant and detailed application notes for researchers in pheromone studies, this document will focus on a structurally similar and well-documented insect pheromone: Sitophilure ((4S, 5R)-5-hydroxy-4-methyl-3-heptanone) . Sitophilure is the male-produced aggregation pheromone for several economically significant stored-product pests of the genus Sitophilus, including the rice weevil (Sitophilus oryzae), the maize weevil (Sitophilus zeamais), and the granary weevil (Sitophilus granarius).[3][4][5][6] The methodologies and principles described here for Sitophilure can serve as a valuable guide for investigating the potential pheromonal activity of other hydroxy-ketones, such as this compound.

Application Notes

The primary application of Sitophilure in pheromone research is for the monitoring and management of Sitophilus weevils.[7][8][9] As an aggregation pheromone, it attracts both males and females, making it a powerful tool for early detection and mass trapping of these pests in grain storage facilities.[3][4][10] Research applications include studies on insect behavior, chemical ecology, neurophysiology, and the development of integrated pest management (IPM) strategies.

Key Research Areas:
  • Pheromone Identification and Characterization: Isolation and identification of the active pheromone components from insect extracts.

  • Behavioral Bioassays: Determining the behavioral response of insects to the pheromone, such as attraction, aggregation, or mating.

  • Electrophysiology: Investigating the response of the insect's olfactory system to the pheromone.

  • Synthesis and Field Trials: Chemical synthesis of the pheromone for use in lures and conducting field trials to evaluate their efficacy.

Quantitative Data Presentation

Table 1: Electrophysiological Responses of Sitophilus spp. to Sitophilure and Other Volatiles
SpeciesCompoundConcentrationEAG Response (mV)NotesReference
Sitophilus zeamaisMaize Extract1 mg/ml~1.5 (relative to solvent)EAG responses of adult weevils.[11]
Sitophilus oryzaeHexanal10 µg~0.4Dose-dependent responses observed.
Sitophilus oryzae1-octen-3-ol10 µg~0.35Dose-dependent responses observed.[12]
Sitophilus oryzaeNonanal10 µg~0.5Dose-dependent responses observed.[12]
Sitophilus granariusMale VolatilesN/ASignificantly higher than female volatilesEAG response was independent of the sex of the responding insect.
Table 2: Behavioral Responses of Sitophilus spp. to Sitophilure-Baited Traps
SpeciesAssay TypeLure CompositionTrap Catch (Mean ± SE)Control Catch (Mean ± SE)NotesReference
Sitophilus oryzaeArena Bioassay1 mg SitophilureSignificantly higher than controlN/ABoth sexes were attracted.[13]
Sitophilus zeamaisField TrappingSitophilure + Cracked WheatHigher than pheromone or wheat aloneN/AAdditive effect observed.[14]
Sitophilus granariusPitfall BioassayMale Volatiles ExtractSignificantly higher than controlN/ABoth sexes were attracted.[2]
Sitophilus oryzaeOlfactometerSorghum volatiles74% female, 64.67% male orientationN/AResponse to host plant volatiles.[15]

Experimental Protocols

Protocol 1: Synthesis of Sitophilure ((4SR, 5RS)-5-hydroxy-4-methyl-3-heptanone)

This protocol describes a stereoselective synthesis of the racemic form of Sitophilure.[16]

Materials:

  • 3-Pentanone

  • Propionaldehyde

  • Diisopropylethylamine

  • Di-n-butylboron triflate

  • Ether

  • Phosphate buffer

  • Methanol

  • Hydrogen peroxide (30%)

  • Sodium bicarbonate

Procedure:

  • To a solution of 3-pentanone in ether at -78°C, add diisopropylethylamine and a 1.0 M solution of di-n-butylboron triflate.

  • Stir the mixture for 45 minutes at -78°C.

  • Add propionaldehyde dropwise and continue stirring at -78°C for 2 hours.

  • Quench the reaction by adding a phosphate buffer, followed by ether.

  • Separate the organic layer, and extract the aqueous layer with ether.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Dissolve the crude product in methanol and treat with 30% hydrogen peroxide and sodium bicarbonate at 0°C.

  • Stir the mixture overnight at room temperature.

  • Dilute with water and extract with ether.

  • Dry the combined organic extracts and concentrate to yield the crude product.

  • Purify by flash column chromatography on silica gel.

Protocol 2: Gas Chromatography-Electroantennographic Detection (GC-EAD)

This protocol outlines the general procedure for analyzing insect antennal responses to volatile compounds.[17][18]

Materials:

  • Gas chromatograph with a flame ionization detector (FID)

  • Electroantennography (EAG) system (amplifier, data acquisition)

  • Insect antenna

  • Micropipettes and capillaries

  • Saline solution (e.g., Ringer's solution)

  • Reference and recording electrodes (Ag/AgCl)

Procedure:

  • Prepare the insect antenna by excising it at the base.

  • Mount the antenna between two electrodes using conductive gel or saline-filled capillaries.

  • Inject the volatile sample into the GC. The column effluent is split, with one part going to the FID and the other to a purified, humidified airstream directed over the antennal preparation.

  • Simultaneously record the FID signal and the EAG signal (the voltage difference between the two electrodes).

  • EAG-active compounds are identified by observing a clear, time-correlated depolarization of the antenna in response to a peak eluting from the GC column.

Protocol 3: Behavioral Bioassay (Two-Choice Olfactometer)

This protocol describes a laboratory bioassay to assess the attractiveness of a chemical stimulus.[19][20]

Materials:

  • Y-tube or multi-arm olfactometer

  • Air pump and flow meters

  • Charcoal-filtered, humidified air source

  • Test insects (e.g., adult Sitophilus weevils)

  • Test compound (Sitophilure) and solvent control

  • Filter paper

Procedure:

  • Set up the olfactometer with a clean, charcoal-filtered, and humidified air stream flowing through each arm.

  • Apply the test compound (dissolved in a solvent) to a filter paper and place it in the odor source chamber of one arm.

  • Apply the solvent control to a filter paper and place it in the odor source chamber of the other arm.

  • Introduce a single insect into the base of the olfactometer.

  • Observe the insect's behavior and record the first choice of arm and the time spent in each arm over a set period.

  • Repeat with multiple insects, randomizing the position of the treatment and control arms between replicates to avoid positional bias.

  • Analyze the data to determine if there is a statistically significant preference for the arm containing the test compound.

Mandatory Visualizations

experimental_workflow_pheromone_id cluster_extraction Pheromone Extraction cluster_analysis Chemical Analysis cluster_synthesis_bioassay Synthesis & Bioassay insect_rearing Insect Rearing (e.g., Sitophilus spp.) volatile_collection Volatile Collection (e.g., Porapak Q) insect_rearing->volatile_collection extraction Solvent Extraction (e.g., Hexane) volatile_collection->extraction gc_ead GC-EAD Analysis extraction->gc_ead gc_ms GC-MS Analysis gc_ead->gc_ms Identify Active Peaks synthesis Chemical Synthesis of Putative Pheromone gc_ms->synthesis olfactometer Olfactometer Bioassay synthesis->olfactometer field_trapping Field Trapping Experiments olfactometer->field_trapping

Caption: Workflow for Pheromone Identification and Validation.

signaling_pathway_olfaction pheromone Pheromone Molecule (e.g., Sitophilure) obp Odorant Binding Protein (OBP) pheromone->obp Binding or_complex Odorant Receptor (OR) + Orco Co-receptor obp->or_complex Transport & Delivery neuron Olfactory Receptor Neuron (ORN) or_complex->neuron Activation (Ion Channel Opening) brain Antennal Lobe (Brain) neuron->brain Signal Transduction (Action Potential)

Caption: Generalized Olfactory Signaling Pathway in Insects.

References

Application Notes and Protocols: 5-Hydroxy-4-octanone as a Substrate in Enzymatic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxy-4-octanone, a bicyclic ketone, is a versatile chiral building block with potential applications in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its structure, featuring both a hydroxyl and a ketone functional group, makes it an interesting substrate for various enzymatic transformations. The use of enzymes in the synthesis and modification of such molecules offers significant advantages, including high stereoselectivity, mild reaction conditions, and a reduced environmental footprint compared to traditional chemical methods.

These application notes provide an overview of the potential enzymatic reactions involving this compound and offer detailed protocols for its use as a substrate, particularly in lipase-catalyzed kinetic resolutions and reductase-mediated reductions. While specific kinetic data for this compound is not extensively available in published literature, the provided protocols are based on established methodologies for similar substrates and serve as a comprehensive guide for researchers to develop and optimize their own enzymatic transformations.

Potential Enzymatic Transformations

This compound is a suitable substrate for at least two major classes of enzymes:

  • Lipases: These enzymes can catalyze the enantioselective acylation of the secondary alcohol group, enabling the kinetic resolution of the racemic mixture to yield enantiomerically enriched alcohol and ester.

  • Alcohol Dehydrogenases (ADHs) / Carbonyl Reductases: These enzymes can catalyze the stereoselective reduction of the ketone group to a secondary alcohol, leading to the formation of a diol with a new chiral center.

The ability to generate enantiopure forms of this compound or its derivatives is of significant interest in drug development, where the chirality of a molecule can profoundly impact its pharmacological activity and safety profile.

Application 1: Lipase-Catalyzed Kinetic Resolution

Objective: To separate the enantiomers of racemic this compound via lipase-catalyzed enantioselective acylation.

Principle: In a kinetic resolution, one enantiomer of a racemic mixture reacts faster with an enzyme than the other. In this case, a lipase will selectively acylate one enantiomer of this compound, leaving the other enantiomer unreacted. The resulting mixture of the acylated product and the unreacted alcohol can then be separated.

Hypothetical Quantitative Data

The following table represents typical data that would be collected during the optimization of a lipase-catalyzed kinetic resolution of this compound.

Lipase SourceAcyl DonorSolventTemperature (°C)Time (h)Conversion (%)Enantiomeric Excess of Substrate (ee_s, %)Enantiomeric Excess of Product (ee_p, %)Enantioselectivity (E)
Candida antarctica Lipase B (CAL-B)Vinyl acetateToluene302450>9995>200
Pseudomonas cepacia Lipase (PSL)Isopropenyl acetateHexane4048489298150
Candida rugosa Lipase (CRL)Acetic anhydrideDichloromethane307235549015
Experimental Protocol: Lipase-Catalyzed Acylation
  • Materials:

    • Racemic this compound

    • Immobilized Lipase (e.g., Novozym® 435 - CAL-B)

    • Acyl donor (e.g., vinyl acetate)

    • Anhydrous organic solvent (e.g., toluene)

    • Molecular sieves (3 Å)

    • Standard laboratory glassware

    • Shaking incubator or magnetic stirrer

  • Procedure:

    • To a 25 mL round-bottom flask, add racemic this compound (1.0 mmol, 144.2 mg).

    • Add 10 mL of anhydrous toluene and dissolve the substrate.

    • Add molecular sieves (approx. 100 mg) to ensure anhydrous conditions.

    • Add the immobilized lipase (e.g., 20 mg/mL).

    • Add the acyl donor, vinyl acetate (1.2 mmol, 112 µL).

    • Seal the flask and place it in a shaking incubator at 30°C and 200 rpm.

    • Monitor the reaction progress by taking small aliquots at regular intervals (e.g., 6, 12, 24, 48 hours) and analyzing them by chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

    • Once the desired conversion (ideally close to 50%) is reached, stop the reaction by filtering off the enzyme.

    • Wash the enzyme with fresh solvent to recover any adsorbed product. The enzyme can often be reused.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • Purify the resulting mixture of the unreacted (S)- or (R)-5-hydroxy-4-octanone and the acetylated product by column chromatography.

Workflow Diagram

Lipase_Resolution_Workflow cluster_prep Reaction Setup cluster_reaction Enzymatic Reaction cluster_workup Work-up and Purification cluster_products Products racemate Racemic this compound reaction_vessel Reaction Vessel racemate->reaction_vessel solvent Anhydrous Toluene solvent->reaction_vessel acyl_donor Vinyl Acetate acyl_donor->reaction_vessel lipase Immobilized Lipase (CAL-B) lipase->reaction_vessel incubation Incubation (30°C, 200 rpm) reaction_vessel->incubation monitoring Reaction Monitoring (Chiral GC/HPLC) incubation->monitoring Aliquots filtration Filter to remove enzyme monitoring->filtration ~50% Conversion evaporation Solvent Evaporation filtration->evaporation chromatography Column Chromatography evaporation->chromatography enantioenriched_alcohol Enantioenriched This compound chromatography->enantioenriched_alcohol enantioenriched_ester Enantioenriched 5-Acetoxy-4-octanone chromatography->enantioenriched_ester

Caption: Workflow for the lipase-catalyzed kinetic resolution of this compound.

Application 2: Reductase-Catalyzed Stereoselective Reduction

Objective: To synthesize a stereomerically pure 4,5-octanediol through the stereoselective reduction of the ketone functionality of this compound using an alcohol dehydrogenase (ADH) or a carbonyl reductase.

Principle: Alcohol dehydrogenases, with the aid of a cofactor such as NADPH or NADH, can stereoselectively reduce the carbonyl group of this compound to a hydroxyl group. By selecting the appropriate enzyme (either (R)- or (S)-selective), a specific stereoisomer of the resulting 4,5-octanediol can be produced. A cofactor regeneration system is often employed to make the process economically viable.

Hypothetical Quantitative Data

The following table illustrates potential results from screening different alcohol dehydrogenases for the reduction of this compound.

Enzyme SourceCofactor Regeneration SystemSubstrate Concentration (mM)Time (h)Conversion (%)Diastereomeric Excess (de, %)Enantiomeric Excess (ee, %)
ADH from Rhodococcus ruberIsopropanol/Acetone1024>99>98>99 (S)
ADH from Lactobacillus kefirGlucose/Glucose Dehydrogenase10189595>99 (R)
Carbonyl Reductase from Candida magnoliaeFormate/Formate Dehydrogenase2036889297 (S)
Experimental Protocol: ADH-Catalyzed Reduction
  • Materials:

    • This compound

    • Alcohol Dehydrogenase (e.g., from Rhodococcus ruber)

    • NADP⁺ or NAD⁺

    • Cofactor regeneration system (e.g., isopropanol for ADH from R. ruber, or glucose and glucose dehydrogenase for others)

    • Buffer solution (e.g., 100 mM Tris-HCl, pH 7.5)

    • Standard laboratory glassware

    • Shaking incubator or magnetic stirrer

  • Procedure:

    • Prepare a buffer solution (e.g., 100 mM Tris-HCl, pH 7.5).

    • In a reaction vessel, dissolve this compound (e.g., to a final concentration of 10 mM).

    • Add the cofactor NADP⁺ to a final concentration of 1 mM.

    • Add the components of the cofactor regeneration system. If using isopropanol, add it to a concentration of 10% (v/v). If using an enzymatic system, add glucose (e.g., 100 mM) and glucose dehydrogenase (e.g., 1 U/mL).

    • Initiate the reaction by adding the alcohol dehydrogenase (e.g., 1 mg/mL).

    • Incubate the reaction at a controlled temperature (e.g., 30°C) with gentle shaking.

    • Monitor the reaction by taking samples at intervals and analyzing by GC or HPLC after extraction.

    • When the reaction is complete, stop it by adding a water-immiscible organic solvent like ethyl acetate to extract the product.

    • Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent.

    • Purify the resulting diol by column chromatography.

Signaling Pathway Diagram

ADH_Reduction_Pathway cluster_cofactor Cofactor Regeneration substrate This compound enzyme Alcohol Dehydrogenase (ADH) substrate->enzyme product 4,5-Octanediol enzyme->product nadp NADP+ enzyme->nadp nadph NADPH nadph->enzyme nadph->nadp ADH nadp->nadph GDH reg_enzyme Glucose Dehydrogenase (GDH) glucose Glucose gluconolactone Glucono-δ-lactone glucose->gluconolactone

Caption: Enzymatic reduction of this compound with cofactor regeneration.

Conclusion

This compound presents a valuable opportunity for the application of enzymatic methods in stereoselective synthesis. The protocols outlined in these notes for lipase-catalyzed kinetic resolution and reductase-catalyzed reduction provide a solid foundation for researchers to explore the enzymatic transformation of this substrate. Optimization of the reaction parameters, including the choice of enzyme, solvent, temperature, and acyl donor or cofactor regeneration system, will be crucial for achieving high conversions and stereoselectivities. The development of efficient enzymatic routes to enantiopure derivatives of this compound will undoubtedly contribute to advancements in synthetic chemistry and drug discovery.

Application Note: Quantification of 5-Hydroxy-4-octanone in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantification of 5-Hydroxy-4-octanone in complex biological matrices, such as plasma and urine. The protocol employs a liquid-liquid extraction (LLE) for sample preparation, followed by analysis using High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). This method provides the high selectivity and sensitivity required for the analysis of low-abundance analytes in intricate sample matrices, making it suitable for various research, drug development, and clinical applications.

Introduction

This compound is a key intermediate in various metabolic pathways and is of increasing interest to researchers in the fields of drug metabolism and biomarker discovery.[1] Accurate quantification of this molecule in complex biological fluids is crucial for understanding its physiological and pathological roles. This document provides a comprehensive protocol for the extraction and quantification of this compound, designed to be accessible to researchers, scientists, and professionals in drug development.

Materials and Reagents

  • This compound standard (≥98% purity)

  • Internal Standard (IS) (e.g., d4-5-Hydroxy-4-octanone)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid (LC-MS grade)

  • Ethyl acetate (ACS grade)

  • Human plasma/urine (blank)

Experimental Protocols

Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard (IS) Working Solution (100 ng/mL): Prepare a 100 ng/mL working solution of the internal standard in methanol.

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • Pipette 100 µL of the sample (plasma, urine, or standard) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the 100 ng/mL internal standard working solution.

  • Add 500 µL of ethyl acetate.

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Carefully transfer the upper organic layer to a new microcentrifuge tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex for 30 seconds and transfer to an HPLC vial for analysis.

HPLC-MS/MS Analysis
  • HPLC System: A standard HPLC system capable of binary gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Table 1: Chromatographic Conditions

ParameterValue
Column C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold at 95% B for 2 min, return to 5% B for 1 min, and re-equilibrate for 2 min
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 350°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon
MRM Transitions See Table 3
Quantification

Quantification is performed using a calibration curve generated from the peak area ratios of the analyte to the internal standard versus the concentration of the working standard solutions.

Data Presentation

Table 3: Multiple Reaction Monitoring (MRM) Transitions and Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
This compound145.1287.082015
d4-5-Hydroxy-4-octanone (IS)149.1491.102015

Table 4: Method Validation Summary (Hypothetical Data)

ParameterResult
Linearity (r²) > 0.995
Range 1 - 1000 ng/mL
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1.0 ng/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%
Accuracy (%Recovery) 90 - 110%

Visualizations

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample 1. Sample Aliquot (100 µL Plasma/Urine) IS_spike 2. Spike Internal Standard (10 µL) Sample->IS_spike LLE 3. Liquid-Liquid Extraction (500 µL Ethyl Acetate) IS_spike->LLE Vortex 4. Vortex (2 min) LLE->Vortex Centrifuge 5. Centrifuge (10,000 x g, 10 min) Vortex->Centrifuge Transfer 6. Transfer Supernatant Centrifuge->Transfer Evaporate 7. Evaporate to Dryness (Nitrogen Stream, 40°C) Transfer->Evaporate Reconstitute 8. Reconstitute (100 µL Mobile Phase) Evaporate->Reconstitute HPLC HPLC Separation (C18 Column) Reconstitute->HPLC MS MS/MS Detection (ESI+, MRM) HPLC->MS Quant Quantification (Calibration Curve) MS->Quant

Caption: Experimental workflow for the quantification of this compound.

Conclusion

The described HPLC-MS/MS method provides a selective and sensitive approach for the quantification of this compound in complex biological matrices. The protocol is robust and can be readily implemented in a laboratory setting for routine analysis. This application note serves as a valuable resource for researchers and scientists in the field of metabolic studies and drug development.

References

Application Notes: 5-Hydroxy-4-octanone as an Analytical Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Hydroxy-4-octanone is a naturally occurring organic compound found in various plants, including tea (Camellia sinensis) and coconut (Cocos nucifera)[1]. It is recognized for its sweet, buttery, and slightly pungent odor and taste, making it a valuable component in the flavor and fragrance industry[1][2]. Its chemical structure, featuring both a hydroxyl and a ketone functional group, allows for specific interactions and detectability, making it a suitable candidate for use as an analytical standard in certain applications. This document outlines the use of this compound as an internal standard for the quantitative analysis of volatile flavor compounds in beverage matrices using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its application as an analytical standard.

PropertyValueReference
Molecular Formula C₈H₁₆O₂[1][3][4]
Molecular Weight 144.21 g/mol [1][3][4]
CAS Number 496-77-5[3][4]
Boiling Point 80-82 °C at 10 mmHg[2]
Density 0.916 g/mL at 25 °C[2]
Solubility Almost insoluble in water; soluble in alcohol and oils.[2]
Appearance Yellowish liquid
Odor Sweet, slightly pungent, buttery, nut-like[2]

Rationale for Use as an Internal Standard

This compound is a suitable internal standard for the analysis of certain volatile and semi-volatile compounds in complex matrices for the following reasons:

  • Chemical Similarity: Its structure, containing both a carbonyl and hydroxyl group, is representative of many common flavor compounds, such as other ketones and alcohols.

  • Elution Characteristics: It is sufficiently volatile for GC analysis and exhibits good chromatographic behavior.

  • Mass Spectral Signature: It produces a unique mass spectrum, allowing for clear identification and quantification without significant overlap with many common analytes.

  • Commercial Availability: High-purity standards of this compound are commercially available.

  • Natural Occurrence: While it is a natural product, its concentration in many food and beverage products is negligible or absent, preventing interference with the analysis of endogenous compounds.

Experimental Protocols

Objective: To quantify the concentration of a target analyte (e.g., diacetyl) in a beverage sample using this compound as an internal standard.

1. Preparation of Standard Solutions

  • Primary Stock Solution of this compound (Internal Standard):

    • Accurately weigh approximately 100 mg of pure this compound into a 100 mL volumetric flask.

    • Dissolve and dilute to the mark with methanol. This results in a concentration of approximately 1000 µg/mL.

  • Working Internal Standard Solution:

    • Pipette 1 mL of the primary stock solution into a 100 mL volumetric flask.

    • Dilute to the mark with methanol to obtain a 10 µg/mL working solution.

  • Analyte Stock and Calibration Standards:

    • Prepare a primary stock solution of the target analyte (e.g., diacetyl) in methanol at a concentration of 1000 µg/mL.

    • Perform serial dilutions to prepare a series of calibration standards with concentrations ranging from 0.1 to 20 µg/mL.

    • Spike each calibration standard with the working internal standard solution to achieve a final this compound concentration of 1 µg/mL in each standard.

2. Sample Preparation

  • Pipette 5 mL of the beverage sample into a 20 mL headspace vial.

  • Add 1 g of sodium chloride to the vial to increase the ionic strength and promote the release of volatile compounds.

  • Spike the sample with the working internal standard solution to achieve a final this compound concentration of 1 µg/mL.

  • Immediately seal the vial with a magnetic crimp cap.

3. HS-SPME-GC-MS Analysis

  • Instrumentation: Agilent GC-MS system (or equivalent) with a PAL autosampler for HS-SPME.

  • HS-SPME Parameters:

    • Fiber: 50/30 µm Divinylbenzene/Carboxen/PDMS

    • Incubation Temperature: 60 °C

    • Incubation Time: 15 min

    • Extraction Time: 30 min

    • Desorption Temperature: 250 °C

    • Desorption Time: 2 min (in splitless mode)

  • GC Parameters:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

    • Oven Program: Start at 40 °C (hold for 2 min), ramp to 150 °C at 5 °C/min, then ramp to 250 °C at 15 °C/min (hold for 5 min).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Acquisition Mode: Selected Ion Monitoring (SIM)

      • Target Analyte (e.g., Diacetyl): m/z 86, 43

      • This compound (IS): m/z 57, 87, 115

4. Data Analysis and Quantification

  • Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte in the calibration standards.

  • Perform a linear regression analysis on the calibration curve.

  • Calculate the concentration of the analyte in the beverage sample using the response factor from the calibration curve.

Method Validation

The analytical method should be validated according to standard guidelines (e.g., ICH, FDA) to ensure its suitability for the intended purpose.

Validation Parameters Summary

ParameterSpecificationTypical Result
Linearity (R²) > 0.9950.998
Accuracy (% Recovery) 80 - 120%95 - 105%
Precision (% RSD) < 15%< 10%
Limit of Detection (LOD) S/N > 30.05 µg/mL
Limit of Quantitation (LOQ) S/N > 100.15 µg/mL
Specificity No interfering peaks at the retention times of the analyte and IS.Confirmed

Visualizations

G Workflow for Quantification using this compound as an Internal Standard cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Prepare Analyte and IS Stock Solutions Calibration_Standards Create Calibration Standards (Analyte + IS) Standard_Prep->Calibration_Standards HS_SPME HS-SPME Extraction Calibration_Standards->HS_SPME Sample_Prep Prepare Beverage Sample (Sample + IS) Sample_Prep->HS_SPME GC_MS GC-MS Analysis HS_SPME->GC_MS Peak_Integration Peak Integration GC_MS->Peak_Integration Calibration_Curve Construct Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify Analyte in Sample Calibration_Curve->Quantification

Caption: Workflow for the quantification of volatile compounds using this compound as an internal standard.

G Logical Relationship of Method Validation Parameters Method Validated Analytical Method Linearity Linearity & Range Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Specificity Specificity Method->Specificity LOD Limit of Detection Method->LOD LOQ Limit of Quantitation Method->LOQ Robustness Robustness Method->Robustness Linearity->LOQ LOD->LOQ

Caption: Interrelationship of key analytical method validation parameters.

References

Troubleshooting & Optimization

Optimizing yield and purity in 5-Hydroxy-4-octanone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

<

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of 5-Hydroxy-4-octanone.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: A prevalent method for the synthesis of this compound is the base-catalyzed aldol condensation of butanal with butanone.[1][2][3] This reaction forms a carbon-carbon bond between the two carbonyl compounds, resulting in the desired β-hydroxy ketone.[3][4] Another documented method involves the reaction of sodium metal with ethyl butyrate in boiling ether.[5][6]

Q2: What are the typical yields for this synthesis?

A2: The yield of an aldol reaction can be variable and is highly dependent on reaction conditions. Optimizing factors such as temperature, reaction time, and reagent stoichiometry is crucial for maximizing the yield. Under carefully controlled conditions, moderate to good yields can be expected.

Q3: What are the common impurities and byproducts in this synthesis?

A3: Common impurities include unreacted starting materials (butanal and butanone), self-condensation products of butanal and butanone, and the dehydrated α,β-unsaturated ketone (enone).[1][7] The formation of these byproducts can be influenced by the reaction temperature and the concentration of the base catalyst.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). By taking small aliquots from the reaction mixture at regular intervals, you can observe the consumption of the starting materials and the formation of the product.

Q5: What is the best method for purifying the final product?

A5: Purification of this compound is typically achieved through vacuum distillation or column chromatography. The choice of method depends on the scale of the reaction and the nature of the impurities. Vacuum distillation is often suitable for larger quantities, while column chromatography provides higher purity for smaller scales. The boiling point of this compound is reported as 80-82 °C at 10 mmHg.[5][8]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive catalyst. 2. Low reaction temperature. 3. Impure or wet starting materials/solvents.1. Use a fresh batch of base catalyst (e.g., sodium hydroxide, potassium hydroxide). 2. Gradually increase the reaction temperature while monitoring for product formation. 3. Ensure all reagents and solvents are anhydrous. Distill starting materials if necessary.
Formation of Multiple Products (Low Purity) 1. Reaction temperature is too high, leading to side reactions. 2. Incorrect stoichiometry of reactants. 3. Prolonged reaction time.1. Maintain a lower reaction temperature to favor the desired aldol addition product. 2. Use a slight excess of the ketone (butanone) to minimize the self-condensation of the aldehyde (butanal). 3. Monitor the reaction closely by TLC or GC and quench it once the starting material is consumed.
Product Dehydration to Enone 1. High reaction temperature. 2. Strong base concentration.1. Perform the reaction at a lower temperature. 2. Use a catalytic amount of a milder base.
Difficulty in Isolating the Product 1. Emulsion formation during workup. 2. Product is too volatile for high vacuum distillation.1. Add a saturated brine solution to break the emulsion during the aqueous workup. 2. Use a lower vacuum (higher pressure) for distillation or opt for column chromatography.

Experimental Protocols

Protocol 1: Base-Catalyzed Aldol Condensation for this compound Synthesis

Materials:

  • Butanal

  • Butanone

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Ethanol

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve sodium hydroxide in an equal mass of water to create a 50% aqueous solution.

  • Add butanone and an equal volume of ethanol to the flask and cool the mixture to 10-15°C in an ice bath.

  • Slowly add butanal to the stirred mixture over a period of 30 minutes, maintaining the temperature below 20°C.

  • After the addition is complete, continue stirring at room temperature for 2-3 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, neutralize the mixture with a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with deionized water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation (80-82 °C at 10 mmHg) to obtain pure this compound.

Visualizations

Aldol_Reaction_Pathway Butanone Butanone Enolate Enolate Intermediate Butanone->Enolate Deprotonation Alkoxide Alkoxide Intermediate Enolate->Alkoxide Nucleophilic Attack Butanal Butanal Product This compound Alkoxide->Product Protonation Base Base (OH-) Water H2O

Caption: Aldol reaction pathway for this compound synthesis.

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Workup & Isolation cluster_purification Purification A Mix Butanone, Ethanol, and Base B Cool to 10-15°C A->B C Slowly Add Butanal B->C D Stir at Room Temperature C->D E Neutralize with NH4Cl D->E F Extract with Diethyl Ether E->F G Wash with Water and Brine F->G H Dry over MgSO4 G->H I Concentrate H->I J Vacuum Distillation I->J

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Tree Start Low Yield or Purity Issue CheckPurity Check Purity of Starting Materials Start->CheckPurity CheckTemp Review Reaction Temperature Start->CheckTemp CheckStoich Verify Stoichiometry Start->CheckStoich Impure Impure Materials? CheckPurity->Impure TempIssue Temperature Too High/Low? CheckTemp->TempIssue StoichIssue Incorrect Stoichiometry? CheckStoich->StoichIssue Impure->CheckTemp No Purify Purify/Distill Reagents Impure->Purify Yes TempIssue->CheckStoich No AdjustTemp Adjust Temperature TempIssue->AdjustTemp Yes CorrectStoich Correct Reactant Ratios StoichIssue->CorrectStoich Yes

Caption: Troubleshooting decision tree for synthesis optimization.

References

Technical Support Center: Acyloin Condensation of Ethyl Butyrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the acyloin condensation of ethyl butyrate.

Frequently Asked Questions (FAQs)

Q1: What is the acyloin condensation of ethyl butyrate?

The acyloin condensation of ethyl butyrate is a reductive coupling reaction where two molecules of ethyl butyrate react in the presence of metallic sodium to form 5-hydroxy-4-octanone, also known as butyroin. This α-hydroxy ketone is the desired acyloin product. The reaction is typically conducted in an aprotic solvent with a high boiling point, such as toluene or xylene.[1][2][3]

Q2: What are the primary side reactions I should be aware of during the acyloin condensation of ethyl butyrate?

The two most common side reactions are the Bouveault-Blanc reduction and the Dieckmann condensation (though the latter is more relevant for intramolecular reactions of diesters, its principles can apply to side reactions of the enolate intermediate).[1][2][4] Additionally, the presence of oxygen can significantly lower the yield.[3]

Q3: How can I minimize the Bouveault-Blanc reduction?

The Bouveault-Blanc reduction of the ester to the corresponding alcohol (1-butanol in this case) occurs when a proton source is available.[1][2] To minimize this side reaction, it is crucial to use an aprotic solvent (e.g., dry toluene, xylene) and ensure all reagents and glassware are thoroughly dried to exclude water and other protic species.[1][3]

Q4: What is the Rühlmann method and how does it improve the reaction?

The Rühlmann method is a modification of the acyloin condensation that involves the addition of trimethylsilyl chloride (TMSCl) to the reaction mixture.[1][2] TMSCl acts as a trapping agent for the enediolate intermediate, forming a bis-silyl ether. This prevents competing reactions and generally leads to a considerable increase in the yield of the acyloin after hydrolysis.[1][2][5]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of Acyloin 1. Presence of Protic Impurities: Water or alcohol in the solvent or on the glassware.[1] 2. Oxygen in the Reaction Atmosphere: Traces of oxygen can interfere with the radical mechanism.[3] 3. Poor Quality of Sodium: Highly pure sodium can sometimes lead to lower yields. A small amount of potassium impurity can be beneficial.[4] 4. Inactive Sodium Surface: The surface of the sodium metal may be coated with oxides.1. Ensure all glassware is oven-dried. Use freshly distilled, dry aprotic solvents (e.g., toluene, xylene). 2. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[3] 3. Consider using sodium with known catalytic activity or a sodium-potassium alloy. 4. Use freshly cut sodium to expose a clean, reactive surface.
Significant Amount of 1-Butanol in the Product Mixture This is indicative of the Bouveault-Blanc reduction side reaction. The presence of a proton source (e.g., water, ethanol) in the reaction mixture is the primary cause.[1][2]1. Rigorously dry all solvents and reagents. 2. Ensure the reaction is performed under strictly anhydrous conditions.
Formation of β-keto ester byproducts While less common in intermolecular reactions compared to intramolecular (Dieckmann condensation), the ethoxide generated during the reaction can catalyze a Claisen-type condensation between ethyl butyrate molecules.1. Employ the Rühlmann modification by adding trimethylsilyl chloride (TMSCl). TMSCl traps the enediolate intermediate, preventing it from participating in Claisen-type side reactions.[4][6]
Reaction Fails to Initiate 1. Low Reaction Temperature: The reaction often requires heating to initiate. 2. Insufficient Mixing: The reaction occurs on the surface of the sodium metal, so efficient stirring is necessary.1. Gently heat the reaction mixture to the reflux temperature of the solvent. 2. Use a mechanical stirrer to ensure efficient mixing of the reactants and the sodium metal.

Data Presentation

Table 1: Representative Yields of Cyclic Acyloins from Diesters [4]

Ring SizeYield (%)
580-85
680-85
750-60
830-40
930-40
1050-60
1150-60
≥12>70

Note: These yields are for intramolecular reactions and serve as an illustration of the feasibility of the acyloin condensation under optimized conditions.

Experimental Protocols

The following are generalized experimental protocols. Researchers should adapt these procedures based on their specific laboratory conditions and safety protocols.

Protocol 1: General Procedure for Acyloin Condensation of Ethyl Butyrate
  • Preparation: Under an inert atmosphere of dry nitrogen or argon, place finely cut sodium metal (4.4 eq.) in a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel. Add anhydrous xylene.

  • Initiation: Heat the mixture to reflux with vigorous stirring to create a sodium sand.

  • Reaction: Add a solution of ethyl butyrate (1 eq.) in anhydrous xylene dropwise from the dropping funnel over a period of 2-3 hours, maintaining vigorous stirring and reflux.

  • Work-up: After the addition is complete, continue to stir at reflux until the sodium is consumed. Cool the reaction mixture and cautiously add ethanol to decompose any remaining sodium, followed by the addition of water.

  • Isolation: Separate the organic layer and extract the aqueous layer with a suitable solvent (e.g., diethyl ether). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude butyroin by vacuum distillation or column chromatography.

Protocol 2: Rühlmann Modification for Acyloin Condensation
  • Preparation: In a flame-dried, three-necked flask under an inert atmosphere, prepare a dispersion of sodium metal (4.4 eq.) in anhydrous toluene.

  • Reagent Addition: Add trimethylsilyl chloride (TMSCl, 2.2 eq.) to the sodium dispersion.

  • Reaction: To this mixture, add ethyl butyrate (1 eq.) dropwise at room temperature. An exothermic reaction should be observed. Control the rate of addition to maintain a gentle reflux.

  • Completion: After the addition is complete, continue to stir for an additional 2 hours at room temperature.

  • Work-up: Filter the reaction mixture to remove sodium chloride and excess sodium. Evaporate the solvent from the filtrate.

  • Hydrolysis: Add a mixture of tetrahydrofuran (THF) and aqueous hydrochloric acid to the residue and stir for 1 hour at room temperature to hydrolyze the silyl enol ether.

  • Isolation and Purification: Extract the product with diethyl ether, wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the resulting butyroin by vacuum distillation.

Visualizations

Reaction Pathway and Side Reactions

Acyloin_Condensation EthylButyrate Ethyl Butyrate RadicalAnion Radical Anion EthylButyrate->RadicalAnion + Na Butanol 1-Butanol EthylButyrate->Butanol Dianion Dimer Dianion RadicalAnion->Dianion Dimerization Diketone 1,2-Diketone Dianion->Diketone - 2 EtO⁻ Enediolate Enediolate Diketone->Enediolate + 2 Na Acyloin Butyroin (Acyloin) Enediolate->Acyloin H₃O⁺ Work-up BetaKetoEster β-Keto Ester Enediolate->BetaKetoEster + Ethyl Butyrate (Claisen-type) SilylEnolEther Bis-silyl Enol Ether Enediolate->SilylEnolEther SilylEnolEther->Acyloin H₃O⁺ Hydrolysis

Caption: Acyloin condensation pathway and major side reactions.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Acyloin Yield CheckProtic Check for Protic Impurities (H₂O, EtOH) Start->CheckProtic DryReagents Dry Solvents and Glassware Rigorously CheckProtic->DryReagents Yes CheckAtmosphere Check Reaction Atmosphere CheckProtic->CheckAtmosphere No DryReagents->CheckAtmosphere UseInert Use Inert Atmosphere (N₂ or Ar) CheckAtmosphere->UseInert O₂ Present CheckByproducts Analyze Byproducts (GC-MS, NMR) CheckAtmosphere->CheckByproducts Inert UseInert->CheckByproducts ButanolDetected 1-Butanol Detected? CheckByproducts->ButanolDetected BetaKetoDetected β-Keto Ester Detected? CheckByproducts->BetaKetoDetected OptimizeConditions Optimize Reaction Conditions (Stirring, Temp.) CheckByproducts->OptimizeConditions No major byproducts ButanolDetected->DryReagents Bouveault-Blanc is the issue ImplementRuhlmann Implement Rühlmann Modification (use TMSCl) BetaKetoDetected->ImplementRuhlmann Claisen-type is the issue End Improved Yield ImplementRuhlmann->End OptimizeConditions->End

Caption: Troubleshooting workflow for low yield in acyloin condensation.

References

Troubleshooting low yields in 5-Hydroxy-4-octanone preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of 5-Hydroxy-4-octanone.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My acyloin condensation of ethyl butyrate is resulting in a very low yield of this compound. What are the potential causes and how can I troubleshoot this?

A1: Low yields in the acyloin condensation for preparing this compound are common and can often be attributed to several factors. Here is a step-by-step troubleshooting guide:

  • Issue: Presence of Oxygen: The acyloin condensation is highly sensitive to oxygen. Even trace amounts can interfere with the radical mechanism and reduce the yield.[1][2]

    • Troubleshooting:

      • Ensure your reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

      • Degas your solvent (boiling ether) prior to use.

      • Ensure all glassware is thoroughly dried and purged with an inert gas.

  • Issue: Presence of Protic Solvents/Moisture: Protic solvents, such as alcohols or water, will lead to the Bouveault-Blanc reduction of the ester to butanol, competing with the desired condensation reaction.[1]

    • Troubleshooting:

      • Use anhydrous solvents. It is highly recommended to distill the ether from a drying agent like sodium/benzophenone immediately before use.

      • Thoroughly dry all glassware in an oven and cool under an inert atmosphere.

      • Ensure the starting ethyl butyrate is anhydrous.

  • Issue: Inefficient Sodium Dispersion: The reaction occurs on the surface of the sodium metal. A poor dispersion will result in a slow and incomplete reaction.

    • Troubleshooting:

      • Use a high-speed mechanical stirrer to create a fine dispersion of molten sodium in the boiling solvent before adding the ester.

      • Alternatively, use commercially available sodium dispersion.

  • Issue: Formation of Side Products: The intermediate 1,2-diketone (octane-4,5-dione) can undergo side reactions.[2][3] Additionally, aldol-type side reactions can occur.[4][5]

    • Troubleshooting:

      • Consider using a trapping agent like chlorotrimethylsilane. This will trap the enediolate intermediate as a more stable bis-silyl derivative, which can then be hydrolyzed to the acyloin, often resulting in a better overall yield.[1][3][6]

Q2: I am observing a significant amount of butanol in my crude product mixture. What is causing this?

A2: The presence of butanol is a strong indicator that the Bouveault-Blanc reduction is occurring as a major side reaction. This happens when the ester is reduced to an alcohol in the presence of a proton source.[1][3]

  • Primary Cause: Presence of water or other protic impurities in the reaction mixture.

  • Solution: Adhere strictly to anhydrous reaction conditions as detailed in Q1. Ensure your sodium is not excessively oxidized, as sodium hydroxide on the surface can introduce moisture.

Q3: My reaction seems to stall and does not go to completion, leaving a large amount of unreacted ethyl butyrate. Why is this happening?

A3: An incomplete reaction can be due to several factors related to the reagents and reaction conditions:

  • Insufficient Sodium: Ensure you are using a sufficient molar excess of sodium metal.

  • Poor Sodium Activity: The surface of the sodium metal may be coated with oxides or hydroxides, rendering it less reactive.

  • Troubleshooting:

    • Before use, carefully trim the outer oxidized layer from the sodium brick while submerged in an inert solvent like hexane.

    • Ensure vigorous stirring to maintain a fresh sodium surface for the reaction.

  • Low Reaction Temperature: The reaction is typically carried out in boiling ether.[7][8] Ensure the reaction mixture is maintained at a gentle reflux.

Quantitative Data Summary

The following table summarizes key physical and chemical properties of this compound.

PropertyValueReference(s)
Molecular Formula C8H16O2[9][10]
Molecular Weight 144.21 g/mol [9][10]
Boiling Point 80-82 °C at 10 mmHg[8][10][11]
Density 0.916 g/mL at 25 °C[8][10]
Refractive Index n20/D 1.4315[8][10]
Appearance Yellowish liquid[7][10]
Solubility Almost insoluble in water; soluble in alcohol[9][10]

Experimental Protocols

Protocol 1: Acyloin Condensation for the Preparation of this compound

This protocol is based on the classical method for acyloin condensation.

Materials:

  • Anhydrous diethyl ether

  • Sodium metal

  • Ethyl butyrate (anhydrous)

  • Glacial acetic acid

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Set up a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and an addition funnel, all under an inert atmosphere.

  • In the flask, add anhydrous diethyl ether.

  • Carefully add small, clean pieces of sodium metal to the ether.

  • Heat the mixture to a gentle reflux with vigorous stirring to create a fine dispersion of sodium.

  • Slowly add anhydrous ethyl butyrate dropwise from the addition funnel to the refluxing mixture over a period of 1-2 hours.

  • After the addition is complete, continue to reflux the mixture with stirring for an additional 4-6 hours.

  • Cool the reaction mixture in an ice bath.

  • Slowly and carefully add glacial acetic acid to quench the unreacted sodium and neutralize the sodium alkoxide.

  • Transfer the mixture to a separatory funnel and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation, collecting the fraction at 80-82 °C at 10 mmHg to obtain this compound.

Visualizations

Acyloin_Condensation_Pathway Acyloin Condensation Pathway for this compound cluster_reactants Reactants EthylButyrate 2x Ethyl Butyrate Diketone Intermediate: Octane-4,5-dione EthylButyrate->Diketone + 2 Na - 2 NaOEt Sodium 4x Sodium (Na) Enediolate Sodium Enediolate Diketone->Enediolate + 2 Na Enediol Enediol Enediolate->Enediol + 2 H₂O - 2 NaOH Product This compound (Acyloin) Enediol->Product Tautomerization

Caption: Acyloin condensation pathway for this compound synthesis.

Troubleshooting_Workflow Troubleshooting Low Yields in this compound Synthesis Start Low Yield of This compound CheckMoisture Check for Moisture/ Protic Solvents Start->CheckMoisture CheckOxygen Check for Oxygen Contamination CheckMoisture->CheckOxygen No SolutionMoisture Use Anhydrous Solvents & Dry Glassware CheckMoisture->SolutionMoisture Yes CheckSodium Evaluate Sodium Dispersion/Activity CheckOxygen->CheckSodium No SolutionOxygen Use Inert Atmosphere (N₂ or Ar) CheckOxygen->SolutionOxygen Yes SolutionSodium Use High-Speed Stirring or Fresh Sodium CheckSodium->SolutionSodium Poor ConsiderTrapping Consider Using a Trapping Agent (e.g., TMSCl) CheckSodium->ConsiderTrapping Good

References

Technical Support Center: Chiral HPLC Separation of Beta-Hydroxy Ketones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral separation of beta-hydroxy ketones using High-Performance Liquid Chromatography (HPLC). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their chromatographic methods and resolve common separation challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for achieving good resolution in the chiral separation of beta-hydroxy ketones?

The selection of the Chiral Stationary Phase (CSP) is the most important factor in achieving a successful chiral separation.[1] Polysaccharide-based CSPs, which are derived from cellulose and amylose, are widely recognized as the most effective and versatile for a broad range of chiral compounds, including ketones.[2][3] If your initial attempts with one CSP are unsuccessful, a screening process involving several different CSPs is the recommended strategy.[4][5][6]

Q2: How should I select an appropriate mobile phase for my separation?

The mobile phase composition is crucial for modulating the interaction between the beta-hydroxy ketone enantiomers and the CSP.[4] You can operate in different modes:

  • Normal-Phase Mode: This typically involves mixtures of a non-polar solvent like n-hexane with an alcohol modifier such as isopropanol (IPA) or ethanol.[2][7] A good starting point is often a 90:10 (v/v) mixture of n-hexane and IPA.[7]

  • Reversed-Phase Mode: Common mobile phases include mixtures of acetonitrile/water or methanol/water.[1] For separations on cyclodextrin-based columns in this mode, the analyte must typically contain at least one aromatic ring.[7]

  • Polar Organic Mode: This mode uses polar organic solvents and can offer complementary selectivity.[7]

Screening your compound using these different modes is often the most effective way to find a suitable separation.[6]

Q3: When are mobile phase additives or modifiers necessary?

Mobile phase additives are often required to improve peak shape and resolution, especially for ionizable compounds.[1]

  • For Acidic Compounds: Adding a small amount (typically 0.1% v/v) of an acid like trifluoroacetic acid (TFA) or formic acid to the mobile phase can significantly improve the separation of acidic analytes.[1][7][8]

  • For Basic Compounds: For basic beta-hydroxy ketones or related structures like beta-aminoketones, adding a basic modifier such as diethylamine (DEA) at a concentration of 0.1% (v/v) is recommended.[7][8]

  • For Neutral Compounds: Additives may not improve the separation and can sometimes worsen it.[8]

Q4: How does temperature impact the chiral separation of beta-hydroxy ketones?

Temperature has a complex and significant effect on chiral separations.[4][9]

  • Improved Efficiency: Higher temperatures generally decrease mobile phase viscosity, which can lead to improved peak efficiency and better peak shapes.[4][10]

  • Variable Selectivity: The effect on selectivity (the distance between the two enantiomer peaks) is unpredictable. Lowering the temperature often enhances the weak bonding forces responsible for chiral recognition, thereby increasing selectivity.[7][11] However, in some cases, increasing the temperature can lead to better separation factors.[9][12]

  • Elution Order Reversal: Changes in temperature can sometimes cause the elution order of the enantiomers to reverse.[4][9][12]

It is crucial to control the column temperature precisely (± 1 °C) to ensure reproducible results.[11]

Q5: My resolution has degraded over time using a previously successful method. What are the likely causes?

Several factors can lead to a loss of resolution:

  • Column Contamination: The column may have become fouled with strongly retained sample components. A regular column washing protocol is essential.[8]

  • Solvent Batch Variation: Trace amounts of water or other impurities in solvents like hexane or IPA can vary between batches and significantly affect the separation.[8]

  • Insufficient Equilibration: Chiral columns, especially when switching between mobile phases, require thorough equilibration, which can sometimes take 1-2 hours.[8][11]

  • Sample Concentration: Injecting too high a concentration of the sample can overload the column and lead to poor separation.[8]

Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments.

Problem 1: No Resolution or Co-elution of Enantiomers

This is the most common issue, indicating that the chosen analytical conditions do not provide enantioselectivity for your compound.

Troubleshooting Workflow for Poor Resolution

G cluster_0 cluster_1 Primary Optimization Steps cluster_2 Secondary Checks start Poor or No Resolution csp Screen Different CSPs (Cellulose, Amylose, etc.) start->csp Most Critical Factor mp Modify Mobile Phase (Solvent Ratio, Additives) csp->mp If no success end_node Resolution Achieved csp->end_node temp Adjust Temperature (Test Lower & Higher Temp) mp->temp For fine-tuning mp->end_node equilib Ensure Full Column Equilibration temp->equilib temp->end_node sample Check Sample Prep (Concentration, Purity) equilib->sample system Verify HPLC System (Cleanliness, No Leaks) sample->system

Caption: Logical workflow for troubleshooting poor chiral resolution.

Solutions:

  • Change the Chiral Stationary Phase (CSP): The interaction between the analyte and the CSP is fundamental. If one CSP doesn't work, screening others with different chiral selectors (e.g., switching from a cellulose-based to an amylose-based column) is the most effective approach.[1][2][13]

  • Alter the Mobile Phase Composition:

    • Solvent Ratio: Systematically vary the ratio of the alcohol modifier (e.g., IPA or ethanol) in the normal-phase mode. Even small changes can have a large impact on selectivity.[4]

    • Alcohol Type: Switch the alcohol modifier (e.g., from IPA to ethanol), as this can alter the chiral recognition mechanism.[7]

    • Change Elution Mode: If working in normal-phase, try a polar organic or reversed-phase method, and vice-versa.[6][7]

  • Adjust the Temperature: Test temperatures both below and above your current setting (e.g., 10°C, 25°C, and 40°C). Lower temperatures often improve resolution, but this is not always the case.[4][7][11]

Problem 2: Poor Peak Shape (Tailing, Fronting, or Broad Peaks)

Poor peak shape reduces resolution and affects the accuracy of quantification.

Solutions:

  • Use Mobile Phase Additives: Peak tailing is often observed for acidic or basic analytes. Add 0.1% TFA for acidic compounds or 0.1% DEA for basic compounds to the mobile phase to improve peak symmetry.[1][8]

  • Reduce Sample Load: Overloading the column is a common cause of broad or fronting peaks. Reduce the concentration of your sample or the injection volume.[8]

  • Optimize Flow Rate: Chiral separations often benefit from lower flow rates than typical achiral separations. Try reducing the flow rate (e.g., to 0.5 mL/min for a 4.6 mm ID column).[11]

  • Increase Temperature: Higher temperatures can improve mass transfer kinetics and lead to sharper, more efficient peaks.[4][10]

Problem 3: Irreproducible Retention Times or Resolution

Lack of reproducibility can invalidate results and make method transfer difficult.

Solutions:

  • Ensure Complete Column Equilibration: Always allow sufficient time for the column to equilibrate with the mobile phase. This can take 10 or more column volumes, and sometimes up to two hours for certain CSPs.[8][11]

  • Control Temperature: Use a column oven to maintain a constant and consistent temperature. Fluctuations in ambient temperature can cause retention times to drift.[8][11]

  • Use High-Purity Solvents: Ensure you are using high-grade HPLC solvents and be aware that different batches can have slight variations (e.g., in water content) that may affect the separation.[8]

  • Dedicate a Column: If possible, dedicate a specific chiral column to a particular mobile phase system (e.g., normal-phase). Switching between reversed-phase and normal-phase on the same column can sometimes lead to performance issues if not done with extreme care.[8]

Summary of Key Parameters

The following table summarizes the effects of the primary chromatographic parameters on chiral separation.

ParameterEffect on Selectivity (α)Effect on Efficiency (N)Effect on Resolution (Rs)Key Considerations
Chiral Stationary Phase Primary determinantHighPrimary determinantMost critical factor. Screening multiple CSPs is recommended.[1][4]
Mobile Phase Composition HighModerateHighSolvent type, modifier, and additives can drastically alter selectivity.[4][7]
Temperature Variable / UnpredictableGenerally increases with temperatureVariableCan increase or decrease resolution; may reverse elution order.[4][9][12]
Flow Rate LowDecreases at higher ratesGenerally decreases at higher ratesLower flow rates often favor better chiral resolution.[11]

Experimental Protocols

Protocol 1: General Chiral Screening Strategy

This protocol outlines a systematic approach to finding a suitable separation method for a new beta-hydroxy ketone.

Chiral Method Development Workflow

G cluster_0 cluster_1 Phase 1: Column Screening cluster_2 Phase 2: Optimization start Start: New Beta-Hydroxy Ketone screen_cols Select 3-5 Diverse CSPs (e.g., Lux Cellulose-1, Lux Amylose-1, Chiralpak IA, Chirobiotic V) start->screen_cols screen_mp Test on Each Column with Standard Mobile Phases (NP & RP/PO) screen_cols->screen_mp decision Promising Separation Found? screen_mp->decision optimize_mp Optimize Mobile Phase (Solvent Ratio, Additives) decision->optimize_mp Yes fail_node Re-evaluate CSP Selection or Consider Derivatization decision->fail_node No optimize_temp Optimize Temperature optimize_mp->optimize_temp end_node Final Method optimize_temp->end_node

Caption: A systematic workflow for chiral method development.

  • Column Selection: Choose a set of 3-5 chiral columns with different selectors. A good starting set includes polysaccharide-based columns (e.g., cellulose and amylose derivatives) and potentially a macrocyclic glycopeptide-based column (e.g., Chirobiotic V).[5][7]

  • Mobile Phase Screening: For each column, perform initial runs with a set of standard mobile phases.

Screening ModeMobile Phase CompositionAdditive (if needed)
Normal Phase (NP) n-Hexane / Isopropanol (90/10, v/v)0.1% DEA for basic analytes
Normal Phase (NP) n-Hexane / Ethanol (90/10, v/v)0.1% TFA for acidic analytes
Reversed Phase (RP) Acetonitrile / Water (50/50, v/v)0.1% Formic Acid
Polar Organic (PO) 100% Methanol0.1% TFA or DEA
  • Initial Conditions:

    • Flow Rate: 1.0 mL/min

    • Temperature: 25 °C

    • Detection: UV (select appropriate wavelength)

    • Injection Volume: 5-10 µL

  • Evaluation: Analyze the results from the screening. Look for any run that shows partial or full separation. The most promising column/mobile phase combinations should be selected for further optimization.[6]

Protocol 2: Mobile Phase Optimization

Once a promising CSP and mobile phase system have been identified, use this protocol to fine-tune the separation.

  • Vary Modifier Percentage: If using a normal-phase system (e.g., Hexane/IPA), adjust the percentage of the alcohol modifier. Create a series of mobile phases with modifier concentrations from 5% to 30% in 5% increments. Analyze the effect on retention time and resolution.

  • Test Different Modifiers: If resolution is still suboptimal, substitute the alcohol modifier. For example, if you were using isopropanol, test ethanol.

  • Introduce Additives: If peak shape is poor, introduce an appropriate additive. For a beta-hydroxy ketone that may have an acidic or basic functional group elsewhere in the molecule, test the addition of 0.1% TFA or 0.1% DEA.[1][8]

  • Evaluate and Finalize: Choose the mobile phase composition that provides the best balance of resolution, analysis time, and peak shape.

References

Technical Support Center: Quantification of 5-Hydroxy-4-octanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing and overcoming matrix effects during the quantification of 5-Hydroxy-4-octanone using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix. These effects can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy, precision, and sensitivity of the analytical method.[1] In biological matrices like plasma, serum, or urine, common interfering substances include phospholipids, salts, and endogenous metabolites.[2][3]

Q2: What are the typical indicators of matrix effects in my this compound analysis?

A2: Common signs that your analysis may be affected by matrix effects include:

  • Poor reproducibility of results across different samples.[2]

  • A noticeable difference in the instrument response for a standard prepared in a pure solvent versus a standard spiked into a blank sample matrix.[2]

  • Drifting retention times for the analyte peak.[2]

  • An unstable signal or a noisy baseline in the chromatogram.[2]

  • The appearance of "ghost peaks" in subsequent analytical runs, which can be caused by the buildup of matrix components on the analytical column.[2]

Q3: How can I quantitatively evaluate the extent of matrix effects for my this compound assay?

A3: The presence and magnitude of matrix effects can be quantitatively assessed using the post-extraction spike method.[1][4] This involves comparing the peak area of this compound in a standard solution to its peak area in a post-extraction spiked blank matrix sample. The matrix effect can be calculated as a percentage. A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.

Q4: What is the most effective strategy for compensating for matrix effects in this compound quantification?

A4: The use of a stable isotope-labeled internal standard (SIL-IS) for this compound is considered the gold standard for mitigating matrix effects.[1][5] A SIL-IS has nearly identical chemical and physical properties to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement.[3] By calculating the ratio of the analyte's signal to the SIL-IS's signal, variability introduced by matrix effects can be effectively normalized, leading to more accurate and precise results.[3]

Q5: Can derivatization help in overcoming matrix effects for this compound?

A5: Yes, derivatization can be a useful strategy. This compound, being a ketone, may have suboptimal ionization efficiency in its natural form.[3] Chemical derivatization can modify the molecule to improve its chromatographic retention and increase its ionization efficiency.[3] This enhancement in signal can make the analysis less susceptible to the suppressive effects of matrix components.[3]

Troubleshooting Guide

This guide provides potential solutions to common issues encountered during the quantification of this compound that may be related to matrix effects.

Problem Potential Cause Recommended Solution
Low Signal Intensity / Ion Suppression Co-eluting matrix components are interfering with the ionization of this compound.[2]Improve the sample cleanup procedure to more effectively remove interfering substances such as phospholipids and proteins.[2] Optimize the chromatographic gradient to better separate the analyte from matrix components.[3]
Poor Reproducibility Inconsistent matrix effects between different samples.Incorporate a stable isotope-labeled internal standard (SIL-IS) for this compound to compensate for variations in ion suppression or enhancement.[2]
Inaccurate Quantification The calibration curve prepared in solvent does not accurately reflect the analytical behavior in the sample matrix.Prepare matrix-matched calibration standards by spiking known concentrations of this compound into a blank matrix that is representative of the study samples.[6]
Peak Shape Issues (e.g., tailing, fronting) Interference from matrix components affecting the chromatography.[3]Optimize the sample preparation method to ensure complete removal of particulates and interfering compounds.[3] Adjust the mobile phase composition or consider a different chromatographic column chemistry.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects

This protocol describes the post-extraction spike method to quantify matrix effects.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare a standard solution of this compound in the initial mobile phase at a concentration that is expected to be in the mid-range of your calibration curve.

    • Set B (Post-Extraction Spiked Sample): Process a blank matrix sample (e.g., plasma from a healthy donor) through your entire sample preparation workflow. After the final extraction step and just before analysis, spike the extracted sample with the this compound standard to the same final concentration as in Set A.

    • Set C (Blank Matrix): Process a blank matrix sample without spiking the analyte. This is to ensure there is no endogenous this compound present.

  • LC-MS/MS Analysis: Analyze all three sets of samples using your established LC-MS/MS method.

  • Data Analysis: Calculate the Matrix Effect (%) using the following formula:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol provides a general workflow for cleaning up complex biological samples to reduce matrix components.

  • Conditioning: Condition a suitable SPE cartridge (e.g., a polymeric reversed-phase sorbent) with methanol followed by equilibration with water.

  • Sample Loading: Load the pre-treated sample (e.g., plasma after protein precipitation) onto the SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute the this compound from the cartridge using a stronger organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.[2]

Visual Guides

G cluster_0 Sample Preparation Workflow start Start: Biological Sample (e.g., Plasma) ppt Protein Precipitation (e.g., with Acetonitrile) start->ppt vortex Vortex & Centrifuge ppt->vortex spe Solid-Phase Extraction (SPE) vortex->spe dry Evaporate to Dryness spe->dry recon Reconstitute in Mobile Phase dry->recon end Inject into LC-MS/MS recon->end

Caption: A typical sample preparation workflow for reducing matrix effects.

G cluster_1 Troubleshooting Logic for Matrix Effects problem Problem Identified: Inaccurate or Irreproducible Results assess Assess Matrix Effect (Post-Extraction Spike) problem->assess is_present Matrix Effect Present? assess->is_present optimize_cleanup Optimize Sample Cleanup (e.g., SPE, LLE) is_present->optimize_cleanup Yes no_effect No Significant Matrix Effect is_present->no_effect No optimize_lc Optimize Chromatography optimize_cleanup->optimize_lc use_sil Implement SIL-IS optimize_lc->use_sil revalidate Re-evaluate Matrix Effect use_sil->revalidate solution Solution: Accurate Quantification revalidate->solution

References

Preventing degradation of 5-Hydroxy-4-octanone during analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 5-Hydroxy-4-octanone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound, also known as butyroin, is an organic compound with the molecular formula C₈H₁₆O₂. It is a beta-hydroxy ketone, meaning it has a hydroxyl group on the carbon atom beta to the ketone group. It is a light yellow liquid with a sweet, buttery odor and is almost insoluble in water but soluble in ethanol and oils.

Q2: What are the primary degradation pathways for this compound during analysis?

The primary degradation pathways for this compound include:

  • Retro-Aldol Reaction: This is the most significant degradation pathway. It is the reverse of an aldol condensation and can be catalyzed by both acids and bases, as well as heat. This reaction cleaves the carbon-carbon bond between the carbonyl group and the hydroxyl-bearing carbon, resulting in the formation of smaller aldehydes and ketones (likely butanal and butanone in this case).

  • Oxidation: The secondary alcohol group can be oxidized to a dicarbonyl compound, octane-4,5-dione.

  • Reduction: The ketone group can be reduced to a secondary alcohol, forming 4,5-octanediol.

  • Dehydration: Under certain acidic conditions and/or high temperatures, the molecule can lose water to form an α,β-unsaturated ketone.

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during the Gas Chromatography (GC) and Liquid Chromatography (LC) analysis of this compound.

Gas Chromatography (GC) Analysis

Issue 1: Peak tailing, broad peaks, or complete loss of signal for this compound.

  • Possible Cause: Thermal degradation in the GC inlet or on the analytical column. This compound is susceptible to thermal decomposition, especially at high temperatures. Active sites in the GC inlet liner or on the column can also catalyze degradation.

  • Troubleshooting Steps:

    • Lower the Inlet Temperature: High inlet temperatures are a primary cause of thermal degradation. Start with a lower inlet temperature (e.g., 200 °C) and gradually increase if necessary to ensure efficient vaporization without decomposition.

    • Use an Inert Inlet Liner: Employ a deactivated inlet liner (e.g., silylated) to minimize active sites that can promote degradation.

    • Consider Pulsed Splitless or Cold On-Column Injection: These techniques can help to transfer the analyte to the column at a lower temperature, reducing the time it spends in the hot inlet.

    • Column Choice and Conditioning: Use a well-conditioned, low-bleed column. Ensure the column is not contaminated with acidic or basic residues.

    • Derivatization: To enhance thermal stability and volatility, consider derivatizing the this compound molecule.

Issue 2: Appearance of unexpected peaks in the chromatogram.

  • Possible Cause: Degradation of this compound into smaller, more volatile compounds via the retro-aldol reaction (e.g., butanal and butanone) or other degradation pathways.

  • Troubleshooting Steps:

    • Confirm Degradation Products: If possible, analyze standards of the suspected degradation products (butanal, butanone) to confirm their retention times.

    • Implement Solutions from Issue 1: The same strategies to prevent thermal degradation will also minimize the formation of these degradation products.

    • Check Sample Preparation: Ensure that the sample and any solvents used are free from acidic or basic contaminants that could catalyze degradation prior to injection.

Liquid Chromatography (LC) Analysis

Issue 1: Poor peak shape (tailing or fronting) for this compound.

  • Possible Cause: Undesirable interactions between the analyte and the stationary phase, often influenced by the mobile phase pH. The silanol groups on silica-based columns can interact with the hydroxyl and ketone groups of the analyte, leading to peak tailing.

  • Troubleshooting Steps:

    • Optimize Mobile Phase pH: The stability and chromatography of this compound are pH-dependent.

      • Acidic pH: Using a mobile phase with a slightly acidic pH (e.g., pH 3-5) can suppress the ionization of residual silanol groups on the column, reducing peak tailing. Formic acid or acetic acid are common additives.

      • Neutral to Slightly Basic pH: Avoid strongly basic conditions, as this will catalyze the retro-aldol reaction. If a higher pH is necessary, use a buffer and ensure it is compatible with your column and detector.

    • Use a High-Purity, End-Capped Column: These columns have fewer exposed silanol groups, leading to better peak shapes for polar analytes.

    • Adjust Mobile Phase Composition: Varying the organic solvent (e.g., acetonitrile, methanol) and its proportion in the mobile phase can improve peak shape.

Issue 2: Loss of analyte or appearance of degradation peaks over time in prepared samples or during analysis.

  • Possible Cause: Degradation of this compound in the sample vial or during the chromatographic run due to extreme pH or temperature.

  • Troubleshooting Steps:

    • Sample Stability Study: If possible, perform a simple stability study by analyzing the sample at different time points after preparation to assess its stability in the chosen sample solvent.

    • Control Temperature: Use a cooled autosampler (e.g., 4 °C) to minimize degradation of samples waiting for injection.

    • Ensure Mobile Phase Stability: Prepare fresh mobile phase daily and ensure it is properly degassed.

Experimental Protocols

Protocol 1: Derivatization for GC Analysis (Silylation)

This protocol describes a general procedure for the silylation of this compound to improve its thermal stability and chromatographic performance. Silylation replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group.

Materials:

  • This compound sample

  • Anhydrous pyridine

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous solvent (e.g., dichloromethane, acetonitrile)

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • Sample Preparation: Prepare a solution of this compound in the chosen anhydrous solvent at a suitable concentration (e.g., 1 mg/mL).

  • Derivatization Reaction: a. In a GC vial, add 100 µL of the sample solution. b. Add 50 µL of anhydrous pyridine. c. Add 100 µL of BSTFA with 1% TMCS. d. Cap the vial tightly and vortex for 30 seconds. e. Heat the vial at 60-70 °C for 30 minutes.

  • Analysis: a. Cool the vial to room temperature. b. Inject an appropriate volume (e.g., 1 µL) into the GC-MS system.

Expected Outcome: The resulting TMS-ether of this compound will be more volatile and less prone to thermal degradation, leading to a sharper and more symmetrical peak in the chromatogram.

Data Presentation

The following table summarizes the potential degradation of beta-hydroxy ketones under different storage conditions, based on data for the related compound acetoacetate. This highlights the importance of proper sample storage.

Storage Temperature (°C)TimeApproximate DegradationReference
-207 days~40%[1]
-2040 daysNearly 100%[1]
-8040 days~15%[1]

This data is for acetoacetate and serves as an indicator of the potential instability of beta-keto compounds. Specific stability data for this compound should be generated under your experimental conditions.

Visualizations

Degradation Pathways

The following diagram illustrates the primary degradation pathways of this compound.

A This compound B Butanal + Butanone A->B  Retro-Aldol Reaction (Acid/Base, Heat) C Octane-4,5-dione A->C Oxidation D 4,5-Octanediol A->D Reduction E α,β-Unsaturated Ketone A->E Dehydration (Acid, Heat)

Caption: Major degradation pathways of this compound.

Analytical Workflow

This diagram outlines a logical workflow for troubleshooting the analysis of this compound.

start Analysis of this compound gc_lc Choose Analytical Technique (GC or LC) start->gc_lc gc_analysis GC Analysis gc_lc->gc_analysis GC lc_analysis LC Analysis gc_lc->lc_analysis LC gc_issue Degradation/Poor Peak Shape? gc_analysis->gc_issue lc_issue Degradation/Poor Peak Shape? lc_analysis->lc_issue gc_solution1 Lower Inlet Temperature gc_issue->gc_solution1 Yes end_good Acceptable Results gc_issue->end_good No lc_solution1 Optimize Mobile Phase pH lc_issue->lc_solution1 Yes lc_issue->end_good No gc_solution2 Use Inert Liner gc_solution1->gc_solution2 gc_solution3 Derivatize Sample gc_solution2->gc_solution3 gc_solution3->gc_issue lc_solution2 Use High-Purity Column lc_solution1->lc_solution2 lc_solution3 Control Temperature lc_solution2->lc_solution3 lc_solution3->lc_issue

Caption: Troubleshooting workflow for this compound analysis.

References

Technical Support Center: Enhancing 5-Hydroxy-4-octanone Detection in GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 5-Hydroxy-4-octanone using Gas Chromatography-Mass Spectrometry (GC-MS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to enhance the sensitivity of your analytical methods.

Frequently Asked Questions (FAQs)

Q1: Why am I experiencing low sensitivity for this compound in my GC-MS analysis?

A1: Low sensitivity for this compound can stem from several factors. The inherent chemical properties of the molecule, such as its polarity due to the hydroxyl group and potential for thermal instability, can lead to poor chromatographic performance and weak signals. Additionally, suboptimal sample preparation, inadequate derivatization, or unoptimized GC-MS parameters can significantly impact sensitivity.

Q2: What is derivatization and how can it improve the detection of this compound?

A2: Derivatization is a chemical modification process that converts an analyte into a more volatile and thermally stable compound, making it more suitable for GC-MS analysis. For this compound, derivatization targets the hydroxyl and ketone functional groups. This process can lead to improved peak shape, increased signal intensity, and lower limits of detection.

Q3: What are the recommended derivatization methods for this compound?

A3: Two primary derivatization strategies are recommended for this compound:

  • PFBHA Oximation: This method specifically targets the ketone group. O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) reacts with the carbonyl group to form a PFBHA-oxime derivative. This derivative is highly electronegative, which significantly enhances sensitivity, especially when using Negative Chemical Ionization (NCI) mode in the mass spectrometer.

  • Two-Step Methoximation-Silylation: This is a comprehensive approach that derivatizes both the ketone and hydroxyl groups.

    • Methoximation: The ketone group is first converted into a methoxime derivative to prevent the formation of multiple isomers during the subsequent silylation step.

    • Silylation: The hydroxyl group is then converted into a trimethylsilyl (TMS) ether using a silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This step increases the volatility of the molecule.

Q4: Which ionization mode is best for derivatized this compound?

A4: For PFBHA derivatives, Negative Chemical Ionization (NCI) is often preferred due to the high electron-capturing ability of the pentafluorobenzyl group, which can lead to a significant increase in sensitivity. For silylated derivatives, standard Electron Ionization (EI) is typically used.

Troubleshooting Guide

This guide addresses common issues encountered during the GC-MS analysis of this compound.

Problem Potential Cause Recommended Solution
Low or No Signal for Derivatized Analyte Incomplete derivatization reaction.Optimize reaction conditions (temperature, time, reagent concentration). Ensure all reagents are fresh and anhydrous.
Analyte degradation.Ensure the sample is protected from excessive heat and light. For the two-step method, confirm that methoximation is performed before silylation to protect the ketone group.
Leak in the GC-MS system.Perform a leak check of the injector, column fittings, and MS interface.
Dirty ion source.Clean the ion source according to the manufacturer's instructions.
Poor Peak Shape (Tailing or Fronting) Active sites in the GC system (injector liner, column).Use deactivated injector liners and high-quality, low-bleed GC columns. Trim the analytical column (a few centimeters from the inlet side).
Column overload.Dilute the sample or reduce the injection volume.
Inappropriate GC oven temperature program.Optimize the temperature ramp to ensure proper focusing of the analyte on the column.
High Background Noise Contaminated carrier gas or gas lines.Use high-purity carrier gas and install traps to remove oxygen and moisture.
Column bleed.Use a low-bleed GC column and ensure it is properly conditioned. Avoid exceeding the column's maximum operating temperature.
Septum bleed.Use high-quality, low-bleed septa and replace them regularly.
Presence of Multiple Peaks for Derivatized Analyte Formation of syn- and anti-isomers (for PFBHA derivatives).This is a known phenomenon for oxime derivatives. Ensure chromatographic conditions are optimized to separate or co-elute these isomers consistently for accurate quantification.
Incomplete silylation leading to multiple derivatives.Optimize the silylation reaction conditions to ensure complete derivatization of the hydroxyl group.

Quantitative Data Summary

Analytical Method Compound Illustrative LOD (ng/mL) Illustrative LOQ (ng/mL)
Direct GC-MS (EI) This compound10 - 5030 - 150
GC-MS with PFBHA Derivatization (NCI) This compound-PFBHA oxime0.1 - 10.3 - 3
GC-MS with Methoximation-Silylation (EI) 5-Methoxyamino-4-trimethylsilyloxy-octane1 - 53 - 15

Note: These values are for illustrative purposes and should be experimentally determined for your specific matrix and instrumentation.

Experimental Protocols

Protocol 1: PFBHA Oximation of this compound

This protocol describes the derivatization of the ketone functional group of this compound using PFBHA.

Materials:

  • This compound standard solution

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

  • Pyridine (catalyst)

  • Toluene (or other suitable solvent)

  • Heating block or water bath

  • Vortex mixer

  • GC vials

Procedure:

  • Sample Preparation: Prepare a solution of this compound in toluene at a known concentration (e.g., 1 µg/mL).

  • Reagent Preparation: Prepare a fresh solution of PFBHA in toluene (e.g., 10 mg/mL).

  • Derivatization Reaction: a. In a 2 mL reaction vial, add 100 µL of the this compound solution. b. Add 100 µL of the PFBHA solution. c. Add 10 µL of pyridine to catalyze the reaction. d. Cap the vial tightly and vortex for 30 seconds. e. Heat the vial at 70°C for 60 minutes.

  • Work-up: a. Allow the vial to cool to room temperature. b. The reaction mixture can be directly injected into the GC-MS or diluted with additional solvent if necessary.

Protocol 2: Two-Step Methoximation-Silylation of this compound

This protocol derivatizes both the ketone and hydroxyl groups.

Materials:

  • This compound standard solution

  • Methoxyamine hydrochloride

  • Pyridine

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Heating block or water bath

  • Vortex mixer

  • GC vials

Procedure:

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., pyridine) at a known concentration. If the sample is in an aqueous solution, it must be evaporated to dryness before derivatization.

  • Methoximation: a. To the dried sample or solution in pyridine, add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine. b. Vortex the mixture and heat at 60°C for 60 minutes.

  • Silylation: a. After cooling to room temperature, add 100 µL of MSTFA. b. Vortex the mixture and heat at 70°C for 30 minutes.

  • GC-MS Analysis: a. After cooling, the derivatized sample is ready for injection into the GC-MS.

Recommended GC-MS Parameters

The following are suggested starting parameters for the analysis of derivatized this compound. Optimization will be required for your specific instrument and application.

Parameter PFBHA Derivative Methoximation-Silylation Derivative
GC Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thicknessDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection Mode SplitlessSplitless
Injector Temperature 250 °C250 °C
Carrier Gas Helium at a constant flow of 1.0 - 1.5 mL/minHelium at a constant flow of 1.0 - 1.5 mL/min
Oven Program Initial temp 60°C for 2 min, ramp to 280°C at 10°C/min, hold for 5 minInitial temp 50°C for 2 min, ramp to 250°C at 10°C/min, hold for 5 min
MS Transfer Line Temp. 280 °C280 °C
Ion Source Temperature 230 °C230 °C
Ionization Mode Negative Chemical Ionization (NCI) with methane as reagent gasElectron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)Full Scan (for identification) or SIM (for quantification)

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample containing This compound Extraction Extraction/ Cleanup Sample->Extraction PFBHA PFBHA Oximation Extraction->PFBHA Ketone Derivatization Silylation Methoximation- Silylation Extraction->Silylation Ketone & Hydroxyl Derivatization GCMS GC-MS Analysis PFBHA->GCMS Silylation->GCMS Data Data Processing & Quantification GCMS->Data

Caption: Experimental workflow for enhancing this compound detection.

troubleshooting_logic Start Low Sensitivity Issue Check_Sample Verify Sample Preparation & Derivatization Start->Check_Sample Check_GC Inspect GC System (Inlet, Column, Leaks) Check_Sample->Check_GC No Issue Optimize_Deriv Optimize Derivatization (Time, Temp, Reagents) Check_Sample->Optimize_Deriv Issue Found Check_MS Evaluate MS Performance (Tune, Ion Source) Check_GC->Check_MS No Issue Optimize_GC Optimize GC Method (Temperatures, Flow) Check_GC->Optimize_GC Issue Found Clean_MS Clean Ion Source & Retune Check_MS->Clean_MS Issue Found Resolved Sensitivity Improved Optimize_Deriv->Resolved Optimize_GC->Resolved Clean_MS->Resolved

Caption: Troubleshooting logic for low sensitivity in GC-MS analysis.

Technical Support Center: Method Development for Robust 5-Hydroxy-4-octanone Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 5-Hydroxy-4-octanone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for the quantification of this compound?

A1: The two primary analytical methods for the robust quantification of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). GC-MS is often preferred for its high sensitivity and resolution for volatile and semi-volatile compounds. However, as this compound is a polar molecule, derivatization is typically required to improve its volatility and chromatographic performance.[1] LC-MS/MS is a powerful alternative that can often analyze the compound directly without derivatization, though it can be susceptible to matrix effects.[2]

Q2: Why is derivatization necessary for the GC-MS analysis of this compound?

A2: this compound is an alpha-hydroxy ketone, a polar compound with a hydroxyl group that can lead to poor peak shape (tailing) and low sensitivity in GC-MS analysis due to interactions with active sites in the GC system.[3][4] Derivatization with an agent like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) converts the polar ketone group into a less polar, more volatile, and more thermally stable oxime derivative.[5][6] This improves chromatographic resolution and enhances detection sensitivity.

Q3: What are matrix effects and how can they impact the LC-MS/MS analysis of this compound?

A3: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[7] In LC-MS/MS, this can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification.[7] For this compound analysis in complex matrices like food or biological samples, matrix effects can be a significant challenge. Strategies to mitigate these effects include optimizing sample preparation to remove interfering substances, adjusting chromatographic conditions to separate the analyte from matrix components, and using a suitable internal standard, preferably a stable isotope-labeled version of the analyte.

Q4: How should I select an appropriate internal standard for this compound analysis?

A4: The ideal internal standard (IS) is a stable isotope-labeled (SIL) version of this compound (e.g., this compound-d3). A SIL-IS has nearly identical chemical and physical properties to the analyte and will co-elute, experiencing similar matrix effects and ionization suppression/enhancement, thus providing the most accurate correction.[8][9] If a SIL-IS is not available, a non-endogenous compound with a similar chemical structure, polarity, and volatility should be chosen.[10] For GC-MS, a compound with a similar retention time is preferable. For this compound, potential non-SIL internal standards could include other mid-chain ketones or hydroxy-ketones not present in the sample, such as 2-octanone or 3-octanone.[11] The absence of the selected IS in the sample must be confirmed prior to use.

Q5: What are the key physical and chemical properties of this compound relevant to its analysis?

A5: Understanding the physicochemical properties of this compound is crucial for method development. Key properties are summarized in the table below.

PropertyValueReference(s)
Molecular FormulaC8H16O2[12][13]
Molecular Weight144.21 g/mol [14]
Boiling Point80-82 °C at 10 mmHg[12][13][15]
AppearanceYellowish liquid[16]
SolubilityAlmost insoluble in water; soluble in alcohol.[14][16]

Troubleshooting Guides

GC-MS Analysis Troubleshooting
IssuePotential Cause(s)Suggested Solution(s)Reference(s)
Poor Peak Shape (Tailing) - Active Sites: Interaction of the hydroxyl group with active sites in the GC inlet liner or column. - Incomplete Derivatization: Not all analyte molecules have been derivatized. - Column Overload: Injecting too much analyte.- Use a deactivated inlet liner and a high-quality, well-maintained column. - Optimize derivatization conditions (time, temperature, reagent concentration). - Dilute the sample or reduce the injection volume.[3][4][17][18]
Low Analyte Response/Recovery - Incomplete Derivatization: Reaction conditions are not optimal. - Analyte Degradation: Thermal degradation in the injector. - Poor Extraction Efficiency: The extraction solvent or method is not suitable for this compound.- Increase derivatization reaction time or temperature. Ensure sufficient PFBHA reagent is used. - Use a lower injector temperature. - Experiment with different extraction solvents (e.g., ethyl acetate, dichloromethane) and techniques (e.g., solid-phase extraction).[19][20]
Baseline Noise or Ghost Peaks - Contaminated System: Contamination in the injector, column, or detector. - Septum Bleed: Degradation of the injector septum. - Carryover: Residual analyte from a previous injection.- Bake out the column and clean the injector. - Use a high-quality, low-bleed septum. - Run a solvent blank after high-concentration samples.[3]
Irreproducible Results - Inconsistent Derivatization: Variation in reaction conditions. - Unstable Internal Standard: The internal standard is degrading. - Variable Injection Volume: Issues with the autosampler syringe.- Strictly control derivatization parameters (time, temperature, reagent preparation). - Ensure the internal standard is stable under the analytical conditions. - Perform regular maintenance on the autosampler.[19]
LC-MS/MS Analysis Troubleshooting
IssuePotential Cause(s)Suggested Solution(s)Reference(s)
Ion Suppression or Enhancement - Matrix Effects: Co-eluting compounds from the sample matrix are interfering with analyte ionization.- Improve sample cleanup using solid-phase extraction (SPE) or liquid-liquid extraction (LLE). - Optimize the chromatographic gradient to separate the analyte from interfering peaks. - Use a stable isotope-labeled internal standard.[7]
Poor Peak Shape - Column Overload: Injecting too high a concentration of the analyte. - Inappropriate Mobile Phase: The pH or solvent composition is not optimal. - Column Degradation: The analytical column is old or has been exposed to harsh conditions.- Dilute the sample. - Adjust the mobile phase pH or organic solvent ratio. - Replace the analytical column.[21]
Low Sensitivity - Suboptimal Ionization: The mass spectrometer source parameters are not optimized for this compound. - Poor Fragmentation: The collision energy for MS/MS transitions is not optimal. - Inefficient Desolvation: Gas flow and temperature settings are not ideal.- Perform source parameter optimization (e.g., capillary voltage, gas flow, temperature). - Optimize collision energy for each MRM transition. - Adjust desolvation parameters to improve ion generation.[21]
Inconsistent Retention Time - Column Equilibration: The column is not properly equilibrated between injections. - Pump Malfunction: Inconsistent mobile phase delivery. - Temperature Fluctuations: The column oven temperature is not stable.- Ensure a sufficient column equilibration time in the gradient program. - Check the LC pump for leaks and perform maintenance. - Verify the stability of the column oven temperature.

Experimental Protocols

GC-MS Analysis with PFBHA Derivatization

This protocol provides a general framework for the analysis of this compound. Optimization will be required based on the specific instrumentation and sample matrix.

1. Sample Preparation and Derivatization:

  • Internal Standard Spiking: Add a known amount of internal standard solution (e.g., 2-octanone or a stable isotope-labeled standard if available) to the sample.[11][19]

  • Extraction: For liquid samples, perform a liquid-liquid extraction with a suitable organic solvent like hexane or dichloromethane.[19] For solid samples, a solvent extraction followed by cleanup may be necessary.

  • Derivatization:

    • Transfer an aliquot of the extract to a reaction vial and evaporate to dryness under a gentle stream of nitrogen.

    • Add 100 µL of a freshly prepared 15 mg/mL PFBHA solution in water.[19]

    • Cap the vial and vortex for 30 seconds.

    • Incubate at 60°C for 60 minutes.[19]

    • Cool to room temperature.

    • Add 2 mL of hexane, vortex for 2 minutes, and centrifuge to separate the layers.[19]

    • Transfer the organic layer to a GC vial for analysis.

2. GC-MS Parameters:

  • GC Column: A mid-polarity column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is a suitable starting point.[5]

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp 1: 5 °C/min to 150 °C.

    • Ramp 2: 20 °C/min to 280 °C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230 °C.

    • MS Transfer Line Temperature: 280 °C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification. Key ions for the PFBHA derivative of this compound should be determined by analyzing a standard in full scan mode.

LC-MS/MS Analysis

This protocol provides a starting point for the direct analysis of this compound.

1. Sample Preparation:

  • Internal Standard Spiking: Add a known amount of a suitable internal standard to the sample.

  • Extraction: Depending on the matrix, a simple "dilute and shoot" approach or a more rigorous extraction method like SPE may be necessary to minimize matrix effects.

  • Filtration: Filter the final extract through a 0.22 µm syringe filter before injection.

2. LC-MS/MS Parameters:

  • LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) is a common choice.[22]

  • Mobile Phase A: Water with 0.1% formic acid.[22]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • Start at 5% B.

    • Linearly increase to 95% B over 8 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • MS/MS Parameters:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Source Parameters: Optimize capillary voltage, gas flows, and temperatures for the specific instrument.

    • MRM Transitions: Determine the precursor ion (likely [M+H]+) and optimal product ions and collision energies by infusing a standard solution of this compound.

Visualizations

experimental_workflow cluster_gcms GC-MS Workflow cluster_lcms LC-MS/MS Workflow gcms_sample Sample gcms_is Spike with Internal Standard gcms_sample->gcms_is gcms_extract Liquid-Liquid Extraction gcms_is->gcms_extract gcms_derivatize PFBHA Derivatization gcms_extract->gcms_derivatize gcms_inject GC-MS Analysis gcms_derivatize->gcms_inject gcms_data Data Processing gcms_inject->gcms_data lcms_sample Sample lcms_is Spike with Internal Standard lcms_sample->lcms_is lcms_extract Sample Cleanup (SPE or LLE) lcms_is->lcms_extract lcms_filter Filtration lcms_extract->lcms_filter lcms_inject LC-MS/MS Analysis lcms_filter->lcms_inject lcms_data Data Processing lcms_inject->lcms_data

Caption: Comparative workflows for GC-MS and LC-MS/MS analysis.

troubleshooting_peak_tailing start Peak Tailing Observed in GC-MS check_derivatization Is derivatization complete? start->check_derivatization check_column Is the column and liner inert? check_derivatization->check_column Yes optimize_derivatization Optimize reaction time, temp, or reagent amount check_derivatization->optimize_derivatization No check_overload Is the sample concentration too high? check_column->check_overload Yes replace_liner_column Use deactivated liner / trim or replace column check_column->replace_liner_column No dilute_sample Dilute sample or reduce injection volume check_overload->dilute_sample Yes end_node Peak Shape Improved check_overload->end_node No optimize_derivatization->end_node replace_liner_column->end_node dilute_sample->end_node

Caption: Logical workflow for troubleshooting GC-MS peak tailing.

References

Technical Support Center: Chiral Separation of 5-Hydroxy-4-octanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the chiral separation of 5-Hydroxy-4-octanone.

Column Selection and Initial Screening FAQ

Q1: What are the recommended column types for the chiral separation of this compound?

A1: For a small, aliphatic hydroxy-ketone like this compound, polysaccharide-based and cyclodextrin-based chiral stationary phases (CSPs) are the most promising starting points.

  • Polysaccharide-based CSPs: Columns with cellulose or amylose derivatives are highly recommended for their broad applicability to a wide range of chiral compounds, including ketones.[1][2][3] Immobilized polysaccharide phases are particularly robust as they are compatible with a wider range of organic solvents.[3]

  • Cyclodextrin-based CSPs: These are also effective for the separation of various enantiomers and could be a good option for this compound.[4][5]

A screening approach using a selection of these columns is the most efficient way to identify the optimal stationary phase.[1]

Q2: What are typical starting conditions for screening columns for the separation of this compound?

A2: A systematic screening of different columns with a set of standard mobile phases is recommended. For a neutral compound like this compound, normal phase or polar organic modes are often successful.

Screening Platforms for this compound

ParameterHPLC / UHPLCSupercritical Fluid Chromatography (SFC)
Primary Columns Polysaccharide-based (e.g., Cellulose tris(3,5-dimethylphenylcarbamate), Amylose tris(3,5-dimethylphenylcarbamate))Polysaccharide-based SFC columns
Secondary Columns Cyclodextrin-based (e.g., derivatized β-cyclodextrin)
Mobile Phase A n-Hexane / Isopropanol (90:10, v/v)CO₂ / Methanol (gradient)
Mobile Phase B n-Hexane / Ethanol (90:10, v/v)CO₂ / Ethanol (gradient)
Flow Rate 1.0 mL/min (for 4.6 mm ID column)3.0 mL/min
Temperature 25 °C40 °C
Detection UV at 210 nm (due to the carbonyl group)UV at 210 nm

Note: These are general starting points. Optimization will likely be necessary.

Q3: Should I use HPLC or SFC for the chiral separation of this compound?

A3: Both HPLC and SFC are viable options. SFC is often considered a "greener" and faster technique due to the use of supercritical CO₂ as the main mobile phase component, which has low viscosity.[6][7][8] This allows for higher flow rates and faster separations.[6][7] For initial screening, if available, SFC can provide rapid results. However, HPLC is also highly effective and widely accessible.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No separation of enantiomers Incorrect column selection.Screen a wider range of chiral stationary phases (both polysaccharide and cyclodextrin-based).
Inappropriate mobile phase.Try different alcohol modifiers (e.g., switch from isopropanol to ethanol) and vary the mobile phase composition.
Poor peak shape (tailing or fronting) Secondary interactions with the stationary phase.For acidic impurities, add a small amount of a basic modifier like diethylamine (DEA) (0.1%). For basic impurities, add an acidic modifier like trifluoroacetic acid (TFA) (0.1%).[9]
Column overload.Reduce the sample concentration or injection volume.[5][10]
Column contamination or degradation.Flush the column with a strong solvent (if using an immobilized phase).[11] If the problem persists, the column may need to be replaced.[11]
Poor resolution Mobile phase composition is not optimal.Systematically vary the ratio of hexane to alcohol in the mobile phase.
Temperature is not optimal.Adjust the column temperature. Lower temperatures often increase selectivity, but this should be evaluated on a case-by-case basis.[12]
Flow rate is too high.Reduce the flow rate to improve efficiency.[9]
Irreproducible retention times Insufficient column equilibration.Ensure the column is fully equilibrated with the mobile phase before each injection.
Mobile phase composition is inconsistent.Prepare fresh mobile phase and ensure accurate mixing.
Temperature fluctuations.Use a column oven to maintain a constant temperature.

Experimental Protocols

Protocol 1: Chiral Column Screening via HPLC
  • Column Selection: Select a set of 3-4 chiral columns for screening. A recommended starting set includes a cellulose-based column, an amylose-based column, and a cyclodextrin-based column.

  • Mobile Phase Preparation: Prepare two mobile phases:

    • Mobile Phase A: n-Hexane/Isopropanol (90:10, v/v)

    • Mobile Phase B: n-Hexane/Ethanol (90:10, v/v)

  • Sample Preparation: Dissolve the this compound racemate in the mobile phase to a concentration of approximately 1 mg/mL.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 5 µL

    • Detection: UV at 210 nm

  • Procedure: a. Equilibrate the first column with Mobile Phase A until a stable baseline is achieved. b. Inject the sample and record the chromatogram. c. Flush the column and equilibrate with Mobile Phase B. d. Inject the sample and record the chromatogram. e. Repeat steps a-d for each column in the screening set.

  • Data Analysis: Evaluate the chromatograms for any separation of the enantiomers. Calculate the resolution (Rs) for any observed separations.

Protocol 2: Method Optimization
  • Column and Mobile Phase Selection: Choose the column and mobile phase combination that showed the best initial separation in the screening protocol.

  • Mobile Phase Optimization: a. Vary the percentage of the alcohol modifier in the mobile phase (e.g., from 5% to 20% in 5% increments). b. If peak shape is poor, add a modifier (0.1% TFA or 0.1% DEA) to the mobile phase.

  • Temperature Optimization: a. Set the column temperature to 15 °C, 25 °C, and 35 °C and inject the sample at each temperature.

  • Flow Rate Optimization: a. Vary the flow rate (e.g., 0.8 mL/min, 1.0 mL/min, 1.2 mL/min) to assess the impact on resolution and analysis time.

  • Data Analysis: Identify the combination of parameters that provides the best resolution, peak shape, and analysis time.

Visualizations

Chiral_Separation_Workflow cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Method Optimization start Start with Racemic This compound screen_cols Screen Polysaccharide & Cyclodextrin CSPs start->screen_cols screen_mp Test Normal Phase (Hexane/Alcohol) & SFC (CO2/Alcohol) screen_cols->screen_mp eval_sep Evaluate for Partial Separation screen_mp->eval_sep eval_sep->screen_cols No Separation opt_mp Optimize Mobile Phase Composition eval_sep->opt_mp Partial Separation Achieved opt_temp Optimize Temperature opt_mp->opt_temp opt_flow Optimize Flow Rate opt_temp->opt_flow final_method Final Method opt_flow->final_method

Caption: Workflow for chiral method development for this compound.

References

Technical Support Center: 5-Hydroxy-4-octanone HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the High-Performance Liquid Chromatography (HPLC) analysis of 5-Hydroxy-4-octanone.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am not seeing any peak for this compound. What are the possible causes?

A1: There are several potential reasons for a complete lack of signal:

  • Incorrect Detection Wavelength: this compound lacks a strong chromophore, making UV detection at standard wavelengths (e.g., 254 nm) challenging. A lower wavelength (e.g., 200-220 nm) may be necessary, though this can increase baseline noise.[1] Consider using a Refractive Index (RI) detector or derivatization with an agent like 2,4-dinitrophenylhydrazine (DNPH) for UV-Vis detection.[2][3]

  • Sample Solubility Issues: this compound has low solubility in water.[4] If your sample is prepared in a solvent significantly weaker (more aqueous) than the mobile phase, it may precipitate on the column. Ensure your sample is fully dissolved in a solvent compatible with, or slightly stronger than, the initial mobile phase conditions.

  • System Issues: Check for leaks in the HPLC system, ensure the injector is functioning correctly, and verify that the lamp in your detector is on and has sufficient life remaining.

Q2: My this compound peak is broad and tailing. How can I improve the peak shape?

A2: Poor peak shape is a common issue in HPLC. Here are several factors to investigate:

  • Mobile Phase pH: Although this compound is not strongly ionizable, interactions between the hydroxyl group and the silica backbone of the column can cause tailing. Adding a small amount of a weak acid, like 0.1% formic acid or phosphoric acid, to the mobile phase can suppress these secondary interactions.[5]

  • Column Overload: Injecting too much sample can lead to peak distortion.[6][7] Try reducing the injection volume or diluting your sample.

  • Column Contamination or Degradation: The column may be contaminated with strongly retained compounds or the stationary phase may be degrading.[7][8] Try flushing the column with a strong solvent (like 100% acetonitrile or isopropanol) or, if the problem persists, replace the column. A guard column can help protect the analytical column from contaminants.[7]

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening. Keep tubing as short and narrow as possible.

Q3: The retention time for my analyte is drifting between injections. What should I do?

A3: Retention time instability can compromise the reliability of your results. Consider these potential causes:

  • Inconsistent Mobile Phase Preparation: Ensure the mobile phase is prepared accurately and consistently for each run. Premixing the mobile phase components can provide more stable results than online mixing.

  • Column Temperature Fluctuations: The column temperature can affect retention time.[6] Using a column oven will provide a stable temperature environment and improve reproducibility.

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This is particularly important when using gradient elution.

  • Pump Performance: Inconsistent flow from the pump can cause retention time shifts. Check for air bubbles in the solvent lines and ensure the pump seals are in good condition.

Mobile Phase Optimization Data

Optimizing the mobile phase composition is critical for achieving good separation and peak shape. The following table summarizes the effect of varying the acetonitrile (ACN) concentration in an acetonitrile/water mobile phase on the retention time, peak asymmetry, and resolution of this compound from a closely eluting impurity.

Acetonitrile (%)Water (%)Retention Time (min)Peak Asymmetry (As)Resolution (Rs)
505012.51.81.2
55459.81.41.7
60407.21.22.1
65355.11.11.9
70303.51.01.4

Data is hypothetical and for illustrative purposes.

Experimental Protocol: HPLC Analysis of this compound

This protocol describes a general-purpose reverse-phase HPLC method suitable for the analysis of this compound.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatograph with a UV or RI detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[9]

  • HPLC-grade acetonitrile, methanol, and water.[7]

  • This compound standard.

  • Class A volumetric flasks and pipettes.

  • 0.45 µm syringe filters.

2. Mobile Phase Preparation (60:40 Acetonitrile:Water):

  • Measure 600 mL of HPLC-grade acetonitrile into a 1 L graduated cylinder.

  • Add 400 mL of HPLC-grade water.

  • Mix thoroughly.

  • Degas the mobile phase using vacuum filtration or sonication to remove dissolved gases.[10]

3. Standard Solution Preparation (1 mg/mL):

  • Accurately weigh approximately 10 mg of this compound standard into a 10 mL volumetric flask.

  • Dissolve the standard in the mobile phase (60:40 ACN:Water).

  • Sonicate briefly if necessary to ensure complete dissolution.

  • Bring the flask to volume with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm syringe filter before injection.

4. Chromatographic Conditions:

  • Column: C18 (4.6 x 150 mm, 5 µm)

  • Mobile Phase: 60:40 Acetonitrile:Water

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm or Refractive Index (RI)

5. System Suitability:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved (approximately 30 minutes).

  • Make five replicate injections of the standard solution.

  • The relative standard deviation (RSD) of the peak area and retention time should be less than 2%.

Visualizations

Mobile_Phase_Optimization_Workflow cluster_start Initial Method Development cluster_problems Problem Identification cluster_solutions Optimization Steps cluster_end Final Method Start Select C18 Column & ACN/Water Mobile Phase Poor_Resolution Poor Resolution? Start->Poor_Resolution Peak_Tailing Peak Tailing? Poor_Resolution->Peak_Tailing No Adjust_ACN_H2O_Ratio Adjust ACN/Water Ratio Poor_Resolution->Adjust_ACN_H2O_Ratio Yes Long_Run_Time Run Time Too Long? Peak_Tailing->Long_Run_Time No Add_Acid Add 0.1% Formic Acid Peak_Tailing->Add_Acid Yes Increase_ACN Increase % ACN Long_Run_Time->Increase_ACN Yes Optimized_Method Optimized Method Long_Run_Time->Optimized_Method No Adjust_ACN_H2O_Ratio->Peak_Tailing Add_Acid->Long_Run_Time Increase_ACN->Optimized_Method

Caption: Workflow for mobile phase optimization in HPLC.

Troubleshooting_Peak_Shape cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Solutions Bad_Peak Poor Peak Shape (Tailing, Fronting, Splitting) Col_Overload Column Overload Bad_Peak->Col_Overload Secondary_Int Secondary Interactions Bad_Peak->Secondary_Int Col_Damage Column Damage/Contamination Bad_Peak->Col_Damage Solvent_Mismatch Sample Solvent Mismatch Bad_Peak->Solvent_Mismatch Reduce_Inj_Vol Reduce Injection Volume/ Dilute Sample Col_Overload->Reduce_Inj_Vol Modify_MP Modify Mobile Phase pH (e.g., add acid) Secondary_Int->Modify_MP Flush_Replace_Col Flush or Replace Column/ Use Guard Column Col_Damage->Flush_Replace_Col Inject_In_MP Dissolve Sample in Mobile Phase Solvent_Mismatch->Inject_In_MP

References

Validation & Comparative

A Comparative Guide to Analytical Methods for the Validation of 5-Hydroxy-4-octanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 5-Hydroxy-4-octanone, a significant bifunctional organic molecule, is crucial in diverse fields including synthetic chemistry and metabolic research.[1] This guide provides a detailed comparison of three principal analytical techniques for the determination of this compound: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

The methodologies and performance data presented here are extrapolated from established analytical principles for structurally similar hydroxy-ketone compounds, offering a solid foundation for method selection and development for this compound.

Comparison of Analytical Techniques

The selection of an appropriate analytical method is critical for ensuring the reliability and accuracy of experimental outcomes.[1] The validation of methods for a compound like this compound, which may require derivatization for enhanced detection, involves assessing techniques that provide high sensitivity and selectivity.[2]

Table 1: Performance Comparison of a selection of Analytical Techniques

ParameterGC-MSHPLC-UV (with Derivatization)LC-MS/MS
Linearity (R²) > 0.99> 0.99> 0.995[2]
Typical Range 30 - 1800 ng/mL[3]1 - 500 µM[2]2 - 2000 ng/mL[4]
Limit of Detection (LOD) 18.7 - 67.0 ng/mL[3]~10 pmol[2]2 ng/mL[4]
Limit of Quantification (LOQ) Not Specified~50 pmol[2]2 ng/mL[4]
Accuracy (% Recovery) Not Specified95 - 105%[2]77.7 - 115.6%[4]
Precision (% RSD) < 15%< 10%[2]< 11.42%[4]

Detailed Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. For this compound, derivatization may be necessary to improve volatility and chromatographic performance.

Sample Preparation and Derivatization:

  • A common derivatization agent for hydroxyl and ketone groups is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Evaporate a measured quantity of the sample to dryness under a stream of nitrogen.

  • Add 100 µL of BSTFA with 1% TMCS and 100 µL of a suitable solvent (e.g., acetonitrile).

  • Heat the mixture at 70°C for 30 minutes to ensure complete derivatization.

GC-MS Conditions:

  • GC Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm), is typically used.

  • Oven Temperature Program: Start at 70°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Injector Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Transfer Line Temperature: 280°C.[1]

  • Ion Source Temperature: 230°C.[1]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

  • Scan Mode: For quantitative analysis, Selected Ion Monitoring (SIM) is recommended, targeting characteristic ions of the derivatized this compound.[1]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) with Derivatization

Since this compound lacks a strong chromophore, derivatization with a UV-active reagent like 2,4-dinitrophenylhydrazine (DNPH) is necessary for sensitive UV detection.[1]

Sample Preparation and Derivatization:

  • Mix 1 mL of the sample with 1 mL of a 0.5 mg/mL solution of DNPH in acetonitrile, acidified with 1% (v/v) phosphoric acid.[1]

  • Allow the reaction to proceed at room temperature for at least 1 hour.

  • Filter the derivatized sample through a 0.45 µm syringe filter before injection.[1]

HPLC-UV Conditions:

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.[1]

  • Mobile Phase: A gradient elution using acetonitrile and water. The gradient can start at 40% acetonitrile and increase to 80% over 15 minutes, followed by a 5-minute hold.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30°C.[1]

  • Injection Volume: 20 µL.[1]

  • UV Detection Wavelength: 360 nm.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity and is well-suited for the analysis of this compound in complex matrices. Derivatization can also be employed to enhance ionization efficiency.

Sample Preparation:

  • For biological samples, protein precipitation is a common first step. This can be achieved by adding a threefold volume of cold acetonitrile to the sample, vortexing, and centrifuging to pellet the precipitated proteins.

  • The supernatant can then be evaporated and reconstituted in the mobile phase.

LC-MS/MS Conditions:

  • LC Column: A C18 column with a gradient elution using water and acetonitrile, both containing 0.1% formic acid, is often effective.[5]

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is typically used.[5]

  • MS/MS Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode. Precursor and product ions for this compound would need to be determined by infusing a standard solution into the mass spectrometer.

Method Validation Workflow

The following diagram illustrates a typical workflow for the validation of an analytical method.

Analytical_Method_Validation_Workflow start Start: Define Analytical Method Requirements method_development Method Development & Optimization start->method_development pre_validation Pre-Validation Checks (e.g., System Suitability) method_development->pre_validation validation_protocol Develop Validation Protocol pre_validation->validation_protocol validation_execution Execute Validation Experiments validation_protocol->validation_execution specificity Specificity/ Selectivity validation_execution->specificity linearity Linearity & Range validation_execution->linearity accuracy Accuracy validation_execution->accuracy precision Precision (Repeatability & Intermediate) validation_execution->precision lod_loq LOD & LOQ validation_execution->lod_loq robustness Robustness validation_execution->robustness stability Stability validation_execution->stability data_analysis Data Analysis & Review specificity->data_analysis linearity->data_analysis accuracy->data_analysis precision->data_analysis lod_loq->data_analysis robustness->data_analysis stability->data_analysis validation_report Prepare Validation Report data_analysis->validation_report method_implementation Method Implementation for Routine Use validation_report->method_implementation end End method_implementation->end

Caption: General workflow for analytical method validation.

This guide provides a comparative overview of potential analytical methods for the quantification of this compound. The choice of method will ultimately depend on the specific requirements of the study, including the sample matrix, required sensitivity, and available instrumentation. It is essential to perform a full method validation for this compound using the chosen technique to ensure accurate and reliable results.

References

A Comparative Analysis of 5-Hydroxy-4-octanone and Other Beta-Hydroxy Ketones for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and development, beta-hydroxy ketones represent a class of organic compounds with significant potential. Their inherent bifunctionality, possessing both a hydroxyl and a ketone group, allows for diverse chemical modifications and biological interactions. This guide provides a comparative analysis of 5-Hydroxy-4-octanone against two other aliphatic beta-hydroxy ketones: Diacetone Alcohol and 3-Hydroxy-2-butanone (Acetoin). The objective is to furnish researchers, scientists, and drug development professionals with a consolidated resource of their physicochemical properties, synthesis, and biological activities, supported by available data and experimental methodologies.

Physicochemical Properties

A comparative summary of the key physicochemical properties of this compound, Diacetone Alcohol, and 3-Hydroxy-2-butanone is presented in Table 1. These properties are fundamental in determining the compounds' behavior in biological systems and their suitability for various experimental and formulation contexts.

PropertyThis compoundDiacetone Alcohol3-Hydroxy-2-butanone (Acetoin)
Molecular Formula C₈H₁₆O₂[1][2]C₆H₁₂O₂C₄H₈O₂
Molecular Weight ( g/mol ) 144.21[1][2]116.1688.11
Appearance Yellowish liquid[2]Colorless liquidLiquid (dimer), solid (monomer)
Boiling Point (°C) 187.7 @ 760 mmHg[3]166148
Melting Point (°C) -10-4715
Density (g/mL) 0.916 @ 25°C0.938 @ 20°C1.012 @ 20°C
Water Solubility Almost insoluble[2]MiscibleMiscible
LogP 1.69[3]-0.14-0.4

Synthesis and Preparation

The synthesis of beta-hydroxy ketones often involves aldol condensation reactions or other specialized methods. Below are summaries of common synthetic routes for the three compounds.

This compound: Commonly synthesized via the condensation of ethyl butyrate in the presence of sodium metal in boiling ether.[1] This reaction, a form of acyloin condensation, results in the formation of the beta-hydroxy ketone structure.

Diacetone Alcohol (4-Hydroxy-4-methyl-2-pentanone): Industrially produced through the aldol condensation of acetone, typically catalyzed by a base such as barium hydroxide.[4] The reaction involves the nucleophilic attack of an acetone enolate onto the carbonyl carbon of a second acetone molecule.

3-Hydroxy-2-butanone (Acetoin): Can be synthesized through the partial oxidation of 2,3-butanediol or by the fermentation of sugars by various bacteria. A laboratory-scale synthesis involves the condensation of acetaldehyde catalyzed by a thiazolium salt.

Biological Activity: A Comparative Overview

While extensive biological data for this compound is limited, the broader class of beta-hydroxy ketones has been investigated for various biological activities, including antimicrobial and cytotoxic effects. This section compares the known biological activities of the selected compounds.

Antimicrobial Activity: The antimicrobial properties of beta-hydroxy ketones are an area of active research. While specific Minimum Inhibitory Concentration (MIC) values for this compound against various microbial strains are not readily available in the reviewed literature, related structures have shown promise. For instance, certain beta-keto esters have demonstrated inhibitory activity against both human and plant pathogens.

Cytotoxicity and Anticancer Potential: Beta-hydroxy ketones have been explored for their potential as anticancer agents. Studies on beta'-hydroxy-alpha,beta-unsaturated ketones have indicated potent antiproliferative activities against human solid tumor cell lines. However, direct cytotoxic data (e.g., IC50 values) for this compound on cancer cell lines is not extensively documented. For Diacetone Alcohol, the oral LD50 in rats is reported as 4 g/kg, indicating moderate acute toxicity.[5]

Table 2: Comparative Biological Activity Data

CompoundBiological ActivityQuantitative DataSource
This compound Potential role in fatty acid metabolismData not available[1]
Diacetone Alcohol Acute Toxicity (Oral, Rat)LD50: 4 g/kg[5]
Aquatic Toxicity (Fish, 96h)LC50: 420 mg/L[4]
3-Hydroxy-2-butanone Role in bacterial pathogenesisNot directly antimicrobial[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are generalized protocols for the synthesis of the compared beta-hydroxy ketones and for assessing their biological activity.

Synthesis Protocols

Synthesis of this compound (Acyloin Condensation):

  • Materials: Sodium metal, ethyl butyrate, diethyl ether (anhydrous), dilute hydrochloric acid.

  • Procedure: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add anhydrous diethyl ether. Carefully add small pieces of sodium metal to the ether. Heat the mixture to reflux. Slowly add ethyl butyrate to the refluxing mixture. Continue refluxing with vigorous stirring for several hours until the reaction is complete (monitored by TLC). Cool the reaction mixture in an ice bath and cautiously add dilute hydrochloric acid to neutralize the excess sodium and quench the reaction. Separate the ether layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.

Synthesis of Diacetone Alcohol (Aldol Condensation):

  • Materials: Acetone, barium hydroxide octahydrate, anhydrous potassium carbonate.

  • Procedure: Dry acetone over anhydrous potassium carbonate and distill. Place the dried acetone in a round-bottom flask fitted with a Soxhlet extractor and a reflux condenser. Fill the Soxhlet thimble with barium hydroxide octahydrate. Heat the acetone to reflux, allowing it to cycle through the Soxhlet extractor for an extended period (48-72 hours). The condensation of acetone to diacetone alcohol is catalyzed by the barium hydroxide. After the reaction period, distill off the excess acetone. The remaining crude diacetone alcohol can be purified by vacuum distillation.

Biological Assay Protocols

Cytotoxicity Assay (MTT Assay):

  • Materials: Human cancer cell line (e.g., HeLa, MCF-7), cell culture medium (e.g., DMEM), fetal bovine serum (FBS), penicillin-streptomycin, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), dimethyl sulfoxide (DMSO), 96-well plates.

  • Procedure:

    • Seed the 96-well plates with the chosen cancer cell line at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

    • Prepare serial dilutions of the beta-hydroxy ketone in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a positive control (a known cytotoxic agent).

    • Incubate the plates for 24-72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing (Broth Microdilution Method):

  • Materials: Bacterial or fungal strains, Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi), 96-well microtiter plates, test compound.

  • Procedure:

    • Prepare a stock solution of the beta-hydroxy ketone in a suitable solvent.

    • Perform serial two-fold dilutions of the compound in the appropriate broth in the wells of a 96-well plate.

    • Prepare a standardized inoculum of the microorganism to be tested.

    • Add the microbial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plates at the appropriate temperature and duration for the specific microorganism.

    • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

While specific signaling pathways for this compound are not well-elucidated, the structurally related and extensively studied beta-hydroxy ketone, beta-hydroxybutyrate (BHB), provides insights into potential mechanisms. BHB is known to act as a signaling molecule, influencing cellular processes beyond its role as an energy substrate.

One of the key mechanisms of BHB is the inhibition of class I histone deacetylases (HDACs), leading to changes in gene expression. This epigenetic modification can impact pathways related to oxidative stress, inflammation, and metabolism. Furthermore, ketone bodies can modulate the activity of G-protein coupled receptors, such as GPR41, which are involved in regulating the sympathetic nervous system and energy homeostasis.[7]

The following diagram illustrates a generalized workflow for investigating the biological activity of a beta-hydroxy ketone.

Experimental_Workflow General Experimental Workflow for Beta-Hydroxy Ketone Bioactivity cluster_synthesis Compound Synthesis & Characterization cluster_bioassays Biological Evaluation cluster_mechanistic Mechanistic Studies Synthesis Synthesis of Beta-Hydroxy Ketone Purification Purification (e.g., Distillation) Synthesis->Purification Characterization Structural Characterization (NMR, IR, MS) Purification->Characterization Cytotoxicity Cytotoxicity Assays (e.g., MTT) Characterization->Cytotoxicity Antimicrobial Antimicrobial Assays (e.g., MIC) Characterization->Antimicrobial Enzyme Enzyme Inhibition Assays Characterization->Enzyme Pathway Signaling Pathway Analysis Cytotoxicity->Pathway Antimicrobial->Pathway Enzyme->Pathway Gene Gene Expression Analysis Pathway->Gene Protein Protein Expression Analysis Gene->Protein

Caption: Workflow for synthesis, biological screening, and mechanistic studies of beta-hydroxy ketones.

The following diagram depicts a simplified signaling pathway potentially influenced by beta-hydroxy ketones, based on the known actions of beta-hydroxybutyrate.

Signaling_Pathway Potential Signaling Pathways Modulated by Beta-Hydroxy Ketones cluster_epigenetic Epigenetic Regulation cluster_receptor Receptor-Mediated Signaling cluster_cellular Cellular Outcomes BHK Beta-Hydroxy Ketone HDAC HDAC Inhibition BHK->HDAC GPCR G-Protein Coupled Receptors (e.g., GPR41) BHK->GPCR Histone Histone Acetylation HDAC->Histone Gene Altered Gene Expression Histone->Gene Oxidative_Stress Reduced Oxidative Stress Gene->Oxidative_Stress Inflammation Anti-inflammatory Effects Gene->Inflammation Downstream Downstream Signaling Cascades GPCR->Downstream Metabolism Metabolic Regulation Downstream->Metabolism

Caption: Simplified signaling pathways potentially affected by beta-hydroxy ketones.

Conclusion

This compound, Diacetone Alcohol, and 3-Hydroxy-2-butanone, as representative aliphatic beta-hydroxy ketones, exhibit distinct physicochemical properties that influence their potential applications. While the biological activities of this class of compounds are of growing interest, particularly in the areas of antimicrobial and anticancer research, there is a notable lack of specific quantitative data for many of its members, including this compound. The well-documented signaling roles of beta-hydroxybutyrate offer a valuable framework for hypothesizing the mechanisms of action of other beta-hydroxy ketones, primarily through epigenetic modifications and receptor-mediated pathways. Further research, including systematic screening and mechanistic studies as outlined in the provided experimental workflows, is essential to fully elucidate the therapeutic potential of this compound and other structurally related compounds. This guide serves as a foundational resource to stimulate and inform such future investigations.

References

A Comparative Sensory Analysis of 5-Hydroxy-4-octanone and Other Key Flavor Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative sensory analysis of 5-Hydroxy-4-octanone against other notable flavor compounds: Sotolon, Furaneol, and Maple Furanone. The information presented herein is supported by available experimental data to offer an objective evaluation for professionals in research, scientific, and drug development fields.

Sensory Profile Comparison

The following table summarizes the key sensory attributes and detection thresholds of the compared flavor compounds. This quantitative data is essential for understanding the potency and characteristic aroma and taste profiles of each molecule.

CompoundFEMA No.Odor/Flavor ProfileOdor Detection Threshold (in water)
This compound 2587Sweet, buttery, slightly pungent, nut-like odor. Sweet, buttery, and oily taste with a pleasant mildness at concentrations below 5 ppm.[1][2][3]Data not available in ppb for direct comparison.
Sotolon 3634Concentration-dependent: Sweet, caramel, maple syrup, and burnt sugar at low concentrations; fenugreek, curry, and walnut at higher concentrations.[4]0.001 ppb
Furaneol (Strawberry Furanone) 3174Sweet, fruity, strawberry-like aroma; can also be perceived as caramel-like.0.04 ppb (pH dependent)
Maple Furanone (5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone) 3153Rich sweet, caramelic, and maple syrup-like aroma.0.00001 ppb

Experimental Protocols

The sensory data presented in this guide is typically obtained through standardized sensory evaluation techniques. The following are detailed methodologies for key experiments in flavor analysis.

Descriptive Sensory Analysis

Descriptive sensory analysis is a method used to identify, describe, and quantify the sensory attributes of a product. A trained panel of assessors evaluates the flavor compounds based on a set of predetermined attributes.

1. Panelist Selection and Training:

  • A panel of 8-12 individuals is selected based on their sensory acuity, descriptive ability, and commitment.

  • Panelists undergo extensive training (40-120 hours) to familiarize themselves with the flavor compounds and to develop a consensus on the terminology used to describe the sensory attributes. Reference standards are used to calibrate the panelists.

2. Sample Preparation:

  • Solutions of each flavor compound are prepared in a neutral solvent (e.g., deionized water, propylene glycol) at various concentrations.

  • Samples are presented to panelists in a controlled environment (e.g., individual booths with controlled lighting and temperature) to minimize distractions. Samples are coded with random three-digit numbers.

3. Evaluation and Data Collection:

  • Panelists evaluate the samples and rate the intensity of each sensory attribute (e.g., sweet, buttery, caramel, fruity) on a structured scale (e.g., a 15-point scale).

  • Data is collected from each panelist and analyzed statistically to determine the mean intensity ratings for each attribute.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a technique that combines gas chromatography with human sensory perception to identify odor-active compounds in a sample.

1. Sample Preparation and Injection:

  • A solution of the flavor compound is prepared and injected into the gas chromatograph.

  • The GC separates the volatile compounds based on their boiling points and polarity.

2. Olfactory Detection:

  • The effluent from the GC column is split, with one portion going to a chemical detector (e.g., a mass spectrometer) and the other to a sniffing port.

  • A trained sensory analyst sniffs the effluent at the port and records the time, duration, and description of any detected odors.

3. Data Analysis:

  • The data from the chemical detector and the sensory analyst are combined to create an "aromagram," which links specific chemical compounds to their perceived odors.

  • This technique is crucial for identifying the specific volatile compounds responsible for the characteristic aroma of a substance.

Signaling Pathways in Flavor Perception

The perception of taste and smell is initiated by the interaction of flavor molecules with specific receptors in the oral and nasal cavities. This interaction triggers a cascade of intracellular events that ultimately lead to a signal being sent to the brain.

Olfactory Signaling Pathway

The sense of smell is mediated by olfactory receptors (ORs), which are G-protein-coupled receptors (GPCRs) located on the surface of olfactory sensory neurons.

Olfactory_Signaling_Pathway Odorant Odorant Molecule OR Olfactory Receptor (GPCR) Odorant->OR Binds to G_olf G-protein (Gαolf) OR->G_olf Activates AC Adenylyl Cyclase G_olf->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC CNG Cyclic Nucleotide-Gated Ion Channel cAMP->CNG Opens Ca_Na Ca²⁺/Na⁺ Influx CNG->Ca_Na Depolarization Depolarization Ca_Na->Depolarization Leads to Neuron Olfactory Sensory Neuron Depolarization->Neuron Generates Action Potential in Brain Brain (Signal to Brain) Neuron->Brain

Caption: Olfactory signaling cascade initiated by an odorant molecule.

Gustatory (Taste) Signaling Pathway

The perception of sweet, umami, and bitter tastes is also mediated by GPCRs located in taste receptor cells.

Gustatory_Signaling_Pathway Tastant Tastant Molecule (e.g., Sweet, Umami, Bitter) Taste_Receptor Taste Receptor (GPCR) Tastant->Taste_Receptor Binds to G_protein G-protein (Gustducin) Taste_Receptor->G_protein Activates PLC Phospholipase C-β2 G_protein->PLC Activates IP3 IP₃ PLC->IP3 Cleaves PIP₂ to PIP2 PIP₂ PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca_release Ca²⁺ Release ER->Ca_release TRPM5 TRPM5 Channel Ca_release->TRPM5 Opens Depolarization Depolarization TRPM5->Depolarization Leads to ATP_release ATP Release Depolarization->ATP_release Triggers Nerve Gustatory Nerve Fiber ATP_release->Nerve Activates Brain Brain (Signal to Brain) Nerve->Brain

Caption: Gustatory signaling cascade for sweet, umami, and bitter tastes.

Experimental Workflow for Sensory Analysis

The following diagram illustrates a typical workflow for a comprehensive sensory analysis of a flavor compound.

Sensory_Analysis_Workflow cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Sensory Evaluation cluster_2 Phase 3: Instrumental Analysis cluster_3 Phase 4: Data Analysis & Reporting P1 Define Objectives P2 Select Flavor Compounds P1->P2 P3 Recruit & Train Sensory Panel P2->P3 P4 Prepare Samples & References P3->P4 E1 Descriptive Analysis P4->E1 I1 Gas Chromatography-Olfactometry (GC-O) P4->I1 E2 Difference Testing (e.g., Triangle Test) E1->E2 E3 Threshold Determination E2->E3 D1 Statistical Analysis of Sensory Data E3->D1 I2 Gas Chromatography-Mass Spectrometry (GC-MS) I1->I2 D2 Correlation of Sensory & Instrumental Data I2->D2 D1->D2 D3 Generate Sensory Profile & Comparison Report D2->D3

References

A Comparative Guide to the Quantification of 5-Hydroxy-4-octanone in Food Samples

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methodologies for the quantification of 5-hydroxy-4-octanone, a key flavor compound found in various food products. The following sections detail experimental protocols and present validation data for two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). This document is intended for researchers, scientists, and professionals in the food science and drug development industries.

Introduction to this compound

This compound, also known as butyroin, is a naturally occurring flavor compound that contributes to the sensory profile of foods such as tea and coconut.[1][2] It is recognized as a flavoring agent by the U.S. Food and Drug Administration (FDA).[1] Accurate quantification of this alpha-hydroxy ketone is crucial for quality control, flavor profiling, and ensuring product consistency in the food and beverage industry.

Method Validation Overview

The validation of analytical methods is essential to ensure that the results are reliable, accurate, and reproducible.[3] Key performance characteristics evaluated during method validation include accuracy, precision, selectivity, limit of detection (LOD), limit of quantitation (LOQ), linearity, and range.[4][5] Regulatory bodies like the FDA provide guidelines for the validation of chemical methods for food analysis.[4][5]

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds, making it highly suitable for flavor analysis.[2]

Experimental Protocol: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS

This protocol outlines a headspace solid-phase microextraction (HS-SPME) method coupled with GC-MS for the quantification of this compound in a liquid food matrix (e.g., a beverage).

1. Sample Preparation:

  • Pipette 5 mL of the liquid food sample into a 20 mL headspace vial.

  • Add 1.5 g of sodium chloride to the vial to increase the ionic strength of the sample, which enhances the release of volatile compounds into the headspace.

  • Add a known concentration of an appropriate internal standard (e.g., 2-heptanone) to each sample and calibration standard.

  • Immediately seal the vial with a magnetic crimp cap with a PTFE/silicone septum.

2. HS-SPME Procedure:

  • Place the vial in an autosampler with an agitator and incubator.

  • Equilibrate the sample at 60°C for 15 minutes with agitation.

  • Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the sample for 30 minutes at 60°C to adsorb the volatile analytes.

3. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Injection Port: Desorb the SPME fiber in the GC inlet at 250°C for 5 minutes in splitless mode.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Oven Temperature Program: Start at 40°C (hold for 2 minutes), ramp to 180°C at 5°C/min, then ramp to 240°C at 20°C/min (hold for 5 minutes).

    • Column: 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms capillary column (or equivalent).

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound (e.g., m/z 87, 115, 144) and the internal standard.

Illustrative Validation Data for GC-MS Method

The following table summarizes the typical performance characteristics for the described GC-MS method.

Validation ParameterResult
Linearity (r²)> 0.995
Range1 - 500 µg/L
Limit of Detection (LOD)0.3 µg/L
Limit of Quantitation (LOQ)1.0 µg/L
Accuracy (Recovery %)92 - 105%
Precision (RSD %)< 10%

High-Performance Liquid Chromatography (HPLC) Method

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation, identification, and quantification of a wide range of compounds and is particularly useful for less volatile or thermally sensitive molecules.[4][6]

Experimental Protocol: HPLC with UV Detection

This protocol describes an HPLC method with UV detection for the quantification of this compound in a food matrix that can be solubilized.

1. Sample Preparation:

  • Homogenize 10 g of the food sample.

  • Perform a liquid-liquid extraction by adding 20 mL of acetonitrile to the homogenized sample, vortexing for 5 minutes, and then centrifuging at 4000 rpm for 10 minutes.

  • Collect the acetonitrile supernatant.

  • Repeat the extraction process on the remaining solid pellet and combine the supernatants.

  • Evaporate the combined acetonitrile extract to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of the mobile phase.

  • Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC Analysis:

  • HPLC System Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of water and acetonitrile (60:40, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 20 µL.

  • UV Detector:

    • Wavelength: 210 nm.

Illustrative Validation Data for HPLC Method

The table below presents the expected performance characteristics for the HPLC method.

Validation ParameterResult
Linearity (r²)> 0.998
Range0.5 - 100 mg/L
Limit of Detection (LOD)0.15 mg/L
Limit of Quantitation (LOQ)0.5 mg/L
Accuracy (Recovery %)95 - 108%
Precision (RSD %)< 5%

Comparison of Methods

FeatureHS-SPME GC-MSHPLC-UV
Principle Separation based on volatility and polarity, detection by mass-to-charge ratio.Separation based on polarity, detection by UV absorbance.
Selectivity Very High (based on retention time and mass fragmentation)Moderate (potential for co-eluting interferences)
Sensitivity High (µg/L range)Moderate (mg/L range)
Sample Preparation Minimal for liquids, non-destructiveMore extensive (extraction, concentration)
Analysis Time Longer run times per sampleShorter run times per sample
Compound Suitability Volatile and semi-volatile compoundsWide range of non-volatile and thermally stable compounds

Workflow and Pathway Diagrams

cluster_0 Method Validation Workflow Define_Purpose Define Analytical Purpose Select_Method Select Method (e.g., GC-MS, HPLC) Define_Purpose->Select_Method Develop_Protocol Develop Protocol Select_Method->Develop_Protocol Define_Parameters Define Validation Parameters Develop_Protocol->Define_Parameters Perform_Experiments Perform Validation Experiments Define_Parameters->Perform_Experiments Analyze_Data Analyze Data & Assess Criteria Perform_Experiments->Analyze_Data Document_Results Document Results Analyze_Data->Document_Results

Caption: General workflow for analytical method validation.

cluster_1 HS-SPME GC-MS Experimental Workflow Sample_Collection Food Sample Vial_Prep Sample in Vial + Salt + IS Sample_Collection->Vial_Prep Equilibration Equilibration & Agitation Vial_Prep->Equilibration SPME_Extraction HS-SPME Extraction Equilibration->SPME_Extraction GC_MS_Analysis GC-MS Analysis SPME_Extraction->GC_MS_Analysis Data_Processing Data Processing & Quantification GC_MS_Analysis->Data_Processing

Caption: Workflow for HS-SPME GC-MS analysis.

cluster_2 HPLC-UV Experimental Workflow Sample_Homogenization Food Sample Homogenization LLE Liquid-Liquid Extraction Sample_Homogenization->LLE Evaporation Solvent Evaporation LLE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Filtration Filtration Reconstitution->Filtration HPLC_Analysis HPLC-UV Analysis Filtration->HPLC_Analysis Data_Processing Data Processing & Quantification HPLC_Analysis->Data_Processing

References

A Guide to Inter-Laboratory Comparison of 5-Hydroxy-4-octanone Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a framework for conducting an inter-laboratory comparison for the quantitative analysis of 5-Hydroxy-4-octanone (also known as Butyroin).[1][2] Given the absence of standardized public proficiency testing programs for this specific analyte, this document outlines recommended experimental protocols, data presentation formats, and a general workflow for establishing a robust comparative study. The methodologies are based on established analytical techniques for similar hydroxy-ketone compounds.

Introduction to Inter-laboratory Studies

Inter-laboratory comparisons and proficiency testing are essential components of quality assurance in analytical science. They allow laboratories to assess their performance, validate their analytical methods, and ensure the reliability and comparability of their data against peer laboratories.[3] Participation in such studies helps identify potential systematic biases, improve analytical precision, and provides an objective measure of a laboratory's competence to clients and regulatory bodies.[4]

This guide focuses on two primary analytical techniques suitable for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) following derivatization.

Generalized Workflow for an Inter-laboratory Comparison

The following diagram illustrates a typical workflow for conducting an inter-laboratory comparison study, from the initial preparation of test materials to the final evaluation report.

G cluster_0 Phase 1: Preparation & Distribution cluster_1 Phase 2: Laboratory Analysis cluster_2 Phase 3: Data Evaluation P1 Sourcing of Analyte & Matrix Material P2 Preparation of Homogeneous Test Samples (Spiked Matrix) P1->P2 P3 Homogeneity & Stability Testing P2->P3 P4 Sample Packaging & Distribution to Labs P3->P4 L1 Sample Receipt & Login P4->L1 L2 Sample Preparation & Extraction L1->L2 L3 Instrumental Analysis (GC-MS or HPLC-UV) L2->L3 L4 Data Processing & Quantification L3->L4 E1 Submission of Results to Coordinator L4->E1 E2 Statistical Analysis (e.g., z-scores) E1->E2 E3 Performance Evaluation (Satisfactory/Unsatisfactory) E2->E3 E4 Issuance of Final Report to Participants E3->E4 E4->P1 Feedback Loop for Next Round

Caption: Workflow for an Inter-laboratory Comparison Study.

Recommended Experimental Protocols

The following protocols are adapted from established methods for similar analytes and serve as a recommended starting point for method validation and comparison.[5]

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly specific and sensitive method for the analysis of volatile and semi-volatile compounds like this compound.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 1 mL of the sample (e.g., plasma, cell culture media), add 10 µL of an appropriate internal standard (e.g., this compound-¹³C₃).

    • Add 2 mL of methyl tert-butyl ether (MTBE), vortex for 2 minutes.

    • Centrifuge at 4000 x g for 10 minutes to separate the layers.

    • Transfer the upper organic layer to a clean vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

  • GC-MS Conditions:

    • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector: Splitless mode, 250°C.

    • Oven Program: Start at 70°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.

    • MS Transfer Line: 280°C.

    • Ion Source: 230°C, Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions (e.g., m/z derived from published spectra).[1]

Protocol 2: HPLC-UV with Pre-Column Derivatization

For laboratories without access to GC-MS or for matrices where volatility is a concern, HPLC-UV can be employed after derivatization with a UV-active agent like 2,4-dinitrophenylhydrazine (DNPH), which reacts with the ketone group.

  • Sample Preparation and Derivatization:

    • To 1 mL of sample, add 1 mL of a 0.5 mg/mL DNPH solution (in acetonitrile with 1% phosphoric acid).

    • Vortex the mixture and incubate at 45°C for 30 minutes.

    • Cool the solution to room temperature.

    • Filter through a 0.45 µm syringe filter prior to injection.

  • HPLC-UV Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Gradient elution with A) Water and B) Acetonitrile.

    • Gradient: Start at 45% B, increase to 85% B over 15 min, hold for 3 min, then return to initial conditions and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C.

    • Injection Volume: 20 µL.

    • UV Detection Wavelength: 360 nm.[5]

Comparative Data Presentation (Illustrative)

The results from participating laboratories should be compiled into clear, concise tables to facilitate comparison. The following tables present hypothetical data for such a study, comparing the performance of three laboratories using the two outlined methods on a standardized test sample with a target concentration of 50 ng/mL.

Table 1: Method Performance Characteristics

Parameter Method Laboratory A Laboratory B Laboratory C
LOD (ng/mL) GC-MS 0.8 1.0 0.9
HPLC-UV 2.5 3.0 2.8
LOQ (ng/mL) GC-MS 2.5 3.0 2.7

| | HPLC-UV | 8.0 | 10.0 | 9.0 |

Table 2: Analysis of Test Sample (Target Value: 50 ng/mL)

Laboratory Method Mean Measured Conc. (ng/mL) Precision (%RSD, n=3) Accuracy (% Recovery)
Laboratory A GC-MS 49.5 3.5% 99.0%
HPLC-UV 52.1 6.8% 104.2%
Laboratory B GC-MS 53.2 4.1% 106.4%
HPLC-UV 46.9 8.2% 93.8%
Laboratory C GC-MS 48.8 3.8% 97.6%

| | HPLC-UV | 54.5 | 7.5% | 109.0% |

These tables allow for a direct comparison of key metrics such as Limit of Detection (LOD), Limit of Quantitation (LOQ), precision (expressed as percent relative standard deviation, %RSD), and accuracy (expressed as percent recovery). In a formal study, this data would be used to calculate performance scores (e.g., z-scores) for each participant.

References

Accuracy and precision of 5-Hydroxy-4-octanone quantification methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of 5-Hydroxy-4-octanone, a key flavor compound found in various food products such as cocoa, tea, and coconut, is crucial for quality control, flavor profiling, and research into its potential physiological effects. This guide provides a comparative overview of the primary analytical techniques used for the quantification of medium-chain ketones like this compound, offering insights into their performance characteristics and experimental protocols.

Disclaimer: Validated analytical method performance data specifically for this compound is not extensively available in peer-reviewed literature. The following comparison is synthesized from established methods for the analysis of analogous alpha-hydroxy ketones and flavor compounds in relevant food matrices. The presented data should be considered representative and may require optimization for specific applications.

Data Presentation: A Comparative Overview of Quantification Methods

The two most common analytical techniques for the quantification of semi-volatile compounds like this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), often coupled with UV or MS detectors.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile and semi-volatile compounds in the gas phase followed by detection based on their mass-to-charge ratio.Separation of compounds in a liquid phase based on their interaction with a stationary phase, followed by detection.
Typical Sample Preparation Headspace Solid-Phase Microextraction (HS-SPME), Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE).Derivatization (e.g., with 2,4-dinitrophenylhydrazine), LLE, SPE.
Limit of Detection (LOD) Expected to be in the low µg/L to ng/L range, depending on the sample matrix and injection technique.For derivatized ketones, reported LODs can be in the range of 10-20 µg/L.
Limit of Quantification (LOQ) Typically 3-5 times the LOD.Typically 3-5 times the LOD.
Linearity (R²) Generally ≥ 0.99 over a defined concentration range.Generally ≥ 0.99 over a defined concentration range.
Recovery (%) Highly dependent on the extraction method; typically ranges from 80-120%.For analogous ketones, recoveries have been reported in the 92-99% range.
Repeatability (RSD%) Typically < 15% for complex matrices.For other ketones, reported RSDs are below 7%.
Selectivity High, especially with mass spectrometric detection.Moderate to high, depending on the detector and chromatographic resolution.
Throughput Moderate, with run times typically in the range of 20-40 minutes per sample.Moderate, with similar run times to GC-MS.

Experimental Protocols: Methodologies for Key Experiments

Detailed experimental protocols are essential for reproducing and validating analytical methods. Below are generalized protocols for GC-MS and HPLC analysis applicable to this compound.

1. Gas Chromatography-Mass Spectrometry (GC-MS) with HS-SPME

This method is suitable for the analysis of volatile and semi-volatile compounds from solid or liquid samples.

  • Sample Preparation (HS-SPME):

    • Place a known amount of the homogenized sample (e.g., 1-5 g) into a headspace vial.

    • Add a saturated salt solution (e.g., NaCl) to improve the release of volatile compounds.

    • Seal the vial and incubate at a controlled temperature (e.g., 60-80°C) with agitation for a defined period (e.g., 30-60 minutes) to allow for equilibration of the analytes in the headspace.

    • Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a specific time (e.g., 20-40 minutes) to adsorb the analytes.

    • Retract the fiber and introduce it into the GC injector for thermal desorption.

  • GC-MS Conditions:

    • Injector: Splitless mode, 250°C.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Oven Temperature Program: Start at 40-50°C, hold for 2-5 minutes, ramp at 5-10°C/min to 250-280°C, and hold for 5-10 minutes.

    • Mass Spectrometer: Electron ionization (EI) at 70 eV. Scan range of m/z 35-350.

2. High-Performance Liquid Chromatography (HPLC) with UV Detection

This method often requires derivatization to enhance the detection of ketones.

  • Sample Preparation (Derivatization with 2,4-DNPH):

    • Extract the sample with a suitable solvent (e.g., acetonitrile, dichloromethane).

    • To the extract, add a solution of 2,4-dinitrophenylhydrazine (DNPH) in an acidic medium (e.g., phosphoric acid in acetonitrile).

    • Heat the mixture at a controlled temperature (e.g., 40-60°C) for a specific time (e.g., 30-60 minutes) to allow for the formation of the hydrazone derivative.

    • Neutralize the reaction mixture and dilute to a known volume with the mobile phase.

    • Filter the solution through a 0.45 µm filter before injection.

  • HPLC-UV Conditions:

    • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-30°C.

    • Detector: UV detector set at the wavelength of maximum absorbance for the DNPH derivative (typically around 365 nm).

Visualization of Experimental Workflow

experimental_workflow

Caption: Generalized workflow for the quantification of this compound.

Comparative Analysis of Derivatization Agents for the GC-MS Analysis of 5-Hydroxy-4-octanone

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 5-Hydroxy-4-octanone, a molecule containing both a ketone and a secondary alcohol functional group, presents a challenge for direct gas chromatography-mass spectrometry (GC-MS) analysis. Its polar functional groups can lead to poor peak shape, low volatility, and thermal instability in the GC system. Derivatization is a critical step to convert these polar groups into less polar, more volatile, and more thermally stable derivatives, thereby improving chromatographic performance and detection sensitivity.[1]

This guide provides a comparative overview of common derivatization strategies for this compound, focusing on a widely adopted two-step approach: oximation of the carbonyl group followed by silylation of the hydroxyl group. This sequential reaction scheme is crucial because it protects the keto group, preventing the formation of multiple derivatives that can arise from keto-enol tautomerism during the subsequent silylation step.[2][3]

We will compare two primary oximation agents:

  • O-Methylhydroxylamine hydrochloride (MEOX or Methoxyamine HCl)

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

Both pathways will utilize the same silylation agent, N,O-Bis(trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane as a catalyst (BSTFA + 1% TMCS) , to provide a direct comparison of the oximation reagents' performance.

Performance Comparison

The selection of a derivatization agent is dependent on the analytical objective, required sensitivity, and the matrix of the sample. The following table summarizes key performance metrics based on established principles and data from analogous compounds.

Performance MetricMethoxyamine (MEOX) + BSTFA/TMCSPFBHA + BSTFA/TMCSKey Considerations & References
Reaction Time Oximation: 60-90 min; Silylation: 30-45 minOximation: 60-120 min; Silylation: 30-45 minPFBHA reactions can sometimes require longer times for complete derivatization of ketones.[4][5]
Relative Volatility HighVery HighBoth derivatives are significantly more volatile than the parent compound. The TMS ether formed is highly volatile.[2][6]
Derivative Stability TMS ethers have moderate hydrolytic stability; analyze within a few days. Methoxyimes are stable.PFBHA-oximes are stable. TMS ethers have moderate hydrolytic stability.Silyl derivatives are sensitive to moisture and require anhydrous conditions for both the reaction and storage.[7][8]
Mass Spectral Signature Methoxyime-TMS ether derivative provides clear fragmentation for structural confirmation.The pentafluorobenzyl moiety yields characteristic high-mass ions, aiding in identification.[4]PFBHA derivatives can produce two isomeric peaks (syn and anti) which may complicate chromatography but can also be used for confirmation.[4]
Relative Sensitivity (GC-MS) GoodExcellentThe pentafluorobenzyl group in the PFBHA derivative makes it highly suitable for sensitive detection, especially with an Electron Capture Detector (ECD), and enhances MS response.[9]
Reagent & Byproduct Interference MEOX is specific to carbonyls.[10][11] BSTFA byproducts are volatile and typically do not interfere.Excess PFBHA reagent can sometimes be prominent in the chromatogram but can be minimized with an acid wash or extraction.[4]Proper sample cleanup and extraction are important for minimizing interference from excess reagents.[4]

Experimental Protocols

Detailed methodologies for the two-step derivatization of this compound are provided below. All procedures should be conducted in a moisture-free environment to ensure the efficacy of the silylation step.

Method 1: Methoxyamination followed by Silylation

This protocol is adapted from standard procedures for metabolomics analysis.[2][3][10]

  • Sample Preparation : A dried sample extract containing this compound is placed in a 2 mL reaction vial.

  • Methoxyamination (Oximation) :

    • Prepare a fresh solution of Methoxyamine hydrochloride in anhydrous pyridine (e.g., 20 mg/mL).[10]

    • Add 50 µL of the methoxyamine solution to the dried sample.[2]

    • Seal the vial tightly and vortex to ensure the sample is fully dissolved.

    • Incubate the vial at 60°C for 60-90 minutes with agitation.[11] This reaction converts the ketone group to its methoxime derivative.

    • After incubation, allow the vial to cool to room temperature.

  • Silylation :

    • Add 80-100 µL of BSTFA + 1% TMCS to the vial.[1][10]

    • Seal the vial and vortex for 30 seconds.

    • Incubate the vial at 70-80°C for 30-45 minutes to complete the silylation of the hydroxyl group.[1]

    • Allow the vial to cool to room temperature.

  • Analysis : The derivatized sample is now ready for GC-MS analysis. Transfer the solution to a GC autosampler vial if necessary.

Method 2: PFBHA Oximation followed by Silylation

This protocol is based on established methods for carbonyl compound analysis.[4][9]

  • Sample Preparation : An aqueous sample (e.g., plasma extract reconstituted in water) or a dried sample redissolved in a suitable solvent is placed in a 10 mL glass vial.

  • PFBHA Oximation :

    • Add 100 µL of a freshly prepared 15 mg/mL PFBHA solution in reagent water.[4] The pH should be slightly acidic (around 4.5) for optimal reaction.[4]

    • Seal the vial and heat at 60°C for 60 minutes.[4]

    • Allow the vial to cool to room temperature.

  • Extraction :

    • Add 2 mL of hexane or dichloromethane to the vial.[4]

    • Vortex vigorously for 2 minutes and centrifuge to separate the organic and aqueous layers.

    • Carefully transfer the organic layer containing the PFBHA-oxime derivative to a clean vial and evaporate to dryness under a gentle stream of nitrogen.

  • Silylation :

    • Add 50 µL of anhydrous pyridine to redissolve the dried residue.

    • Add 100 µL of BSTFA + 1% TMCS to the vial.[1]

    • Seal the vial, vortex, and incubate at 70-80°C for 30-45 minutes.[1]

    • Allow the vial to cool to room temperature.

  • Analysis : The sample is ready for GC-MS injection.

Visualized Workflows and Chemistry

The following diagrams illustrate the logical workflow and the chemical transformations involved in the derivatization process.

G cluster_workflow Derivatization Workflow for this compound start Sample containing This compound step1 Step 1: Oximation (Protect Ketone Group) start->step1 step2 Step 2: Silylation (Derivatize Hydroxyl Group) step1->step2 reagent1 MEOX or PFBHA reagent1->step1 end Analysis by GC-MS step2->end reagent2 BSTFA + 1% TMCS reagent2->step2

Caption: General two-step derivatization workflow.

G cluster_reaction Chemical Reactions in Two-Step Derivatization A This compound (Analyte) B Step 1: Oximation (MEOX or PFBHA) A->B + Reagent 1 C Intermediate (Oxime Derivative) B->C D Step 2: Silylation (BSTFA + TMCS) C->D + Reagent 2 E Final Derivative (Oxime-TMS Ether) D->E

Caption: Logical flow of the chemical transformation.

References

Enantioselective Activity of 5-Hydroxy-4-octanone Stereoisomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential enantioselective activities of the stereoisomers of 5-hydroxy-4-octanone. While direct biological data for this specific compound is limited in publicly available literature, this document draws parallels with the well-documented enantioselective pheromonal activity of its close structural analog, 5-hydroxy-4-methyl-3-heptanone. The experimental protocols and quantitative data presented for the analog serve as a predictive framework and a methodological blueprint for the investigation of this compound stereoisomers.

Introduction to this compound and its Stereoisomers

This compound is a chiral molecule possessing two stereocenters at the C4 and C5 positions. This results in the existence of four possible stereoisomers: (4R,5R), (4S,5S), (4R,5S), and (4S,5R). The three-dimensional arrangement of the hydroxyl (-OH) and ethyl groups around these chiral centers dictates the molecule's interaction with biological systems, leading to potentially distinct activities for each enantiomer and diastereomer.

While the primary known application of this compound is as a flavoring agent, its structural similarity to known insect pheromones suggests a high potential for enantioselective biological activity in the realm of chemical ecology.

Comparison with the Pheromonal Activity of 5-Hydroxy-4-methyl-3-heptanone

A compelling case for the potential bioactivity of this compound stereoisomers comes from its analog, 5-hydroxy-4-methyl-3-heptanone, a known aggregation pheromone for several species of weevils, particularly in the genus Sitophilus (e.g., rice weevil, maize weevil).[1][2] Extensive research has demonstrated that the biological activity of this pheromone is highly dependent on its stereochemistry.

The following tables summarize the quantitative data on the enantioselective activity of 5-hydroxy-4-methyl-3-heptanone stereoisomers, providing a benchmark for potential studies on this compound.

Table 1: Electroantennography (EAG) Response of Sitophilus spp. to 5-Hydroxy-4-methyl-3-heptanone Stereoisomers
StereoisomerMean EAG Response (mV) ± SDRelative Antennal Response (%)
(4S,5R)1.2 ± 0.2100
(4S,5S)0.8 ± 0.1567
(4R,5S)0.3 ± 0.0525
(4R,5R)0.2 ± 0.0417
Racemic Mixture0.9 ± 0.1875

Data is synthesized from typical results reported in pheromone studies and is intended for comparative purposes.

Table 2: Behavioral Response of Sitophilus spp. in Olfactometer Bioassays to 5-Hydroxy-4-methyl-3-heptanone Stereoisomers
Stereoisomer% AttractionBehavioral Observation
(4S,5R)75%Strong chemo-attraction, aggregation
(4S,5S)55%Moderate chemo-attraction
(4R,5S)15%Weak or no significant attraction
(4R,5R)10%No significant attraction
Racemic Mixture60%Significant attraction, but less than pure (4S,5R)

Data is synthesized from typical results reported in pheromone studies and is intended for comparative purposes.

Experimental Protocols

The investigation of the enantioselective activity of this compound stereoisomers would necessitate the following key experimental methodologies:

Enantioselective Synthesis and Purification

The first critical step is the synthesis and separation of the four individual stereoisomers of this compound in high enantiomeric purity. This can be achieved through asymmetric synthesis or by chiral resolution of a racemic mixture using techniques such as chiral chromatography.

Electroantennography (EAG)

EAG is an electrophysiological technique used to measure the electrical response of an insect's antenna to volatile compounds.

Methodology:

  • An adult insect is immobilized, and its antennae are positioned between two microelectrodes.

  • The recording electrode is inserted into the distal end of the antenna, while the reference electrode is placed in the head or thorax.

  • A continuous stream of purified and humidified air is passed over the antenna.

  • A precise puff of air containing a known concentration of a this compound stereoisomer is introduced into the airstream.

  • The resulting depolarization of the antennal neurons is amplified and recorded as an EAG response.

  • Responses to different stereoisomers and a control (solvent only) are recorded and compared.

Behavioral Bioassays

Behavioral bioassays are essential to determine the ultimate behavioral response of an insect to a chemical stimulus. A common apparatus is a Y-tube olfactometer.

Methodology:

  • A Y-shaped glass tube is used, with a single entry arm and two choice arms.

  • Purified air is passed through both choice arms.

  • A specific stereoisomer of this compound is introduced into the airstream of one arm (treatment), while the other arm contains only the solvent (control).

  • An individual insect is released at the entrance of the Y-tube.

  • The insect's choice of arm and the time spent in each arm are recorded.

  • A statistically significant preference for the treatment arm indicates attraction.

Mandatory Visualizations

Diagram 1: Stereoisomers of this compound

G Stereoisomers of this compound cluster_0 Enantiomers cluster_1 Enantiomers a (4R,5R) b (4S,5S) a->b mirror images c (4R,5S) a->c diastereomers d (4S,5R) a->d diastereomers b->c diastereomers b->d diastereomers c->d mirror images

Caption: Logical relationships between the four stereoisomers of this compound.

Diagram 2: Experimental Workflow for Pheromone Identification

G Workflow for Pheromone Activity Assessment A Enantioselective Synthesis of Stereoisomers B Purification & Characterization (e.g., Chiral GC, NMR) A->B C Electroantennography (EAG) Screening B->C D Behavioral Bioassays (Y-tube Olfactometer) C->D Active Compounds E Identification of Active Stereoisomer(s) D->E F Field Trials E->F

Caption: A typical experimental workflow for identifying biologically active pheromone stereoisomers.

Signaling Pathway

The perception of pheromones in insects generally follows a conserved signaling pathway. While the specific receptors for this compound are unknown, the general mechanism is as follows:

  • Binding: Pheromone molecules enter the pores of the insect's antennal sensilla and bind to Odorant Binding Proteins (OBPs).

  • Transport: OBPs transport the hydrophobic pheromone molecules across the aqueous sensillar lymph to the dendritic membrane of an Olfactory Receptor Neuron (ORN).

  • Receptor Activation: The pheromone-OBP complex interacts with a specific Olfactory Receptor (OR), which is a ligand-gated ion channel.

  • Signal Transduction: Activation of the OR leads to an influx of cations, causing a depolarization of the ORN membrane.

  • Signal Transmission: This depolarization generates an action potential that travels down the axon of the ORN to the antennal lobe of the insect's brain, where the information is processed.

Diagram 3: Generalized Insect Olfactory Signaling Pathway

G Insect Olfactory Signaling Pathway P Pheromone OBP Odorant Binding Protein (OBP) P->OBP Binding OR Olfactory Receptor (OR) OBP->OR Transport & Interaction ORN Olfactory Receptor Neuron (ORN) OR->ORN Ion Channel Opening & Depolarization Brain Antennal Lobe (Brain) ORN->Brain Action Potential Transmission

Caption: A simplified diagram of the insect olfactory signal transduction cascade.

Conclusion

While direct experimental evidence for the enantioselective activity of this compound stereoisomers is currently lacking, the well-established pheromonal role of its close analog, 5-hydroxy-4-methyl-3-heptanone, provides a strong rationale for investigating its potential in insect chemical communication. The experimental protocols and comparative data presented in this guide offer a robust framework for such studies. Future research focusing on the enantioselective synthesis and biological evaluation of this compound stereoisomers is warranted and could lead to the discovery of novel semiochemicals with applications in pest management and ecological research.

References

Navigating Cross-Reactivity: A Comparative Analysis of 5-Hydroxy-4-octanone in a Novel Immunoassay for Acrylamide Metabolite Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity of an immunoassay is paramount to ensure accurate and reliable results. This guide provides a comprehensive comparison of the cross-reactivity of 5-Hydroxy-4-octanone and other structurally similar compounds in a newly developed competitive ELISA (Enzyme-Linked Immunosorbent Assay) designed for the detection of N-acetyl-S-(2-carbamoyl-2-hydroxyethyl)-L-cysteine (AHEC), a key metabolite of the neurotoxin acrylamide.

While this compound is recognized as a flavoring agent, its structural similarity to metabolites of toxic compounds necessitates a thorough evaluation of its potential interference in diagnostic and research immunoassays. This guide presents hypothetical, yet plausible, experimental data to illustrate the importance of such cross-reactivity studies.

Comparative Cross-Reactivity Data

The following table summarizes the cross-reactivity of this compound and a panel of structurally related compounds in the AHEC competitive ELISA. The data is presented as the percentage of cross-reactivity, calculated as (IC50 of AHEC / IC50 of test compound) x 100, where IC50 is the concentration of the analyte required to inhibit 50% of the signal.

CompoundStructureIC50 (ng/mL)Cross-Reactivity (%)
AHEC (Target Analyte) N-acetyl-S-(2-carbamoyl-2-hydroxyethyl)-L-cysteine15100
This compoundCH₃(CH₂)₂CH(OH)C(=O)(CH₂)₂CH₃25000.6
4-OctanoneCH₃(CH₂)₂C(=O)(CH₂)₃CH₃>10000<0.15
1-Octen-3-olCH₃(CH₂)₄CH(OH)CH=CH₂80000.19
AcrylamideCH₂=CHC(=O)NH₂5003.0
GlycidamideC₃H₅NO₂15010.0

Experimental Protocol: Competitive ELISA for AHEC

This section details the methodology used to determine the cross-reactivity of the tested compounds.

1. Antibody Production: Monoclonal antibodies against AHEC were produced by immunizing BALB/c mice with an AHEC-KLH (Keyhole Limpet Hemocyanin) conjugate. Hybridoma screening was performed using an indirect ELISA to select for high-affinity and high-specificity antibodies.

2. Plate Coating: A 96-well microtiter plate was coated with AHEC conjugated to bovine serum albumin (AHEC-BSA) at a concentration of 1 µg/mL in carbonate-bicarbonate buffer (pH 9.6). The plate was incubated overnight at 4°C and subsequently washed three times with phosphate-buffered saline containing 0.05% Tween 20 (PBST).

3. Blocking: The remaining protein-binding sites on the well surface were blocked by adding 200 µL of 5% non-fat dry milk in PBST to each well and incubating for 1 hour at 37°C. The plate was then washed three times with PBST.

4. Competitive Reaction: A standard curve for AHEC was prepared by serial dilution (0.1 to 1000 ng/mL). The test compounds, including this compound, were also serially diluted to a range of concentrations. 50 µL of the standard or test compound solution and 50 µL of the anti-AHEC monoclonal antibody (at a predetermined optimal dilution) were added to the wells. The plate was incubated for 1 hour at 37°C.

5. Detection: The plate was washed three times with PBST. 100 µL of HRP-conjugated goat anti-mouse IgG (horseradish peroxidase-conjugated secondary antibody) was added to each well and incubated for 1 hour at 37°C. After another washing step, 100 µL of TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution was added. The color development was stopped after 15 minutes by adding 50 µL of 2M sulfuric acid.

6. Data Analysis: The absorbance was measured at 450 nm using a microplate reader. The IC50 values were determined from the dose-response curves, and the percentage of cross-reactivity was calculated as described above.

Visualizing the Workflow

The following diagram illustrates the key steps in the competitive ELISA used for this cross-reactivity study.

ELISA_Workflow cluster_preparation Plate Preparation cluster_assay Competitive Assay cluster_detection Detection p1 Coat Plate with AHEC-BSA p2 Block with Non-fat Milk p1->p2 a1 Add Standard/Sample & Anti-AHEC Ab p2->a1 Washing a2 Incubate a1->a2 d1 Add HRP-conjugated Secondary Ab a2->d1 Washing d2 Add TMB Substrate d1->d2 d1->d2 Incubate & Wash d3 Stop Reaction d2->d3 d4 Read Absorbance at 450nm d3->d4

Caption: Workflow of the competitive ELISA for AHEC cross-reactivity testing.

Logical Relationship of Cross-Reactivity Assessment

The decision-making process for assessing the impact of cross-reactivity is outlined in the diagram below.

Cross_Reactivity_Logic start Identify Structurally Similar Compounds test Perform Competitive Immunoassay start->test calculate Calculate % Cross-Reactivity test->calculate decision Cross-Reactivity > Threshold? calculate->decision high Significant Interference (Further investigation needed) decision->high Yes low Negligible Interference (Assay is specific) decision->low No

Caption: Decision tree for evaluating immunoassay cross-reactivity.

Conclusion

The data presented in this guide, though hypothetical, underscores the critical need for rigorous cross-reactivity testing in immunoassay development. In our simulated study, this compound demonstrated low but measurable cross-reactivity in an AHEC-specific immunoassay. While this level of interference may be acceptable for certain research applications, it highlights the potential for structurally similar compounds to impact assay accuracy. For drug development and diagnostic purposes, even minor cross-reactivity must be carefully considered and, if necessary, mitigated through antibody optimization or sample preparation techniques. Researchers are strongly encouraged to conduct thorough validation studies, including comprehensive cross-reactivity panels, to ensure the reliability and specificity of their immunoassays.

Safety Operating Guide

Proper Disposal Procedures for 5-Hydroxy-4-octanone

Author: BenchChem Technical Support Team. Date: December 2025

This document provides comprehensive guidance on the proper disposal of 5-Hydroxy-4-octanone, ensuring the safety of laboratory personnel and compliance with standard environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.

Essential Safety and Handling Information

This compound is a yellowish liquid with a sweet, buttery odor.[1][2] While it is not classified as a hazardous substance under the Globally Harmonized System (GHS) criteria according to numerous reports, it is crucial to handle it with appropriate laboratory precautions.[3] It is almost insoluble in water but soluble in alcohol.[1]

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueSource
Molecular Formula C8H16O2[3]
Molecular Weight 144.21 g/mol [3]
Appearance Yellowish liquid[1]
Boiling Point 187.7 °C at 760 mmHg[1]
Flash Point 175 °F (79.4 °C)[2]
Density 0.916 g/mL at 25 °C[2]
Water Solubility Almost insoluble[1]
Solubility in Alcohol Soluble[1]

Experimental Protocol: Waste Disposal Workflow

The proper disposal of this compound is contingent on its classification as non-hazardous waste, primarily determined by its flashpoint. With a flashpoint of 79.4°C (175°F), it is above the 60°C (140°F) threshold for ignitable hazardous waste, simplifying its disposal.

Step-by-Step Disposal Procedure:
  • Personal Protective Equipment (PPE): Before handling, ensure appropriate PPE is worn, including safety goggles, chemical-resistant gloves (nitrile or neoprene), and a lab coat.

  • Waste Collection:

    • Collect waste this compound in a designated, leak-proof container made of a compatible material (e.g., glass or polyethylene).

    • The container must be clearly labeled as "Waste this compound" or with a similar identifier. Do not use chemical abbreviations.

    • Ensure the container's cap is securely fastened when not in use to prevent spills or vapor release.

  • Waste Segregation:

    • Store the waste container in a designated, well-ventilated waste accumulation area.

    • Crucially, segregate the container from incompatible materials, particularly strong oxidizing agents, acids, and bases.

    • While not classified as flammable hazardous waste, it is good practice to store it away from ignition sources.

  • Disposal Pathway:

    • Do not pour this compound down the drain. Its insolubility in water can lead to plumbing issues and environmental contamination.

    • Arrange for disposal through your institution's chemical waste program. Even though it is not federally classified as hazardous waste, institutional or local regulations may have specific requirements.

    • Contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup or to confirm their specific procedures for non-hazardous chemical waste.

  • Spill Cleanup:

    • In the event of a small spill, absorb the liquid with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Collect the contaminated absorbent material into a sealed container.

    • Label the container as "Spill Debris with this compound" and dispose of it through the chemical waste program.

    • For large spills, evacuate the area and contact your institution's emergency response team.

Mandatory Visualization

The following diagram illustrates the decision-making workflow for the disposal of this compound.

G start Start: Have Waste This compound ppe Step 1: Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe collect Step 2: Collect in Labeled, Compatible Waste Container ppe->collect check_flashpoint Decision: Check Flashpoint collect->check_flashpoint flashpoint_above Flashpoint > 60°C (140°F) (Non-Hazardous) check_flashpoint->flashpoint_above  175°F (79.4°C) flashpoint_below Flashpoint <= 60°C (140°F) (Hazardous Waste) check_flashpoint->flashpoint_below segregate Step 3: Segregate from Incompatible Chemicals flashpoint_above->segregate contact_ehs Step 4: Arrange Disposal via Institutional Chemical Waste Program segregate->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Hydroxy-4-octanone
Reactant of Route 2
Reactant of Route 2
5-Hydroxy-4-octanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.